molecular formula C3H9NO<br>C3H9NO<br>CH3CHOHCH2NH2 B043004 1-Amino-2-propanol CAS No. 78-96-6

1-Amino-2-propanol

Cat. No.: B043004
CAS No.: 78-96-6
M. Wt: 75.11 g/mol
InChI Key: HXKKHQJGJAFBHI-UHFFFAOYSA-N
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Description

1-Aminopropan-2-ol, also known as Isopropanolamine, is a versatile chiral amino alcohol of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a primary amine and a secondary hydroxyl group on a propanol backbone, makes it a valuable bifunctional building block for constructing more complex molecules. Researchers utilize 1-Aminopropan-2-ol extensively as a precursor for the synthesis of pharmaceuticals, including beta-blockers and other active pharmaceutical ingredients (APIs), where its chiral center is critical for biological activity. Furthermore, it serves as a key intermediate in the preparation of ligands for asymmetric catalysis, surfactants, and corrosion inhibitors. The compound's mechanism of action in research contexts is typically that of a synthon, where its functional groups can be selectively modified to form amides, esters, or salts, enabling the introduction of a specific molecular scaffold with defined stereochemistry. This high-purity reagent is essential for developing novel synthetic routes, studying structure-activity relationships (SAR), and exploring new chemical entities in a controlled laboratory environment. Proper handling in a well-ventilated area is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopropan-2-ol
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InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3
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InChI Key

HXKKHQJGJAFBHI-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)O
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Molecular Formula

C3H9NO, Array
Record name MONOISOPROPANOLAMINE
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DSSTOX Substance ID

DTXSID9021764
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Molecular Weight

75.11 g/mol
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Physical Description

Monoisopropanolamine appears as a colorless liquid with a slight ammonia-like odor. Less dense than water and soluble in water. Flash point 165 °F. Corrosive to metals and tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in plastics, paints, cutting oils, and specialized cleaning compounds., Liquid, Colorless liquid; [ICSC] Mild odor of ammonia; [HSDB] Light yellow liquid with an ammonia-like odor; [MSDSonline], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to faint yellow liquid; Fishy aroma, A colorless liquid with a slight ammonia-like odor.
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Boiling Point

313 to 316 °F at 758 mmHg (NTP, 1992), 159.46 °C @ 760 MM HG, 160.00 to 161.00 °C. @ 760.00 mm Hg, 159.5 °C, 313-316 °F
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Flash Point

171 °F (NTP, 1992), 76.6 °C, 171 °F (77 °C) (closed cup), 77 °C c.c., 171 °F
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Solubility

greater than or equal to 100 mg/mL at 67.6 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ETHER, ACETONE, BENZENE, CARBON TETRACHLORIDE., 1.00E+06 mg/L @ 25 °C (exp), Solubility in water: soluble, Soluble in water, Soluble (in ethanol)
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Density

0.961 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9611 @ 20 °C/4 °C, 0.96 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.970-0.976, 0.961
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6
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Vapor Pressure

2.59 mmHg (USCG, 1999), 0.47 [mmHg], 0.47 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.59 mmHg
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Color/Form

LIQUID

CAS No.

78-96-6
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Melting Point

34.5 °F (NTP, 1992), 1.74 °C, 24.00 to 26.00 °C. @ 760.00 mm Hg, 1 °C, 34.5 °F
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Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-propanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-propanol, also known as isopropanolamine, is a versatile organic compound that holds significant importance in various industrial and scientific sectors.[1][2] With the chemical formula CH₃CH(OH)CH₂NH₂, it is classified as an amino alcohol, possessing both an amine and a hydroxyl functional group.[1] This dual functionality imparts unique chemical properties, making it a valuable building block in organic synthesis and a key component in numerous applications, including the production of pharmaceuticals, surfactants, and as a buffering agent.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for this compound.

Chemical Structure and Identifiers

This compound is a chiral molecule and can exist as two enantiomers, (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol, as well as a racemic mixture.[1] The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name 1-aminopropan-2-ol[2][4]
CAS Number 78-96-6 (racemic)[2][4]
2799-16-8 ((R)-(-)-isomer)[5]
2799-17-9 ((S)-(+)-isomer)[6]
Molecular Formula C₃H₉NO[1][2][4]
SMILES CC(O)CN (racemic)[2]
C--INVALID-LINK--CN ((R)-isomer)[5]
C--INVALID-LINK--CN ((S)-isomer)

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and process design. A summary of these properties is presented in the following table.

PropertyValue
Molecular Weight 75.11 g/mol [2][5]
Appearance Colorless to pale yellow liquid with a slight ammonia-like or fishy odor.[2][3]
Melting Point 1.74 °C[1][3]
Boiling Point 159.46 °C at 760 Torr[1][3]
Density 0.9611 g/cm³ at 20 °C[3]
Refractive Index (n_D^20) 1.4479[1]
Solubility Soluble in water, alcohol, ether, acetone, and benzene.[1][3]
Flash Point 77 °C (171 °F)[1]
Autoignition Temperature 374 °C (705 °F)[1]

Synthesis of this compound

Industrial Synthesis from Propylene (B89431) Oxide and Ammonia (B1221849)

The primary industrial method for producing this compound involves the reaction of propylene oxide with aqueous ammonia.[1][3] This process can be tailored to produce mono-, di-, and triisopropanolamine (B86542) by adjusting the molar ratio of the reactants.

G Industrial Synthesis of this compound PO Propylene Oxide Reactor High-Pressure Reactor PO->Reactor NH3 Aqueous Ammonia NH3->Reactor Mix Mixture of Isopropanolamines Reactor->Mix Dist1 Deamination (Flash Distillation) Mix->Dist1 Remove excess NH3 Dist2 Dehydration Dist1->Dist2 Remove water Dist3 Rectification (Vacuum Distillation) Dist2->Dist3 MIPA This compound (MIPA) Dist3->MIPA DIPA Diisopropanolamine (DIPA) Dist3->DIPA TIPA Triisopropanolamine (TIPA) Dist3->TIPA

Caption: Synthesis of this compound from Propylene Oxide and Ammonia.

Experimental Protocol:

  • Reaction: Propylene oxide and aqueous ammonia are fed into a high-pressure reactor. The molar ratio of ammonia to propylene oxide is typically kept high (e.g., 10-15:1) to favor the formation of the primary amine.[7] The reaction is carried out at a temperature of 128-138°C and a pressure of 12.6-13.8 MPa.[7]

  • Deamination: The resulting mixture is passed through a flash distillation tower to remove unreacted ammonia.[7]

  • Dehydration: The mixture is then sent to a dehydration tower to remove water.[7]

  • Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum (rectification) to yield pure this compound, diisopropanolamine, and triisopropanolamine.[7]

Enantioselective Synthesis from L-Threonine

Enantiomerically pure (R)-1-amino-2-propanol can be synthesized from the readily available amino acid L-threonine.[8]

Experimental Protocol:

  • Decarboxylation: L-threonine is decarboxylated at 140-150°C in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with a catalytic amount of α-tetralone. As the reaction proceeds, CO₂ evolves.[8]

  • Purification: The product, (R)-1-amino-2-propanol, is isolated by vacuum distillation, taking advantage of the significant boiling point difference between the product and the solvent mixture.[8] This method yields the product with an enantiomeric excess (ee) of >99.5%.[8]

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1] The (R)-enantiomer is a component in the biosynthesis of cobalamin (Vitamin B12).[1] It serves as a precursor in the synthesis of various drugs, including certain anesthetics.[9] The isopropanolamines are also utilized as buffering agents and are effective solubilizers for oils and fats, which is beneficial in formulating various pharmaceutical and personal care products.[1]

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

Method 1: Reverse-Phase HPLC

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[10]

  • Detector: UV or MS.[10]

  • Application: This method is suitable for the analysis and preparative separation of this compound and its impurities.[10]

Method 2: Derivatization for Air Sampling Analysis (OSHA Method)

  • Sample Collection: Air samples are drawn through glass tubes containing XAD-2 resin coated with 1-naphthylisothiocyanate (NITC) to form a derivative.

  • Extraction: The resin is extracted with N,N-dimethylformamide (DMF).

  • Column: Restek Pinnacle TO-11 LC column.

  • Mobile Phase: 55:45:0.2 acetonitrile:water:phosphoric acid.

  • Detector: UV detector at 280 nm.

Gas Chromatography (GC)
  • Column: Packed column with PEG-2000 as the stationary phase on a Celite 545 support.

  • Carrier Gas: Helium.

  • Temperature: Isothermal analysis can be performed at temperatures ranging from 150°C to 200°C.

  • Application: GC is used for the separation and quantification of this compound and related amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are approximately: 1.06 ppm (doublet, 3H, CH₃), 2.44 ppm (doublet of doublets, 1H, one of the CH₂ protons), 2.65 ppm (doublet of doublets, 1H, the other CH₂ proton), and a multiplet between 3.65-2.55 ppm (1H, CH proton). The protons of the NH₂ and OH groups will appear as broad singlets and their chemical shifts are concentration and solvent dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Safety and Handling

This compound is a combustible liquid and is harmful if it comes into contact with the skin or is swallowed.[11] It can cause severe skin burns and eye damage.[11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[12][13] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

References

(R)-1-Amino-2-propanol physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of (R)-1-Amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-Amino-2-propanol (also known as (R)-(-)-Isopropanolamine), a chiral amino alcohol. This compound serves as a critical building block in the synthesis of various pharmaceutical agents and is a key intermediate in important biological processes. The following sections detail its physical characteristics, the experimental methods used for their determination, and its role in biochemical pathways.

General and Chemical Properties

(R)-1-Amino-2-propanol is a chiral compound with the (R)-configuration at its stereocenter. It is a colorless to light yellow liquid or a low-melting solid, and is hygroscopic in nature. Its structure features both a primary amine and a secondary alcohol functional group, making it a versatile intermediate in organic synthesis.

IdentifierValue
IUPAC Name (2R)-1-aminopropan-2-ol
CAS Number 2799-16-8[1][2][3][4]
Molecular Formula C₃H₉NO[1][2][3][4]
Molecular Weight 75.11 g/mol [1][2][3][4]
InChI Key HXKKHQJGJAFBHI-GSVOUGTGSA-N[1][2][3][5]
SMILES C--INVALID-LINK--CN[1][3][5]

Physicochemical Data

The following tables summarize the key quantitative physical properties of (R)-1-Amino-2-propanol. These values are essential for its handling, characterization, and use in synthetic and analytical applications.

Table 1: Thermodynamic and Physical Properties

PropertyValueConditions
Melting Point 24-26 °Cat 760 mm Hg[1][2][3][5][6]
Boiling Point 156-160 °Cat 760 mm Hg[1][2][5][6]
Density 0.954 g/mLat 25 °C[1][2][3][5][6][7]
Flash Point 71 °C (159.8 °F)Closed Cup[1][6]
Vapor Pressure <1 mmHgat 20 °C[1][2][3][5][7]
Vapor Density 2.6 (Air = 1)
Autoignition Temp. 335 °C (635 °F)[1][3][5]

Table 2: Optical and Spectroscopic Properties

PropertyValueConditions
Refractive Index (n_D) 1.4482at 20 °C[1][2][3][5][6]
Optical Rotation [α]_D -23.5°c = 1 in Methanol, at 20 °C[1][3][5]
Optical Purity (ee) ≥98%(GLC)[1][3][5]

Table 3: Solubility and Partitioning Properties

PropertyValueNotes
Water Solubility Soluble[2][6][8]
Alcohol Solubility Soluble[6]
logP (o/w) -1.127Estimated[2][6]
pKa 12.92 ± 0.35Predicted[2]

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is fundamental for compound identification and purity assessment. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is determined by heating a small sample and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (one end sealed), thermometer.

  • Procedure:

    • A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.[1][7]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

    • The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a metal block heating apparatus (Mel-Temp).[9]

    • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7] A narrow range (0.5-1.0°C) typically indicates high purity.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube or small test tube, capillary tube (one end sealed), thermometer, heating bath (e.g., mineral oil).

  • Procedure (Thiele Tube Method):

    • A small volume of the liquid (a few milliliters) is placed into a small test tube.

    • A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[10]

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like mineral oil.

    • The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[4][10]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[10][11]

Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light, a characteristic property of chiral molecules.

  • Apparatus: Polarimeter, sample cell (typically 1 dm length), monochromatic light source (e.g., Sodium D-line, 589 nm).

  • Procedure:

    • A solution of the compound is prepared at a known concentration (c, in g/mL) using a suitable solvent (e.g., methanol).

    • The polarimeter is calibrated (zeroed) using a blank cell filled only with the solvent.[12]

    • The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[13]

    • The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[3]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length in decimeters (dm) and c is the concentration in g/mL.[14]

Density Measurement

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer or a graduated cylinder, electronic balance.

  • Procedure (Gravimetric Method):

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[15][16]

    • A known volume of the liquid is carefully added to the graduated cylinder. For higher accuracy, a pycnometer of a precisely known volume is filled.

    • The combined mass of the container and the liquid is measured.[15]

    • The mass of the liquid is determined by subtracting the mass of the empty container.

    • Density is calculated by dividing the mass of the liquid by its volume (Density = mass/volume).[16][17]

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound under specific conditions.

  • Apparatus: Abbe refractometer, light source, temperature-controlled water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[18]

    • A few drops of the liquid sample are placed on the clean, dry surface of the lower prism.[19]

    • The prisms are closed and locked. The temperature is allowed to stabilize, typically at 20°C, using a circulating water bath.[19]

    • The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is centered on the crosshairs.[20]

    • The dispersion compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

    • The refractive index value is read directly from the instrument's scale.[18]

Visualized Workflows and Pathways

General Characterization Workflow

The following diagram outlines a typical experimental workflow for the comprehensive physical and chemical characterization of a chiral compound such as (R)-1-Amino-2-propanol.

G cluster_initial Initial Assessment start Sample of (R)-1-Amino-2-propanol purity Purity Check (GC/HPLC) start->purity appearance Appearance & Odor start->appearance mp Melting Point purity->mp bp Boiling Point mp->bp density Density bp->density ri Refractive Index density->ri or Optical Rotation ri->or nmr NMR (1H, 13C) or->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir data Data Compilation & Analysis ir->data report Technical Report data->report

Caption: Workflow for the physical and chemical characterization of a chiral compound.

Role in Cobalamin (Vitamin B12) Biosynthesis

(R)-1-Amino-2-propanol is a crucial precursor in the biosynthesis of the nucleotide loop of cobalamin (Vitamin B12). It is enzymatically produced from the amino acid L-threonine.[6][21] This pathway is significant in various bacteria.[8][22]

G cluster_pathway Biosynthesis of (R)-1-Amino-2-propanol Phosphate threonine L-Threonine threonine_p L-Threonine-O-3-phosphate threonine->threonine_p ATP -> ADP (Threonine Kinase) ap_p (R)-1-Amino-2-propanol O-2-phosphate threonine_p->ap_p CO2 (CobD Enzyme) cobalamin Cobalamin (Vitamin B12) Assembly ap_p->cobalamin

Caption: Enzymatic conversion of L-Threonine to a key Vitamin B12 precursor.

References

Spectroscopic Characterization of (S)-1-Amino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Amino-2-propanol is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired biological activity, making rigorous spectroscopic analysis an essential component of quality control and characterization. This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1-Amino-2-propanol, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For chiral molecules such as (S)-1-Amino-2-propanol, while standard NMR in a non-chiral solvent will not distinguish between enantiomers, it confirms the molecular structure. Enantiomeric purity can be assessed using chiral derivatizing agents or chiral solvation agents.[1][2]

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data presented below is for 1-amino-2-propanol; the chemical shifts for the (S)-enantiomer will be identical in an achiral solvent.

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-CH₃ (C3-H)1.147Doublet-
-NH₂, -OH2.26Broad Singlet-
-CH₂- (C1-H)2.520, 2.756Doublet of DoubletsJ = -12.6, 8.0, 3.6
-CH- (C2-H)3.70Multiplet-
Table 1: ¹H NMR data for this compound.[3]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The following table details the expected chemical shifts for the carbon atoms in (S)-1-Amino-2-propanol.

Assignment Chemical Shift (δ) in ppm
C3 (-CH₃)22.5
C1 (-CH₂)50.4
C2 (-CH-)67.2
Table 2: ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of (S)-1-Amino-2-propanol is characterized by the presence of hydroxyl (-OH) and primary amine (-NH₂) functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000 - 3700 (Broad)O-H StretchAlcohol
3100 - 3500 (Medium)N-H StretchPrimary Amine
2850 - 3000 (Medium)C-H StretchAlkane
1500 - 1600 (Medium)N-H BendPrimary Amine
1000 - 1300 (Strong)C-O StretchAlcohol
Table 3: Key IR absorption bands for (S)-1-Amino-2-propanol.[4][5][6]
Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a compound. The molecular weight of (S)-1-Amino-2-propanol is 75.11 g/mol .[7][8] The electron ionization (EI) mass spectrum typically shows a prominent fragment resulting from the cleavage alpha to the nitrogen atom.

Mass-to-Charge Ratio (m/z) Relative Abundance Proposed Fragment
75Low[M]⁺ (Molecular Ion)
44High[CH₂=NH₂]⁺
Table 4: Significant peaks in the mass spectrum of this compound.[7][8]

Experimental Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data for (S)-1-Amino-2-propanol.

NMR Spectroscopy Protocol
  • Sample Preparation : A solution of (S)-1-Amino-2-propanol is prepared by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) within an NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Data Acquisition : The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation : For a neat liquid sample, a thin film is prepared by placing a drop of (S)-1-Amino-2-propanol between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition : The sample is placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

  • Data Analysis : The positions and shapes of the absorption bands in the resulting spectrum are analyzed to identify the functional groups present in the molecule.[10]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : A dilute solution of (S)-1-Amino-2-propanol is prepared in a volatile solvent like methanol (B129727) or dichloromethane. To improve volatility and chromatographic performance, the sample can be derivatized, for instance, by reacting it with trifluoroacetic anhydride (B1165640) (TFAA).[11]

  • Chromatographic Separation : An aliquot of the prepared sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (a chiral column can be used for enantiomeric separation). The oven temperature is programmed to ensure the separation of the analyte from the solvent and other components.

  • Mass Analysis : As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer (e.g., via electron ionization). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis, from sample receipt to final structural confirmation, is a critical process in chemical research and quality assurance.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_analysis Spectroscopic Analysis Sample Sample Receipt ((S)-1-Amino-2-propanol) Prep Sample Preparation (Solvent Selection, Concentration) Sample->Prep IR_Acq IR Analysis Prep->IR_Acq NMR_Acq NMR Analysis Prep->NMR_Acq MS_Acq MS Analysis Prep->MS_Acq Data_Proc Data Processing & Analysis IR_Acq->Data_Proc NMR_Acq->Data_Proc MS_Acq->Data_Proc Interpretation Structural Elucidation & Verification Data_Proc->Interpretation Report Final Report Generation Interpretation->Report

Caption: A logical workflow for the spectroscopic characterization of a chemical sample.

References

An In-depth Technical Guide to 1-Amino-2-propanol: CAS Number and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety profile of 1-Amino-2-propanol. The data is presented to support laboratory research and development activities, ensuring safe handling and use.

Chemical Identification

This compound is a chemical compound with the formula C₃H₉NO. It is also known by several synonyms, including Isopropanolamine, 2-Hydroxypropylamine, and Monoisopropanolamine (MIPA).[1] The compound exists as a racemic mixture and as individual enantiomers.

IdentifierRacemic (±)-1-Amino-2-propanol(R)-(-)-1-Amino-2-propanol(S)-(+)-1-Amino-2-propanol
CAS Number 78-96-6[2][3][4]2799-16-8[5][6]2799-17-9[7]
EC Number 201-162-7[4]220-532-9[6]-
UN Number 2735[8]--

Physical and Chemical Properties

This compound is a colorless liquid with a slight ammonia-like odor.[2][8] It is soluble in water.[8]

PropertyValueReference
Molecular Weight 75.11 g/mol [2]
Boiling Point 155-158 °C (311-316 °F)[2]
Melting Point -2 °C (28 °F)[3]
Flash Point 74 °C (165 °F)[4]
Density 0.973 g/cm³ at 25 °C (77 °F)[3]
Vapor Pressure 0.47 mmHg at 25 °C[4]
log Pow -0.93[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[7][9]

GHS Hazard Pictograms:

  • GHS05: Corrosive[9]

  • GHS07: Health hazard/Warning[9]

GHS Hazard Statements:

CodeStatement
H227Combustible liquid.[3][9]
H302Harmful if swallowed.[9]
H312Harmful in contact with skin.[3]
H314Causes severe skin burns and eye damage.[3][9]
H318Causes serious eye damage.[9][10]
H402Harmful to aquatic life.[3]
H412Harmful to aquatic life with long lasting effects.[10]

GHS Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is available in the safety data sheets.[3][7][10] Key recommendations include keeping away from heat, wearing protective gloves, clothing, and eye/face protection, and ensuring thorough washing after handling.[3]

Toxicological Data

The toxicological effects of this compound have been evaluated through various studies. It is harmful if swallowed or absorbed through the skin and is corrosive to skin and eyes.[3][9][11]

Toxicity EndpointSpeciesRouteValueReference
LD50RatOral1,715 mg/kg[9]
LD50RatOral2,813 mg/kg[10][12][13]
LD50RabbitDermal1,573 mg/kg[9]
LD50RabbitDermal1,600 mg/kg[12][14]
LD50RabbitDermal1,851 mg/kg[10][13]
LC50RatInhalation> 3,960.71 mg/L (4h)[12][14]

Experimental Protocols

The safety data for this compound is based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[2] Although now officially deleted and replaced by alternative methods that reduce the number of animals used, the principle involves the following steps:[15][16]

  • Test Animals: Healthy, young adult rodents (commonly rats) are used.[2]

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] Dosing is typically done by gavage.[2]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a set period, typically 14 days.[2]

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[2]

  • Endpoint: The LD50 (the statistically derived dose that is expected to cause death in 50% of the test animals) is calculated.[2]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines a procedure to assess the potential of a substance to cause skin irritation or corrosion.[6][17][18]

  • Test Animal: The albino rabbit is the preferred species.[6][17]

  • Application: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[17] The site is then covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours, after which the residual substance is removed.[6][17]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and daily thereafter for up to 14 days.[17]

  • Classification: The substance is classified as corrosive or irritant based on the severity, nature, and reversibility of the observed skin lesions.[17][19]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for evaluating the potential of a substance to cause eye irritation or corrosion.[1][3][4][7]

  • Test Animal: Healthy, adult albino rabbits are used.[1][3]

  • Procedure: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][3]

  • Initial Test: The test is initially performed on a single animal. If severe corrosive effects are observed, no further testing is conducted.[1][4]

  • Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[4][7]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.[1][7] Ocular lesions of the cornea, iris, and conjunctiva are scored.[4]

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[7]

Safe Handling and Emergency Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may also be necessary.[7]

  • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[7]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][17]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[17] Do not use brass or copper containers.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow start Start: Receive/Acquire This compound assess Assess Hazards (Review SDS) start->assess ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe eng_controls Prepare Engineering Controls (Fume Hood, Ventilation) assess->eng_controls spill_prep Prepare for Spills (Spill Kit Accessible) handling Handle Chemical (Weighing, Transferring, Reaction Setup) ppe->handling eng_controls->handling waste Segregate & Store Hazardous Waste handling->waste emergency Emergency? (Spill, Exposure) handling->emergency spill_prep->handling decon Decontaminate Work Area & Equipment waste->decon ppe_doff Doff PPE Correctly decon->ppe_doff end End: Procedure Complete ppe_doff->end emergency->waste No first_aid Follow First Aid Procedures (Eye Wash, Shower) emergency->first_aid Yes notify Notify Supervisor & Emergency Services first_aid->notify

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-propanol is a chiral amino alcohol with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its stereoisomers, (R)- and (S)-1-amino-2-propanol, often exhibit distinct biological activities, making their stereoselective synthesis and analysis crucial for drug development and manufacturing.[3] This technical guide provides a comprehensive overview of the synthesis, resolution, and analysis of the stereoisomers of this compound, including detailed experimental protocols and comparative data.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom, giving rise to a pair of enantiomers: (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol.[4] These enantiomers are non-superimposable mirror images of each other and, consequently, have identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions.[5][6] The distinct spatial arrangement of the functional groups in each enantiomer leads to differential interactions with other chiral molecules, which is the basis for their different biological activities and the methods for their separation.

Physicochemical Properties of this compound Stereoisomers

The following table summarizes the key physicochemical properties of the (R) and (S) enantiomers of this compound.

Property(R)-(-)-1-Amino-2-propanol(S)-(+)-1-Amino-2-propanolRacemic (±)-1-Amino-2-propanol
CAS Number 2799-16-8[6]2799-17-9[7]78-96-6[8]
Molecular Formula C₃H₉NO[6]C₃H₉NO[7]C₃H₉NO[8]
Molecular Weight 75.11 g/mol [6]75.11 g/mol [7]75.11 g/mol [9]
Appearance Solid[10]Colorless to light yellow liquid[11]Colorless liquid[9]
Melting Point 24-26 °C[6][10]24-26 °C[7][11]Not specified
Boiling Point 160 °C[6][10]160 °C[7][11]160 °C[12]
Density 0.954 g/mL at 25 °C[6][10]0.954 g/mL at 25 °C[7][11]0.954 g/mL at 25 °C[12]
Specific Rotation [α]D -23.5° (c=1 in methanol)[6][10]+18° (c=1.8 in H₂O)[7]Not applicable
Refractive Index (n20/D) 1.4482[6][10]1.4437[7]1.448[12]

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure forms of this compound is of paramount importance. Two primary strategies are employed: the asymmetric synthesis from chiral precursors and the resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A practical and scalable synthesis of (R)- and (S)-1-amino-2-propanol can be achieved through the decarboxylation of the readily available amino acids, L-threonine and D-threonine, respectively.[13]

G L_Threonine L-Threonine DMPU_Tetralone DMPU, α-tetralone (cat.) 140-150 °C L_Threonine->DMPU_Tetralone Decarboxylation R_Amine (R)-1-Amino-2-propanol DMPU_Tetralone->R_Amine S_Amine (S)-1-Amino-2-propanol DMPU_Tetralone->S_Amine D_Threonine D-Threonine D_Threonine->DMPU_Tetralone

Figure 1: Synthesis of (R)- and (S)-1-Amino-2-propanol from Threonine.

Experimental Protocol: Synthesis of (R)-1-Amino-2-propanol from L-Threonine [13]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, suspend L-threonine in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

  • Catalyst Addition: Add a catalytic amount of α-tetralone to the suspension.

  • Decarboxylation: Heat the mixture to 140-150 °C. Carbon dioxide evolution will be observed as the slurry becomes a homogeneous solution.

  • Purification: Once the reaction is complete (as monitored by the cessation of CO₂ evolution), the product is isolated by vacuum distillation. The significant difference in boiling points between the DMPU/α-tetralone mixture (approx. 260 °C) and (R)-1-amino-2-propanol (160 °C) allows for efficient separation.

  • Yield: This procedure typically yields the product in approximately 68% yield with an enantiomeric excess (ee) of >99.5%.[13]

Note: The (S)-enantiomer can be synthesized similarly using D-threonine.

An alternative synthetic route involves the ring-opening of chiral propylene (B89431) oxide with a protected amine source, followed by deprotection.[1]

G R_PO (R)-Propylene Oxide TFAA Trifluoroacetamide (B147638), Base (e.g., Potassium tert-butoxide) R_PO->TFAA Ring-opening Intermediate N-(2(R)-hydroxypropyl)-2,2,2-trifluoroacetamide TFAA->Intermediate Hydrolysis Hydrolysis (e.g., Na₂CO₃, MeOH/H₂O) Intermediate->Hydrolysis R_Amine (R)-1-Amino-2-propanol Hydrolysis->R_Amine

Figure 2: Synthesis of (R)-1-Amino-2-propanol from (R)-Propylene Oxide.

Experimental Protocol: Synthesis of (R)-1-Amino-2-propanol from (R)-Propylene Oxide [1]

  • Step 1: Ring-opening Reaction

    • Dissolve potassium tert-butoxide in N,N-dimethylformamide (DMF) in a reaction vessel under an inert atmosphere and cool in an ice bath.

    • Slowly add trifluoroacetamide to the cooled solution and stir for 30 minutes.

    • Add (R)-propylene oxide to the reaction mixture while maintaining the ice bath.

    • Allow the reaction to warm to room temperature and continue stirring for approximately 6.5 hours, followed by an additional 1.5 hours at 35 °C.

    • After the reaction is complete, neutralize the mixture with 2N hydrochloric acid and add water.

    • Extract the aqueous phase with dichloromethane (B109758). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product, N-(2(R)-hydroxypropyl)-2,2,2-trifluoroacetamide. This step typically yields the intermediate in about 93% yield.

  • Step 2: Hydrolysis

    • Dissolve the intermediate product from Step 1 in methanol.

    • Add water and sodium carbonate to the solution.

    • Stir the mixture at room temperature for approximately 4.5 hours.

    • Filter the reaction mixture and concentrate to dryness.

    • Dissolve the residue in dichloromethane, filter to remove insoluble materials, and dry the filtrate over anhydrous sodium sulfate.

    • Concentrate the solution and purify by vacuum distillation to obtain (R)-1-amino-2-propanol. This step can achieve a yield of around 91%.

Resolution of Racemic this compound

Classical resolution via the formation of diastereomeric salts is a common method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

G Racemate Racemic (±)-1-Amino-2-propanol Resolving_Agent Chiral Resolving Agent (e.g., Di-O-benzoyl-L-tartaric acid anhydride) Racemate->Resolving_Agent Salt Formation Diastereomers Mixture of Diastereomeric Salts ((R,R,R) and (S,R,R)) Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Separated_Salts Separated Diastereomeric Salts Separation->Separated_Salts Hydrolysis Hydrolysis (Base) Separated_Salts->Hydrolysis Enantiomers Enantiomerically Pure (R)- and (S)-1-Amino-2-propanol Hydrolysis->Enantiomers

Figure 3: General Workflow for the Resolution of Racemic this compound.

Experimental Protocol: Resolution of Racemic this compound

This protocol is based on the reaction with di-O-benzoyl-L-tartaric acid anhydride (B1165640) to form diastereomeric amides, which can then be separated.

  • Formation of Diastereomeric Amides:

    • In a suitable solvent such as dichloromethane, dissolve di-O-benzoyl-L-tartaric acid anhydride.

    • Gradually add a solution of racemic this compound in dichloromethane to the stirred solution of the anhydride at room temperature. A 1:1 molar ratio is typically used.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 2 days) to ensure complete reaction.

    • Remove the solvent under vacuum to obtain a crude mixture of the two diastereomers: N-(2'R-hydroxy)-propyl-2,3-di-O-benzoyl-L-tartramic acid and N-(2'S-hydroxy)-propyl-2,3-di-O-benzoyl-L-tartramic acid.

  • Separation of Diastereomers by Fractional Crystallization:

    • Dissolve the crude diastereomeric mixture in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or mixtures with ether or hexane).

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The more soluble diastereomer will remain in the mother liquor. The solvent from the mother liquor can be evaporated, and the residue can be recrystallized from a different solvent system to isolate the second diastereomer. The purity of each diastereomer can be checked by measuring its melting point and specific rotation.

  • Hydrolysis of Separated Diastereomers to Recover Enantiopure Amines:

    • Treat each separated diastereomer with an aqueous base (e.g., sodium hydroxide (B78521) solution) and heat under reflux to hydrolyze the amide bond.

    • After hydrolysis, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the free chiral amine.

    • The chiral resolving agent (di-O-benzoyl-L-tartaric acid) will remain in the aqueous layer as its salt and can be recovered by acidification.

    • Wash the organic extracts containing the chiral amine with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

    • Further purify the enantiomerically pure this compound by distillation.

Chiral Analysis of this compound

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers. For primary amines like this compound, derivatization with a suitable reagent is often employed to improve chromatographic properties and detectability.

Experimental Protocol: Chiral HPLC Analysis via Derivatization

This protocol outlines a general approach using a common derivatizing agent and a polysaccharide-based CSP.

  • Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's Reagent):

    • Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetone).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add a weak base (e.g., 1 M sodium bicarbonate solution) and heat the mixture at a slightly elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

    • Cool the reaction mixture and neutralize with an acid (e.g., 2 M HCl).

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Chiral HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol). A typical starting composition is 90:10 (v/v) n-hexane:2-propanol. A small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's reagent derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The two diastereomeric derivatives will elute at different retention times.

    • The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two enantiomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Conclusion

The stereoisomers of this compound are valuable chiral building blocks in the pharmaceutical and chemical industries. A thorough understanding of their synthesis, resolution, and analysis is essential for researchers and professionals in these fields. This guide has provided detailed methodologies and comparative data to facilitate the efficient and stereocontrolled use of these important compounds. The choice between asymmetric synthesis and resolution of the racemate will depend on factors such as scale, cost, and the availability of starting materials. Robust analytical methods, such as chiral HPLC, are critical for ensuring the enantiomeric purity of the final products.

References

An In-depth Technical Guide to the Solubility of 1-Amino-2-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-amino-2-propanol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes a summary of solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes.

Core Compound Information

Chemical Name: this compound Synonyms: Isopropanolamine, MIPA, 2-Hydroxypropylamine CAS Number: 78-96-6 Molecular Formula: C₃H₉NO Molecular Weight: 75.11 g/mol Appearance: Colorless to pale yellow liquid[1] Odor: Slight ammonia-like, fishy[1][2]

Solubility of this compound

This compound is a polar organic compound that exhibits a high degree of solubility in water and a range of organic solvents. Its amphiphilic nature, possessing both a hydrophilic amino and hydroxyl group and a short hydrophobic propane (B168953) backbone, allows for miscibility with many common solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, largely because it is miscible or "freely soluble" in many common organic solvents. The term "freely soluble" is often used to indicate that the solute and solvent are soluble in all proportions.

The following table summarizes the available solubility information for this compound in selected organic solvents.

SolventCAS NumberSolubilityTemperature (°C)Reference
Water7732-18-5Soluble in all proportions25[2][3]
Ethanol64-17-5Soluble in all proportionsNot Specified[3]
Methanol67-56-1MiscibleNot Specified[4]
Diethyl Ether60-29-7Soluble in all proportionsNot Specified[2][3]
Acetone67-64-1Soluble in all proportionsNot Specified[2][3]
Benzene71-43-2Soluble in all proportionsNot Specified[2][3]
Carbon Tetrachloride56-23-5SolubleNot Specified[3]
Dimethyl Sulfoxide (DMSO)67-68-5≥ 100 mg/mLNot Specified[5]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective

To experimentally determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (HPLC grade or higher)

  • Glass vials or flasks with tight-fitting caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure
  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[7]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature to permit the undissolved this compound to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.[8]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.[2]

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

    • Develop and validate a suitable analytical method (e.g., HPLC or GC) for the quantification of this compound.

    • Analyze the diluted sample and the standard solutions using the validated method.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility and reliability of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Sedimentation C->D E Centrifugation D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify concentration (e.g., HPLC, GC) H->I J Calculate solubility I->J G A This compound (Starting Material) B Reaction with Chiral Auxiliary/Reagent A->B C Formation of Chiral Intermediate B->C D Further Synthetic Transformations C->D F Purification D->F E Active Pharmaceutical Ingredient (API) G Formulation E->G F->E H Final Drug Product G->H

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-propanol (monoisopropanolamine, MIPA), with CAS number 78-96-6, is an amino alcohol utilized in a variety of industrial and chemical applications, including as an emulsifying agent, a corrosion inhibitor, and in the synthesis of various chemical compounds.[1][2] Its utility in pharmaceutical formulations is often linked to its properties as a buffer and solubilizer.[2] A thorough understanding of its thermodynamic and physical properties is crucial for process design, modeling, and ensuring the stability and efficacy of final products. This guide provides a comprehensive overview of the key thermodynamic properties of this compound, details the experimental methodologies for their determination, and presents this data in a structured format for ease of reference and comparison.

Physicochemical and Thermodynamic Data

The fundamental physicochemical and thermodynamic properties of this compound are summarized below. These values have been compiled from various chemical databases and scientific literature.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₃H₉NO[3][4]
Molecular Weight 75.11 g/mol [4][5]
CAS Number 78-96-6[3][4][6]
Appearance Colorless liquid with a slight ammonia-like odor[1][3][7]
Boiling Point 160 °C (at 760 mm Hg)[4][6]
Melting Point -2 °C to 1.74 °C[6][8]
Flash Point 160 - 171 °F (71 - 77 °C)[3][6][9]
Density (at 20°C) 0.961 - 0.962 g/cm³[8][9]
Density (at 25°C) 0.954 - 0.973 g/mL[4][6]
Refractive Index (n20/D) 1.4478 - 1.4482[6]
Vapor Density (air=1) 2.6[3][6][9]
Water Solubility Freely soluble / Miscible[6][9][10]
Table 2: Thermodynamic Properties of this compound
PropertyValueConditionsReference(s)
Enthalpy of Vaporization (ΔvapH) 51.5 kJ/molAt boiling point[11]
pKa 12.92 (Predicted)25 °C[4][6]
LogP (Octanol/Water Partition Coeff.) -0.93 to -1.023 °C[6][8]
Henry's Law Constant 2.34 x 10⁻¹⁰ atm·m³/mol (Estimated)25 °C[5][12]
Surface Tension 37.6 mN/m293.15 K[6]
Table 3: Vapor Pressure of this compound
Temperature (°C)Vapor Pressure (mmHg)Reference(s)
20<1 to 1.448[4][6][9]
252.59[3]
Table 4: Density and Viscosity of Aqueous this compound Solutions

Densities and viscosities of aqueous solutions containing this compound (1-AP) have been reported across various temperatures. These properties are critical for fluid dynamics calculations in process design.

Temperature (K)PropertyObservation with increasing 1-AP concentrationReference(s)
298.15 - 343.15Density (ρ)Increases[13][14]
298.15 - 343.15Viscosity (η)Increases[13][14]
293.15 - 333.15Refractive Index (nD)Increases[13][14]

Derived properties such as excess molar volumes (VE) for aqueous solutions are often negative across the entire composition range, suggesting volume contraction upon mixing due to strong hydrogen bonding between 1-AP and water molecules.[13]

Experimental Protocols

The determination of thermodynamic properties requires precise and validated experimental methodologies. Below are detailed protocols for key measurements.

Determination of Density and Derived Volumetric Properties

The density of pure this compound and its aqueous solutions is accurately measured using a vibrating tube densimeter (VTD).

Methodology:

  • Calibration: The VTD is calibrated using two reference fluids with well-established densities, typically degassed, deionized water and dry nitrogen, across the desired range of temperatures and pressures.[15]

  • Sample Preparation: Solutions of this compound in water are prepared gravimetrically to achieve precise mole fractions. All components are carefully degassed prior to mixing to avoid the formation of microbubbles.

  • Measurement: The sample is injected into the VTD's oscillating U-tube. The instrument measures the period of oscillation (τ).

  • Calculation: The density of the fluid (ρF) is calculated based on the measured oscillation period and the instrument's calibration constants (A and B), which are determined during the calibration step. The density is directly related to the square of the oscillation period.[15]

  • Derived Properties: From the experimental densities of the pure components and the mixture, derived properties like excess molar volume (VE) and apparent molar volumes are calculated to analyze molecular interactions.[13]

Determination of Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like this compound, it refers to the pKa of its conjugate acid (protonated amine). Electromotive force (EMF) measurements provide a reliable method for its determination.[16]

Methodology:

  • Apparatus: A two-cell system with a combined glass pH electrode is employed. Cell I contains a known concentration of a strong acid (e.g., HCl), and Cell II contains the same concentration of strong acid plus the amine under investigation.[16][17]

  • Sample Preparation: Stock solutions of HCl and this compound are prepared with high-purity water. A series of solutions with a constant overall molality of HCl and varying molalities of the amine are prepared for Cell II.[16]

  • EMF Measurement: The EMF of both Cell I (EI) and Cell II (EII) is measured at controlled temperatures, typically at 10 K intervals over a range such as 293 K to 353 K.[16]

  • Calculation: The difference in EMF between the two cells is related to the activity of hydrogen ions in the amine solution. Using the Nernst equation and accounting for the activities of all species in the equilibrium, a preliminary dissociation constant is calculated.[17]

  • Extrapolation: To find the true equilibrium constant at infinite dilution, measurements are performed at different overall molalities. The results are then subjected to a linear extrapolation to zero ionic strength.[16]

  • Thermodynamic Analysis: Using the van't Hoff equation, the temperature dependence of the dissociation constant is used to calculate the standard state changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the dissociation reaction.[18][19]

Determination of Vapor-Liquid Equilibrium (VLE)

VLE data is essential for designing distillation and absorption processes. An ebulliometer is commonly used to measure the boiling temperature of a liquid mixture at a constant pressure.

Methodology:

  • Apparatus: A dynamic ebulliometer equipped with a precise temperature sensor (e.g., a platinum resistance thermometer) and a pressure control system is used.

  • Sample Preparation: Binary mixtures of this compound and water are prepared by mass.

  • Measurement: The mixture is heated to its boiling point under a constant, controlled pressure. The equilibrium temperature and the composition of the liquid and vapor phases are measured.

  • Data Correlation: The experimental VLE data, along with other thermodynamic data like excess enthalpy, are used to fit the parameters of a thermodynamic model (e.g., NRTL or UNIQUAC) that can describe the non-ideal behavior of the mixture.[20]

Visualizations of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

G cluster_prep Sample Preparation cluster_cal VTD Calibration cluster_meas Measurement cluster_calc Calculation P1 Weigh Pure 1-AP and Water P2 Degas Components under Vacuum P1->P2 P3 Mix Components to achieve Target Molality P2->P3 M1 Inject Sample into VTD at Controlled T and P P3->M1 C1 Measure Oscillation Period of Reference Fluid 1 (Water) C3 Determine Calibration Constants A and B C1->C3 C2 Measure Oscillation Period of Reference Fluid 2 (Nitrogen) C2->C3 D1 Calculate Sample Density (ρ) using τ and Calibration Constants C3->D1 M2 Record Oscillation Period (τ) M1->M2 D2 Calculate Excess Molar Volume (VE) D1->D2

Caption: Experimental workflow for density measurement of aqueous 1-AP solutions.

G cluster_inputs Experimental Inputs cluster_output Derived Property rho_mix Density of Mixture (ρ_mix) rho1 Density of Pure 1-AP (ρ_1) rho2 Density of Pure Water (ρ_2) x1 Mole Fraction of 1-AP (x_1) x2 Mole Fraction of Water (x_2) M1 Molar Mass of 1-AP (M_1) M2 Molar Mass of Water (M_2) VE Excess Molar Volume (VE) Calc->VE VE = (x₁M₁ + x₂M₂) / ρ_mix - (x₁M₁/ρ₁ + x₂M₂/ρ₂) G A This compound (R-NH₂) A->p1 B Water (H₂O) B->p2 C Protonated Amine (R-NH₃⁺) D Hydroxide Ion (OH⁻) p1->C p2->D

References

The Crucial Role of (R)-1-Aminopropan-2-ol in the Anaerobic Biosynthesis of Cobalamin

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Aminopropan-2-ol serves as the essential linker connecting the intricate corrin (B1236194) ring to the lower axial ligand in the final stages of cobalamin (vitamin B12) biosynthesis. This technical guide delves into the anaerobic pathway of this vital process, focusing on the enzymatic reactions, quantitative data, and experimental methodologies that elucidate the incorporation of this key molecule.

Introduction

Cobalamin, a structurally complex cobalt-containing tetrapyrrole, is synthesized exclusively by certain bacteria and archaea. Its biosynthesis is a lengthy and intricate process, with distinct aerobic and anaerobic pathways. A critical step in both pathways is the attachment of a nucleotide loop to the corrin ring, a process facilitated by the (R)-1-aminopropan-2-ol linker. This guide will focus on the anaerobic pathway, prevalent in organisms such as Salmonella enterica, providing in-depth information for researchers, scientists, and drug development professionals.

The Anaerobic Pathway: A Stepwise Elucidation

In the anaerobic biosynthesis of cobalamin, the journey of (R)-1-aminopropan-2-ol begins with the amino acid L-threonine. A series of enzymatic transformations convert L-threonine into (R)-1-aminopropan-2-ol O-2-phosphate, which is then attached to the adenosylcobyric acid intermediate.

Synthesis of (R)-1-Aminopropan-2-ol O-2-Phosphate

The synthesis of the aminopropanol (B1366323) linker is a two-step enzymatic process:

  • Phosphorylation of L-Threonine: The enzyme L-threonine kinase (PduX) catalyzes the ATP-dependent phosphorylation of L-threonine to produce L-threonine-O-3-phosphate.

  • Decarboxylation to (R)-1-Aminopropan-2-ol O-2-Phosphate: The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, L-threonine-O-3-phosphate decarboxylase (CobD), then removes the carboxyl group from L-threonine-O-3-phosphate to yield (R)-1-aminopropan-2-ol O-2-phosphate[1][2]. This stereospecific reaction ensures the correct chirality of the linker molecule.

Attachment to the Corrin Ring

The synthesized (R)-1-aminopropan-2-ol O-2-phosphate is then incorporated into the cobalamin structure by the enzyme adenosylcobinamide-phosphate synthase (CbiB). This integral membrane protein catalyzes the ATP-dependent condensation of (R)-1-aminopropan-2-ol O-2-phosphate with adenosylcobyric acid, forming adenosylcobinamide phosphate[2][3]. This reaction represents a key convergence point, linking the synthesis of the corrin ring with the assembly of the nucleotide loop.

Quantitative Data

Understanding the efficiency and regulation of these enzymatic steps requires quantitative analysis of their kinetic parameters.

EnzymeSubstrateKmkcatVmaxOrganismReference
L-Threonine Kinase (PduX) L-Threonine0.18 ± 0.02 mM1.5 ± 0.1 s-1Salmonella enterica[3]
ATP0.12 ± 0.01 mM1.5 ± 0.1 s-1Salmonella enterica[3]
L-Threonine Dehydrogenase L-Threonine0.013 mM1.75 µmol/min/mgPyrococcus horikoshii[4]
NAD+0.010 mM1.75 µmol/min/mgPyrococcus horikoshii[4]
Cobaltochelatase Hydrogenobyrinic acid a,c-diamide0.085 ± 0.015 µMPseudomonas denitrificans[5][6]
Co2+4.2 ± 0.2 µMPseudomonas denitrificans[5][6]
ATP220 ± 36 µMPseudomonas denitrificans[5][6]
Cobyrinic acid a,c-diamide synthase (CobB) L-Glutamine~45 µM~7,000 nmol/h/mgPseudomonas denitrificans[7]
Ammonia20 mM~7,000 nmol/h/mgPseudomonas denitrificans[7]

Experimental Protocols

Expression and Purification of Recombinant CobD from Salmonella enterica

This protocol outlines the steps for producing and purifying the L-threonine-O-3-phosphate decarboxylase (CobD) enzyme for in vitro studies.

a. Gene Cloning and Expression Vector Construction: The cobD gene from Salmonella enterica is amplified by PCR and cloned into an expression vector, such as pET, containing a polyhistidine tag for affinity purification.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM, and the culture is incubated for a further 4-6 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility[8].

c. Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

d. Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged CobD protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

e. Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro L-Threonine-O-3-phosphate Decarboxylase (CobD) Activity Assay

This assay measures the activity of the CobD enzyme by quantifying the production of (R)-1-aminopropan-2-ol O-2-phosphate.

a. Reaction Mixture: A typical reaction mixture (25 µL) contains[9]:

  • HEPES buffer (50 mM, pH 8.5)

  • L-Threonine-O-3-phosphate (5 µM)

  • Purified CobD enzyme (72 nM)

  • Pyridoxal 5'-phosphate (PLP) cofactor (typically 20-50 µM)

b. Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

c. Product Detection and Quantification: The reaction can be stopped by heat inactivation or the addition of acid. The product, (R)-1-aminopropan-2-ol O-2-phosphate, can be detected and quantified using various methods:

  • Radiolabeling: If radiolabeled L-threonine-O-3-phosphate is used as a substrate, the product can be separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting[10].

  • HPLC or LC-MS/MS: The product can be separated and quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][11][12][13][14][15].

Adenosylcobinamide-phosphate Synthase (CbiB) Enzyme Assay

This assay measures the activity of the CbiB enzyme by monitoring the formation of adenosylcobinamide phosphate.

a. Reaction Mixture: A typical reaction mixture contains:

  • Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Adenosylcobyric acid

  • (R)-1-aminopropan-2-ol O-2-phosphate

  • ATP and Mg2+

  • Purified CbiB enzyme (reconstituted in proteoliposomes if necessary, as it is a membrane protein)[2]

b. Incubation: The reaction is incubated at 37°C.

c. Product Analysis: The product, adenosylcobinamide phosphate, can be analyzed by:

  • HPLC: The reaction mixture is analyzed by reverse-phase HPLC, monitoring the absorbance at wavelengths characteristic of corrinoids (e.g., 367 nm or 525 nm)[6].

  • LC-MS/MS: For more sensitive and specific detection, LC-MS/MS can be used to identify and quantify the product based on its mass-to-charge ratio[12][13][14].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biosynthetic pathway and a general experimental workflow for enzyme characterization.

Cobalamin_Biosynthesis_Linker_Pathway cluster_synthesis Synthesis of (R)-1-Aminopropan-2-ol O-2-Phosphate cluster_attachment Attachment to Corrin Ring L-Threonine L-Threonine L-Threonine-O-3-Phosphate L-Threonine-O-3-Phosphate L-Threonine->L-Threonine-O-3-Phosphate PduX (L-threonine kinase) + ATP (R)-1-Aminopropan-2-ol O-2-Phosphate (R)-1-Aminopropan-2-ol O-2-Phosphate L-Threonine-O-3-Phosphate->(R)-1-Aminopropan-2-ol O-2-Phosphate CobD (Decarboxylase) - CO2 Adenosylcobyric acid Adenosylcobyric acid Adenosylcobinamide phosphate Adenosylcobinamide phosphate Adenosylcobyric acid->Adenosylcobinamide phosphate CbiB (Synthase) + (R)-1-Aminopropan-2-ol O-2-Phosphate + ATP Enzyme_Characterization_Workflow Gene Cloning Gene Cloning Recombinant Protein Expression Recombinant Protein Expression Gene Cloning->Recombinant Protein Expression Protein Purification Protein Purification Recombinant Protein Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Data Interpretation Data Interpretation Kinetic Analysis->Data Interpretation

References

A Comprehensive Technical Guide to the Material Compatibility and Storage of 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material compatibility and recommended storage conditions for 1-Amino-2-propanol (isopropanolamine), a crucial reagent and intermediate in various scientific and pharmaceutical applications. Understanding its interactions with different materials is paramount for ensuring the integrity of research, maintaining a safe laboratory environment, and preserving the purity of the compound.

Material Compatibility Overview

This compound is a corrosive and combustible liquid that requires careful consideration when selecting storage and handling equipment.[1][2][3][4] Its alkaline nature and chemical reactivity can lead to the degradation of certain materials, potentially contaminating experiments and creating safety hazards.

Incompatible Materials

A range of materials have been identified as incompatible with this compound and should be avoided for storage and handling. These include:

  • Metals: Aluminum, copper, zinc, and their alloys are susceptible to attack.[1] The use of brass, galvanized steel, or tin-plated containers is also not recommended.[1]

  • Strong Oxidizing Agents: Violent reactions can occur with strong oxidizers.[1]

  • Acids: Strong acids, acid chlorides, and acid anhydrides are incompatible.[1]

  • Other Chemicals: Chloroformates, aldehydes, non-oxidizing mineral acids, cellulose (B213188) nitrate, cresols, isocyanates, nitrates, nitric acid, organic anhydrides, and phenols are also listed as incompatible.[1]

Recommended Materials

For safe and effective storage, the following materials are generally recommended:

  • Lined metal cans or pails[1]

  • Plastic pails[1]

  • Polyliner drums[1]

Storage Recommendations

Proper storage of this compound is essential for maintaining its quality and ensuring laboratory safety. The following guidelines should be strictly adhered to.

General Storage Conditions

Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][5][6] It is crucial to keep it away from incompatible materials, foodstuff containers, and sources of heat, sparks, or open flames.[1][2][3][5][6] Some sources also advise storing under an inert atmosphere, such as nitrogen, and protecting it from light.[2][3] The specific recommended storage temperature is typically provided on the product label.[5][6]

Logical Flow for Material Selection

To assist in the selection of appropriate materials for handling and storing this compound, the following decision-making workflow is provided.

MaterialSelection start Start: Need to handle or store This compound material_type Select Material Type start->material_type metal_check Is the material a metal? material_type->metal_check plastic_check Is the material a plastic/polymer? material_type->plastic_check metal_check->plastic_check No incompatible_metal AVOID: Aluminum, Copper, Zinc, Brass, Galvanized Steel, Tin-plate metal_check->incompatible_metal Yes recommended_plastic RECOMMENDED: Plastic Pails, Polyliner Drums plastic_check->recommended_plastic Yes other_material Consult specific compatibility charts or manufacturer's data plastic_check->other_material No recommended_metal RECOMMENDED: Lined Metal Containers final_decision Final Material Selection incompatible_metal->final_decision recommended_plastic->final_decision other_material->final_decision

Caption: Decision workflow for selecting compatible materials.

Storage Condition Workflow

The following diagram outlines the recommended workflow for establishing proper storage conditions for this compound.

StorageWorkflow start Receiving this compound check_container Ensure original, tightly sealed container start->check_container storage_location Select Storage Location check_container->storage_location location_attributes Cool, Dry, Well-Ventilated Area storage_location->location_attributes separation Separate from incompatible materials and food location_attributes->separation ignition_sources Eliminate ignition sources: heat, sparks, open flames separation->ignition_sources optional_conditions Consider optional conditions: inert atmosphere (e.g., Nitrogen), protection from light ignition_sources->optional_conditions final_storage Properly Stored optional_conditions->final_storage

Caption: Workflow for establishing safe storage conditions.

Experimental Protocols

A general experimental workflow for material compatibility testing would involve:

  • Material Coupon Preparation: Prepare standardized coupons of the material to be tested.

  • Initial Measurement: Document the initial weight, dimensions, and surface properties of the coupons.

  • Immersion: Immerse the coupons in this compound at a controlled temperature for a specified duration.

  • Post-Exposure Analysis: Remove the coupons, clean them, and re-measure their weight and dimensions to determine any changes.

  • Visual Inspection: Visually inspect the coupons for any signs of degradation, such as discoloration, swelling, cracking, or pitting.

  • Mechanical Testing: For some materials, post-exposure mechanical tests (e.g., tensile strength) may be conducted to assess any changes in physical properties.

The following diagram illustrates a generalized experimental workflow for material compatibility testing.

ExperimentWorkflow start Start: Select Material for Testing prepare_coupons Prepare Standardized Material Coupons start->prepare_coupons initial_analysis Initial Analysis: - Weight - Dimensions - Surface Properties prepare_coupons->initial_analysis immersion Immerse in this compound (Controlled Temp. & Duration) initial_analysis->immersion post_analysis Post-Exposure Analysis: - Weight Change - Dimensional Change immersion->post_analysis visual_inspection Visual Inspection: - Discoloration - Swelling - Cracking post_analysis->visual_inspection mechanical_testing Optional: Mechanical Property Testing visual_inspection->mechanical_testing results Evaluate Compatibility and Document Results mechanical_testing->results

Caption: Generalized experimental workflow for compatibility testing.

References

Commercial Availability and Technical Guide for Enantiopure 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-1-Amino-2-propanol, essential chiral building blocks in pharmaceutical and chemical synthesis. This document includes a summary of global suppliers, detailed experimental protocols for synthesis and analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Commercial Availability and Suppliers

Enantiomerically pure 1-Amino-2-propanol is readily available from a variety of chemical suppliers in research to bulk quantities. The choice of supplier may depend on the required enantiomeric purity, quantity, and specific application (e.g., research and development, manufacturing).

Summary of Major Suppliers

The following tables provide a comparative overview of major suppliers for (R)-(-)-1-Amino-2-propanol and (S)-(+)-1-Amino-2-propanol, including typical purities and available quantities. Pricing is subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Suppliers of (R)-(-)-1-Amino-2-propanol

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%1 g, 5 g
Thermo Scientific Chemicals98%1 g, 5 g
Otto Chemie Pvt. Ltd.98%1 g, 5 g, Custom
TCI Chemicals>97.0% (GC)5 g, 25 g
Chem-Impex International≥98% (GC, Chiral Purity)Bulk Quote

Table 2: Commercial Suppliers of (S)-(+)-1-Amino-2-propanol

SupplierPurityAvailable Quantities
Sigma-Aldrich97%, ≥98% (GC)1 g, 5 g
Thermo Scientific Chemicals98+%1 g, 5 g
Chem-Impex International≥98% (GC, Chiral Purity)1 g, 5 g, 25 g, 100 g, 250 g
TCI Chemicals>98.0% (GC)5 g, 25 g
Chemsavers Inc. (via eBay)99+% Certified1 g

Synthesis and Chiral Resolution Protocols

Enantiopure this compound can be obtained through various synthetic routes, including the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

Chemical Synthesis from Chiral Epoxypropane

A straightforward method for the synthesis of enantiopure this compound involves the ring-opening of the corresponding chiral epoxypropane with an amine source. The following protocol is a general representation of this approach.

Experimental Protocol: Synthesis of (S)-1-Amino-2-propanol from (S)-Epoxypropane

  • Reaction Setup: In a pressure-rated reaction vessel, combine (S)-epoxypropane (1.0 equivalent) with a solution of aqueous ammonia (B1221849) (excess, e.g., 10-20 equivalents). The reaction can be performed neat or with a co-solvent such as ethanol (B145695) to ensure miscibility.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully vent the vessel to release any excess pressure.

  • Purification: Remove the excess ammonia and solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure (S)-1-Amino-2-propanol.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: In a flask, dissolve racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).

  • Acylating Agent: Add an acylating agent (0.5-0.6 equivalents), such as ethyl acetate (B1210297) or vinyl acetate.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The mixture of the unreacted amine enantiomer and the acylated amine enantiomer can then be separated. A common method is to perform an acid-base extraction. The unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the enantiomerically enriched this compound.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess (ee) is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Analysis

Experimental Protocol: Chiral HPLC for this compound Enantiomers

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. Columns like Chiralpak® IA, IB, or IC are good starting points.

  • Mobile Phase: A normal-phase mobile phase is typically used. A common starting condition is a mixture of n-hexane and ethanol or isopropanol (B130326) (e.g., 90:10 v/v).

  • Additive: To improve peak shape and resolution for basic analytes like this compound, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1% v/v), is often added to the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

    • Detection Wavelength: Monitor at a wavelength where the analyte has some absorbance, typically in the low UV range (e.g., 210-220 nm) if underivatized, or at the absorbance maximum if derivatized.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Biochemical Pathways and Experimental Workflows

Metabolic Pathway of (R)-1-Amino-2-propanol

(R)-1-Amino-2-propanol is known to be metabolized in some organisms, such as Escherichia coli, by the enzyme (R)-aminopropanol dehydrogenase. This enzyme catalyzes the oxidation of (R)-1-Amino-2-propanol to aminoacetone.

Metabolic_Pathway R_AP (R)-1-Amino-2-propanol Aminoacetone Aminoacetone R_AP->Aminoacetone Oxidation Enzyme (R)-aminopropanol dehydrogenase NADH NADH + H+ Enzyme->NADH Reduced Cofactor NAD NAD+ NAD->Enzyme Cofactor

Caption: Metabolic conversion of (R)-1-Amino-2-propanol to Aminoacetone.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of enantiopure this compound from a chiral epoxide, followed by purification.

Synthesis_Workflow Start Start: Chiral Epoxypropane + Aqueous Ammonia Reaction Ring-Opening Reaction (Heated, Sealed Vessel) Start->Reaction Workup Cooling and Depressurization Reaction->Workup Concentration Removal of Excess Ammonia and Solvent (Rotary Evaporation) Workup->Concentration Purification Purification by Vacuum Distillation Concentration->Purification Final_Product End: Enantiopure This compound Purification->Final_Product

Caption: Workflow for the synthesis of enantiopure this compound.

Experimental Workflow: Enzymatic Kinetic Resolution

This diagram outlines the key steps in the enzymatic kinetic resolution of racemic this compound.

Resolution_Workflow Start Start: Racemic this compound, Acylating Agent, Solvent Enzymatic_Reaction Enzymatic Acylation (Immobilized Lipase) Start->Enzymatic_Reaction Monitoring Reaction Monitoring (Chiral HPLC) Enzymatic_Reaction->Monitoring Quenching Reaction Quenching (Enzyme Filtration) Monitoring->Quenching ~50% Conversion Separation Separation of Amine and Amide (Acid-Base Extraction) Quenching->Separation Product1 Enantiomerically Enriched Unreacted Amine Separation->Product1 Product2 Enantiomerically Enriched Acylated Amine Separation->Product2

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Methodological & Application

Synthesis of 1-Amino-2-propanol from Propylene Oxide and Ammonia: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-amino-2-propanol (also known as monoisopropanolamine) via the ammonolysis of propylene (B89431) oxide. The reaction involves the nucleophilic ring-opening of the epoxide ring of propylene oxide by ammonia (B1221849). This process can yield a mixture of mono-, di-, and tri-isopropanolamines. Optimal conditions, including the use of a significant molar excess of ammonia, are crucial for maximizing the yield of the desired monosubstituted product. This protocol outlines the necessary reagents, equipment, and procedural steps for a laboratory-scale synthesis, as well as methods for purification and analysis of the final product.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, emulsifying agents, and as a component in various industrial formulations. The primary route for its synthesis is the reaction of propylene oxide with ammonia. The reaction proceeds via an SN2 mechanism, where the ammonia molecule preferentially attacks the less sterically hindered carbon of the propylene oxide ring, leading to the formation of this compound.[1][2] However, the primary amine product is also nucleophilic and can further react with propylene oxide to form di- and tri-isopropanolamines. To selectively obtain this compound, a large molar excess of ammonia is typically employed to increase the probability of propylene oxide reacting with ammonia rather than the product amine.

This application note details a general laboratory procedure for this synthesis, summarizes various reported reaction conditions, and provides a workflow for product purification and characterization.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of isopropanolamines from propylene oxide and ammonia, showcasing the impact of different reaction parameters on product distribution and yield.

Table 1: Reaction Conditions for the Synthesis of Isopropanolamines

CatalystPropylene Oxide:Ammonia (molar ratio)Temperature (°C)Pressure (MPa)Reaction TimeReference
Water1:6 - 1:10130 - 18011 - 20Not specifiedPatent CN1176901C
p-Toluene sulfonic acid1:2 - 1:6 (weight ratio)40 - 1201 - 1020 - 50 hoursPatent CN1887855A
Rare earth modified catalyst1:5 - 1:20 (mass ratio)100 - 200Not specified10 - 60 secondsPatent CN110981738A
None (Aqueous Ammonia)1:10 - 1:15128 - 13812.6 - 13.81.5 - 3 hoursPatent CN101265196A

Table 2: Product Distribution and Yields

CatalystMonoisopropanolamine (MIPA) Selectivity (%)Diisopropanolamine (DIPA) Selectivity (%)Triisopropanolamine (TIPA) Selectivity (%)MIPA Yield (%)Purity (%)Reference
WaterNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedPatent CN1176901C
p-Toluene sulfonic acidNot specifiedNot specifiedNot specified9099.12Patent CN1887855A
Rare earth modified catalystHigh selectivity for 2-amino-1-propanolVery small amountVery small amountNot specifiedNot specifiedPatent CN110981738A
None (Aqueous Ammonia)>99 (mass percent)Not specifiedNot specifiedNot specified>99Patent CN101265196A

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Propylene oxide (reagent grade)

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Pressure reactor or a sealed heavy-walled glass tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermocouple

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware

  • Analytical balance

Experimental Procedure:

1. Reaction Setup:

  • Caution: Propylene oxide is a volatile, flammable, and toxic substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is conducted under pressure and should be performed behind a safety shield.

  • In a pressure reactor or a thick-walled, sealed glass tube, place a magnetic stir bar.

  • Cool the reactor in an ice bath.

  • Carefully add a significant molar excess of chilled aqueous ammonia (e.g., a 10 to 40-fold molar excess relative to propylene oxide).

  • Slowly add the required amount of propylene oxide to the cold, stirred ammonia solution.

  • Seal the reactor securely.

2. Reaction:

  • Place the sealed reactor in a heating mantle or an oil bath equipped with a magnetic stirrer and a thermocouple.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and maintain this temperature for the specified reaction time (e.g., 2-4 hours). The optimal temperature and time will depend on the scale and desired conversion.

  • Monitor the pressure inside the reactor, ensuring it does not exceed the safety limits of the equipment.

3. Work-up and Isolation:

  • After the reaction is complete, cool the reactor to room temperature and then further cool in an ice bath before carefully venting the excess pressure.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess ammonia and water under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept moderate to avoid significant loss of the product.

4. Purification:

  • The crude product, which may contain unreacted starting materials and di- and tri-isopropanolamine byproducts, is purified by fractional distillation.

  • Set up a fractional distillation apparatus. It is recommended to use a column with high efficiency (e.g., a Vigreux or packed column) for better separation of the isopropanolamine isomers.

  • Carefully distill the crude product under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 160°C at atmospheric pressure).

5. Product Characterization:

  • The purity of the collected fraction can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound reagents Reagents - Propylene Oxide - Aqueous Ammonia reaction_setup Reaction Setup - Charge reactor with excess  chilled aqueous ammonia. - Slowly add propylene oxide. - Seal the reactor. reagents->reaction_setup reaction Reaction - Heat to 100-150°C. - Stir for 2-4 hours  under pressure. reaction_setup->reaction workup Work-up - Cool and vent the reactor. - Remove excess ammonia  and water via rotary  evaporation. reaction->workup purification Purification - Fractional distillation of  the crude product. workup->purification analysis Product Analysis - GC-MS - HPLC - NMR purification->analysis product Pure this compound analysis->product

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Amino-2-propanol from L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Amino-2-propanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is crucial for biological activity, necessitating enantioselective synthetic routes. This document provides a detailed protocol for the enantioselective synthesis of (R)-1-Amino-2-propanol from the readily available and inexpensive chiral precursor, L-threonine. The synthesis involves a five-step sequence: N-protection, reduction of the carboxylic acid, oxidative cleavage of the resulting diol, reduction of the intermediate aldehyde, and final deprotection. This protocol offers a practical and reliable method for obtaining the target compound with high enantiomeric purity.

Introduction

Chiral amino alcohols are fundamental intermediates in the development of pharmaceuticals due to their prevalence in biologically active molecules. The specific stereoisomer of a compound can exhibit significantly different pharmacological and toxicological profiles. (R)-1-Amino-2-propanol, in particular, is a key structural motif in various therapeutic agents. The synthesis described herein utilizes L-threonine as a starting material, leveraging its inherent chirality to produce the desired (R)-enantiomer of 1-amino-2-propanol. The multi-step synthesis is designed to be robust and scalable for laboratory and potential pilot-plant applications.

Overall Synthetic Scheme

The enantioselective synthesis of (R)-1-Amino-2-propanol from L-threonine is accomplished through the following five-step reaction sequence:

  • N-Protection: The amino group of L-threonine is protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps.

  • Carboxylic Acid Reduction: The carboxylic acid functionality of N-Boc-L-threonine is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride or a borane (B79455) complex, to yield N-Boc-(2S,3R)-2-amino-1,3-butanediol.

  • Oxidative Diol Cleavage: The vicinal diol is selectively cleaved using an oxidizing agent like sodium periodate (B1199274) to yield N-Boc-(R)-2-aminopropanal.

  • Aldehyde Reduction: The resulting aldehyde is reduced to a primary alcohol using a mild reducing agent, such as sodium borohydride (B1222165), to give N-Boc-(R)-1-amino-2-propanol.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, (R)-1-Amino-2-propanol.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-threonine

Materials:

Procedure:

  • Dissolve L-threonine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-threonine as a white solid.

Parameter Value
Typical Yield90-98%
Purity (by NMR)>98%
Step 2: Synthesis of N-Boc-(2S,3R)-2-amino-1,3-butanediol

Materials:

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-L-threonine (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash thoroughly with ethyl acetate.

  • Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give N-Boc-(2S,3R)-2-amino-1,3-butanediol.

Parameter Value
Typical Yield80-90%
Purity (by NMR)>95%
Step 3: Synthesis of N-Boc-(R)-2-aminopropanal

Materials:

  • N-Boc-(2S,3R)-2-amino-1,3-butanediol

  • Sodium periodate (NaIO₄)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(2S,3R)-2-amino-1,3-butanediol (1 equivalent) in a mixture of DCM and water (2:1).

  • Cool the mixture to 0 °C and add sodium periodate (1.1 equivalents) portion-wise over 30 minutes.

  • Stir the reaction vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the aldehyde. The crude N-Boc-(R)-2-aminopropanal is typically used immediately in the next step.

Parameter Value
Typical Yield70-85% (crude)
StabilityUse immediately
Step 4: Synthesis of N-Boc-(R)-1-amino-2-propanol

Materials:

  • Crude N-Boc-(R)-2-aminopropanal

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude N-Boc-(R)-2-aminopropanal from the previous step in methanol and cool to 0 °C.

  • Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-1-amino-2-propanol.

Parameter Value
Typical Yield85-95% (over two steps)
Purity (by NMR)>95%
Step 5: Synthesis of (R)-1-Amino-2-propanol

Materials:

  • N-Boc-(R)-1-amino-2-propanol

  • Hydrochloric acid (HCl) in dioxane (4 M) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure (using HCl in dioxane):

  • Dissolve N-Boc-(R)-1-amino-2-propanol (1 equivalent) in a minimal amount of methanol.

  • Add 4 M HCl in dioxane (4-5 equivalents) and stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 12 with 1 M NaOH.

  • Extract the aqueous solution with dichloromethane (5 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield (R)-1-Amino-2-propanol.

Parameter Value
Typical Yield90-98%
Enantiomeric Excess>99% (determined by chiral HPLC)
Purity (by GC/MS)>98%

Quantitative Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)
1N-Boc-L-threonineL-threonine(Boc)₂O, NaOH90-98
2N-Boc-(2S,3R)-2-amino-1,3-butanediolN-Boc-L-threonineLiAlH₄ or BH₃·THF80-90
3N-Boc-(R)-2-aminopropanalN-Boc-(2S,3R)-2-amino-1,3-butanediolNaIO₄70-85 (crude)
4N-Boc-(R)-1-amino-2-propanolN-Boc-(R)-2-aminopropanalNaBH₄85-95 (over 2 steps)
5(R)-1-Amino-2-propanolN-Boc-(R)-1-amino-2-propanolHCl or TFA90-98

Analytical Methods

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess of the final product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used.

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Carboxylic Acid Reduction cluster_2 Step 3: Oxidative Diol Cleavage cluster_3 Step 4: Aldehyde Reduction cluster_4 Step 5: N-Deprotection L_threonine L-threonine N_Boc_L_threonine N-Boc-L-threonine L_threonine->N_Boc_L_threonine (Boc)₂O, NaOH N_Boc_threoninol N-Boc-(2S,3R)-2-amino-1,3-butanediol N_Boc_L_threonine->N_Boc_threoninol LiAlH₄ or BH₃·THF N_Boc_amino_aldehyde N-Boc-(R)-2-aminopropanal N_Boc_threoninol->N_Boc_amino_aldehyde NaIO₄ N_Boc_amino_propanol N-Boc-(R)-1-amino-2-propanol N_Boc_amino_aldehyde->N_Boc_amino_propanol NaBH₄ R_amino_propanol (R)-1-Amino-2-propanol N_Boc_amino_propanol->R_amino_propanol HCl or TFA

Caption: Synthetic workflow for (R)-1-Amino-2-propanol from L-threonine.

Signaling Pathway of Key Transformations

G cluster_L_threonine L-threonine cluster_N_Boc_threoninol N-Boc-(2S,3R)-2-amino-1,3-butanediol cluster_R_amino_propanol (R)-1-Amino-2-propanol threonine COOH H₂N-C-H H-C-OH CH₃ threoninol CH₂OH BocHN-C-H H-C-OH CH₃ threonine:f0->threoninol:f0 Reduction aminopropanol CH₂NH₂ H-C-OH CH₃ threoninol->aminopropanol Oxidative Cleavage, Reduction & Deprotection

Caption: Key structural transformations in the synthesis.

Application Note and Protocol: A Scalable Laboratory Procedure for the Synthesis of (S)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Amino-2-propanol, also known as L-alaninol, is a crucial chiral building block in the asymmetric synthesis of numerous pharmaceuticals and agrochemicals. Its stereochemistry is vital as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a detailed, scalable laboratory procedure for the synthesis of (S)-1-Amino-2-propanol via the reduction of L-alanine ethyl ester hydrochloride using sodium borohydride (B1222165). This method offers high yields, excellent enantiomeric purity, and utilizes readily available and less hazardous reagents compared to alternatives like lithium aluminum hydride, making it suitable for kilogram-scale production.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
L-Alanine ethyl ester hydrochlorideC₅H₁₂ClNO₂153.6160 - 64N/A
Sodium borohydrideNaBH₄37.83>300 (decomposes)N/A
(S)-1-Amino-2-propanolC₃H₉NO75.1124 - 26160

Table 2: Summary of Reaction Parameters and Expected Results

ParameterValueReference
Starting MaterialL-Alanine ethyl ester hydrochloride[1][2]
Reducing AgentSodium borohydride[2][3]
Solvent SystemEthanol/Water[2]
Reaction Temperature20 - 28 °C[2]
Reaction Time5 - 18 hours[3]
Typical Yield50 - 70%[3][4]
Expected Purity (after distillation)>99%[3]
Expected Enantiomeric Excess (ee)>99%[3]

Experimental Protocols

Synthesis of (S)-1-Amino-2-propanol

This protocol describes the reduction of L-alanine ethyl ester hydrochloride with sodium borohydride.

Materials:

  • L-Alanine ethyl ester hydrochloride

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Acetone (B3395972)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask (appropriate size for scale)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Preparation of Sodium Borohydride Solution: In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve 3.0 moles of sodium borohydride in 560 mL of cold water. Cool the solution in an ice bath.[2]

  • Preparation of L-Alanine Ethyl Ester Hydrochloride Solution: In a separate beaker, dissolve 1.0 mole of L-alanine ethyl ester hydrochloride in 560 mL of ethanol.[2]

  • Reaction: Slowly add the L-alanine ethyl ester hydrochloride solution to the stirred sodium borohydride solution via an addition funnel over a period of 5 hours, maintaining the reaction temperature at 20°C.[2]

  • Aging: After the addition is complete, allow the reaction mixture to stir and age at 20-28°C to ensure the reaction goes to completion.[2]

  • Quenching: Carefully quench the reaction by the slow addition of acetone to decompose the excess sodium borohydride.

  • Workup:

    • Add 1000 mL of ethyl acetate to the reaction mixture and stir.

    • Separate the precipitated inorganic salts by filtration.

    • Transfer the filtrate to a separatory funnel. Separate the aqueous layer.

    • Extract the aqueous layer with 600 mL of ethyl acetate.[2]

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-Amino-2-propanol.

Purification by Vacuum Distillation

Apparatus:

  • Vacuum distillation setup (distillation flask, distillation head, condenser, receiving flask)

  • Heating mantle with magnetic stirrer

  • Vacuum pump

  • Manometer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Transfer the crude (S)-1-Amino-2-propanol to the distillation flask.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently with the heating mantle.

  • Collect the fraction boiling at the appropriate temperature and pressure for (S)-1-Amino-2-propanol (e.g., 72-73 °C at 11 mmHg).

  • The purified product will be a colorless liquid.[5]

Analytical Methods for Quality Control

A. Determination of Chemical Purity (HPLC)

  • Column: Newcrom R1 reverse-phase column.[6]

  • Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.[6]

  • Detection: UV or MS.

B. Determination of Enantiomeric Purity (Chiral HPLC)

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA or Chiralpak AD-H is often effective for resolving amino alcohol enantiomers.[7]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 to 70:30 v/v). The addition of a small amount of an amine modifier like diethylamine (B46881) (0.1%) can improve peak shape.[8]

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 0.1 mg/mL.[8]

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Safety Precautions

  • Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage.[9][10] It reacts violently with water to release flammable gases that may ignite spontaneously.[9][10] Handle in a well-ventilated area, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Keep away from water and sources of ignition.[9]

  • L-Alanine Ethyl Ester Hydrochloride: May cause eye, skin, and respiratory tract irritation.[11] It is hygroscopic.[11] Handle with appropriate PPE.

  • (S)-1-Amino-2-propanol: Corrosive liquid that can cause severe skin burns and eye damage.[12][13] It has a slight ammonia-like odor.[5] Use in a well-ventilated area or a fume hood and wear appropriate PPE.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Reaction_Pathway L-Alanine_ethyl_ester_hydrochloride L-Alanine ethyl ester hydrochloride S_1_Amino_2_propanol (S)-1-Amino-2-propanol L-Alanine_ethyl_ester_hydrochloride->S_1_Amino_2_propanol  Reduction Ethanol/Water NaBH4 Sodium borohydride (NaBH4) NaBH4->L-Alanine_ethyl_ester_hydrochloride

Caption: Reaction pathway for the synthesis of (S)-1-Amino-2-propanol.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_analysis Analysis Prepare_NaBH4 Prepare NaBH4 solution Reaction Slowly add ester to NaBH4 solution (20°C) Prepare_NaBH4->Reaction Prepare_Ester Prepare L-alanine ethyl ester HCl solution Prepare_Ester->Reaction Aging Age reaction mixture (20-28°C) Reaction->Aging Quench Quench with acetone Aging->Quench Extraction Extract with ethyl acetate Quench->Extraction Drying Dry organic phase Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Vacuum distillation Concentration->Distillation Purity_Analysis Chemical Purity (HPLC) Distillation->Purity_Analysis Chiral_Analysis Enantiomeric Purity (Chiral HPLC) Distillation->Chiral_Analysis Final_Product Purified (S)-1-Amino-2-propanol Purity_Analysis->Final_Product Chiral_Analysis->Final_Product

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for 1-Amino-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-amino-2-propanol as a chiral auxiliary in asymmetric synthesis. This methodology is a cornerstone in the stereocontrolled synthesis of complex organic molecules, a critical process in modern drug discovery and development. By temporarily incorporating a chiral auxiliary derived from readily available and inexpensive (S)- or (R)-1-amino-2-propanol, chemists can direct the stereochemical outcome of key carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) additions, with a high degree of predictability and control.

Introduction: The Role of this compound as a Chiral Auxiliary

In the field of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to guide a stereoselective transformation. The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer over others. Subsequently, the auxiliary can be removed and ideally recycled.

This compound is a versatile chiral building block that can be readily converted into a chiral oxazolidinone, a class of auxiliaries famously known as Evans auxiliaries. Specifically, (S)-1-amino-2-propanol gives rise to (4S)-4-methyloxazolidin-2-one. This heterocyclic scaffold, when N-acylated, provides a rigid framework that effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.

The primary applications of the this compound-derived chiral auxiliary are in the asymmetric alkylation of enolates to produce α-substituted chiral carboxylic acids and in asymmetric aldol reactions to generate syn- or anti-β-hydroxy carboxylic acids. These motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

General Workflow

The utilization of this compound as a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:

  • Formation and N-Acylation of the Chiral Oxazolidinone: (S)-1-amino-2-propanol is first cyclized to form (4S)-4-methyloxazolidin-2-one. This is then N-acylated with a desired carboxylic acid derivative (e.g., propionyl chloride for the synthesis of α-methyl-substituted products).

  • Diastereoselective Reaction: The N-acyl oxazolidinone is then subjected to a diastereoselective transformation, such as an alkylation or an aldol reaction. The stereochemistry of the newly formed chiral center(s) is dictated by the chiral auxiliary.

  • Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the product to yield the desired enantiomerically enriched compound (e.g., a carboxylic acid, ester, or alcohol), and the auxiliary can often be recovered.

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Synthesis cluster_2 Product Isolation start (S)-1-Amino-2-propanol oxazolidinone (4S)-4-Methyloxazolidin-2-one start->oxazolidinone Cyclization acyl_oxazolidinone N-Acyl-(4S)-4-methyloxazolidin-2-one oxazolidinone->acyl_oxazolidinone N-Acylation diastereoselective_product Diastereomerically Enriched Product acyl_oxazolidinone->diastereoselective_product Asymmetric Alkylation or Aldol Reaction final_product Enantiomerically Pure Product diastereoselective_product->final_product Auxiliary Cleavage recovered_auxiliary Recovered (4S)-4-Methyloxazolidin-2-one diastereoselective_product->recovered_auxiliary Auxiliary Cleavage

Caption: General workflow for the use of this compound as a chiral auxiliary.

Data Presentation

The following tables summarize representative quantitative data for the key steps in asymmetric synthesis using chiral oxazolidinone auxiliaries. While specific data for the (4S)-4-methyloxazolidin-2-one auxiliary is limited in the literature, the data presented for closely related Evans auxiliaries provide a strong indication of the expected high yields and diastereoselectivities.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinones

EntryChiral AuxiliaryElectrophile (R-X)BaseYield (%)Diastereomeric Excess (d.e.) (%)
1(4R,5S)-4-Methyl-5-phenylBenzyl (B1604629) bromideLDA95>98
2(S)-4-BenzylAllyl iodideNaHMDS92>98
3(S)-4-IsopropylMethyl iodideLDA8996
4(S)-4-tert-ButylEthyl iodideKHMDS93>99

Data is representative of results achieved with various Evans-type oxazolidinone auxiliaries and serves as an estimation for the performance of the this compound derived auxiliary.

Table 2: Diastereoselective Aldol Reactions of N-Propionyl Oxazolidinones

EntryChiral AuxiliaryAldehydeLewis Acid / BaseYield (%)Diastereomeric Ratio (syn:anti)
1(S)-4-BenzylBenzaldehyde (B42025)Bu₂BOTf / DIPEA85>99:1
2(S)-4-IsopropylIsobutyraldehydeBu₂BOTf / DIPEA9098:2
3(4R,5S)-4-Methyl-5-phenylAcetaldehydeTiCl₄ / DIPEA8895:5
4(S)-4-BenzylPropionaldehydeSn(OTf)₂ / TMEDA82>99:1

Data is representative of results achieved with various Evans-type oxazolidinone auxiliaries and serves as an estimation for the performance of the this compound derived auxiliary.

Experimental Protocols

The following are detailed protocols for the key experimental procedures.

Protocol 1: Synthesis of (4S)-4-Methyloxazolidin-2-one from (S)-1-Amino-2-propanol

Principle: (S)-1-Amino-2-propanol is cyclized with a carbonylating agent, such as diethyl carbonate or phosgene, to form the corresponding oxazolidinone.

Materials:

  • (S)-1-Amino-2-propanol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask, add (S)-1-amino-2-propanol (1.0 equiv.), diethyl carbonate (1.2 equiv.), and potassium carbonate (0.1 equiv.).

  • Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford (4S)-4-methyloxazolidin-2-one as a white solid.

Protocol 2: N-Acylation of (4S)-4-Methyloxazolidin-2-one

Principle: The oxazolidinone is deprotonated with a strong base, and the resulting anion is quenched with an acyl chloride to form the N-acyl derivative.

Materials:

  • (4S)-4-Methyloxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4S)-4-methyloxazolidin-2-one (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-propionyl-(4S)-4-methyloxazolidin-2-one.

Protocol 3: Asymmetric Alkylation of N-Propionyl-(4S)-4-methyloxazolidin-2-one

Principle: The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base to form a Z-enolate. The chiral auxiliary blocks one face of the enolate, leading to diastereoselective alkylation upon addition of an electrophile.

Materials:

  • N-Propionyl-(4S)-4-methyloxazolidin-2-one

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 equiv.) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add benzyl bromide (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography. The diastereomeric excess can be determined by HPLC or NMR analysis of the crude product.

G cluster_0 Alkylation Workflow start N-Propionyl-(4S)-4- methyloxazolidin-2-one enolate Z-Enolate Formation (LDA or NaHMDS, -78°C) start->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation product Diastereomerically Enriched Product alkylation->product

Caption: Experimental workflow for asymmetric alkylation.

Protocol 4: Asymmetric Boron-Mediated Aldol Reaction

Principle: A boron enolate is generated from the N-acyl oxazolidinone, which then reacts with an aldehyde via a Zimmerman-Traxler transition state to afford the syn-aldol adduct with high diastereoselectivity.

Materials:

  • N-Propionyl-(4S)-4-methyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv.) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 equiv.) dropwise, followed by the slow addition of DIPEA (1.2 equiv.).

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolization.

  • Cool the reaction mixture to -78 °C.

  • Add benzaldehyde (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by HPLC or NMR analysis.

G cluster_0 Zimmerman-Traxler Model cluster_1 Stereochemical Control enolate Z-Boron Enolate transition_state Chair-like Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state product Syn-Aldol Adduct transition_state->product auxiliary (4S)-Methyl Group on Oxazolidinone facial_bias Blocks Si-face of Enolate auxiliary->facial_bias re_face_attack Aldehyde attacks from Re-face facial_bias->re_face_attack stereocontrol High Diastereoselectivity re_face_attack->stereocontrol

Caption: Logical relationship for stereocontrol in the boron-mediated aldol reaction.

Protocol 5: Cleavage of the Chiral Auxiliary

Principle: The N-acyl bond is cleaved under mild conditions to release the chiral product and recover the auxiliary. The choice of cleavage reagent determines the functionality of the final product.

A. To form the Carboxylic Acid:

Materials:

  • Alkylated or aldol adduct

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the purified adduct (1.0 equiv.) in a 3:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 equiv.) followed by aqueous LiOH (0.8 M, 1.2 equiv.).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv.) and stir for 30 minutes at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous layer with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

B. To form the Primary Alcohol:

Materials:

  • Alkylated or aldol adduct

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (B1222165) (LiBH₄)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add LiAlH₄ (2.0 equiv.) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Add a solution of the adduct (1.0 equiv.) in anhydrous diethyl ether dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with diethyl ether.

  • The filtrate contains the desired chiral alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.

Conclusion

This compound serves as a readily accessible and cost-effective precursor to a powerful chiral auxiliary for asymmetric synthesis. The derived (4S)-4-methyloxazolidin-2-one provides a robust platform for highly diastereoselective alkylation and aldol reactions, enabling the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. The protocols outlined in these notes provide a solid foundation for the successful implementation of this important synthetic methodology.

Application Notes & Protocols: 1-Amino-2-propanol as a Ligand in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of 1-Amino-2-propanol in Asymmetric Catalysis

This compound is a chiral amino alcohol that has garnered significant attention as a versatile and accessible ligand for asymmetric catalysis. Its structure features two key functional groups—an amino group and a hydroxyl group—positioned at a stereogenic center. This arrangement allows it to act as an effective bidentate ligand, coordinating with a metal center through both the nitrogen and oxygen atoms. This coordination forms a rigid chiral environment around the metal, enabling high stereocontrol in a variety of catalytic transformations.

The ready availability of both (R) and (S) enantiomers of this compound, often derived from the inexpensive chiral pool of amino acids like alanine, makes it an attractive choice for developing economically viable catalytic processes.[1][2] These ligands are particularly crucial in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of a molecule dictates its biological activity.[3]

This document provides an overview of a key application of this compound-derived ligands, focusing on the enantioselective addition of organozinc reagents to aldehydes, and includes a detailed experimental protocol.

Application: Enantioselective Alkylation of Aldehydes

One of the most well-established applications for ligands derived from this compound is in the metal-catalyzed enantioselective addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes. This reaction is a fundamental C-C bond-forming reaction that produces valuable chiral secondary alcohols.

The this compound ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde substrate. The chiral environment created by the ligand directs the transfer of an ethyl group from the zinc atom to one specific face of the aldehyde's carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding secondary alcohol. The efficiency and enantioselectivity of this reaction are highly dependent on the structure of the ligand.[1][4]

Data Presentation: Performance in Diethylzinc Addition to Benzaldehyde (B42025)

The following table summarizes the performance of various catalysts derived from amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction.

EntryChiral Ligand/CatalystAldehyde SubstrateYield (%)ee (%)Product ConfigurationReference
1Ligand derived from Sharpless epoxidation¹Benzaldehyde~99%95%Not Specified[4]
2Neoisopulegol-based Aminoalcohol 8 ²Benzaldehyde-40%S[5]
3N,N-dimethyl-2-amino-1,2-dicyclohexylethanol³Chalcone (enone)-86.7%Not Specified[1]

¹A highly optimized β-amino alcohol ligand designed for high enantioselectivity.[4] ²An amino alcohol derivative with a complex octahydrobenzofuran core.[5] ³A cyclohexyl analog of a known amino alcohol ligand, used in the conjugate addition of diethylzinc to an enone.[1]

Experimental Protocols

This section provides a detailed methodology for a representative experiment: the this compound-catalyzed enantioselective addition of diethylzinc to benzaldehyde. This protocol is based on established procedures in the literature.[4][5]

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To synthesize chiral 1-phenyl-1-propanol (B1198777) with high enantioselectivity using a chiral catalyst generated in situ from (1S,2R)-1-amino-2-propanol and diethylzinc.

Materials and Reagents:

  • (1S,2R)-1-Amino-2-propanol (or other suitable chiral amino alcohol ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes), dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Catalyst Formation:

    • To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-propanol) (0.05 mmol, 1.0 eq).

    • Add anhydrous toluene (2.0 mL) to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 2.0 eq) to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (0.5 mmol, 10 eq) to the catalyst solution at 0 °C.

  • Alkylation Reaction:

    • Slowly add the remaining diethylzinc solution (1.0 M in hexanes, 1.0 mL, 1.0 mmol, 20 eq) to the reaction mixture at 0 °C over 10 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, cautiously quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Acidify the aqueous layer by adding 1 M HCl until the pH is ~2 to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica (B1680970) gel.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz help visualize the experimental process and the underlying catalytic cycle.

Experimental Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_workup Work-up & Analysis ligand 1. Select & Weigh Chiral this compound Ligand dissolve 2. Dissolve in Anhydrous Solvent ligand->dissolve add_zn 3. Add Diethylzinc (2 eq) at 0°C dissolve->add_zn form_complex 4. Stir to Form Chiral Zn-Complex add_zn->form_complex add_aldehyde 5. Add Aldehyde Substrate form_complex->add_aldehyde add_more_zn 6. Add Bulk Et2Zn; Stir at 0°C add_aldehyde->add_more_zn monitor 7. Monitor Reaction (TLC) add_more_zn->monitor quench 8. Quench with aq. NH4Cl monitor->quench extract 9. Extract Product quench->extract purify 10. Purify via Chromatography extract->purify analyze 11. Analyze Yield & Enantiomeric Excess (ee) purify->analyze

Workflow for the enantioselective addition of diethylzinc.
Proposed Catalytic Cycle

G L Chiral Ligand (this compound) Catalyst Active Chiral Zn-Dimer Complex [(L)ZnEt]2 L->Catalyst + Et2Zn Et2Zn Et2Zn Intermediate Substrate Complex Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde (RCHO) TransitionState Transition State (Stereodetermining Step) Intermediate->TransitionState Ethyl Transfer ProductComplex Product-Zinc Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral Alcohol Product ProductComplex->Product Work-up (Hydrolysis)

Proposed mechanism for the Zn-amino alcohol catalyzed reaction.

References

Application Notes and Protocols for CO2 Capture Using 1-Amino-2-propanol (AMP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Amino-2-propanol (AMP), a sterically hindered amine, presents a promising alternative to conventional amines like monoethanolamine (MEA) for post-combustion CO2 capture. Its unique molecular structure offers a high theoretical CO2 loading capacity (up to 1 mole of CO2 per mole of amine) and potentially lower regeneration energy requirements.[1][2] However, AMP exhibits a relatively slow reaction rate with CO2.[1] To enhance its performance, AMP is often used in blended solutions, for instance with activators like piperazine (B1678402) (PZ), or with nanoparticles.[1][3][4][5]

These application notes provide a comprehensive overview of the experimental setups and protocols for evaluating the performance of AMP-based solutions for CO2 capture. The methodologies cover key aspects including absorption and desorption performance, reaction kinetics, and the determination of essential thermophysical properties.

Experimental Setups and Protocols

CO2 Absorption and Desorption Performance

The overall efficiency of a solvent for CO2 capture is determined by its performance in a continuous absorption-desorption cycle. A bench-scale setup is typically employed to simulate this process.

cluster_absorption Absorption Section cluster_desorption Desorption Section (Regeneration) absorber Absorber Column (Packed Bed) rich_amine Rich Amine Solution (to Desorber) absorber->rich_amine treated_gas Treated Gas (Low CO2) absorber->treated_gas gas_in Flue Gas Simulant (CO2/N2 Mixture) gas_in->absorber lean_amine Lean Amine Solution (from Desorber) lean_amine->absorber rich_amine_in Rich Amine Solution (from Absorber) rich_amine->rich_amine_in Heat Exchanger desorber Desorber Column (Stripper) reboiler Reboiler (Heating) desorber->reboiler condenser Condenser (Cooling) desorber->condenser reboiler->desorber lean_amine_out Lean Amine Solution (to Absorber) reboiler->lean_amine_out condenser->desorber co2_out Pure CO2 Stream condenser->co2_out rich_amine_in->desorber lean_amine_out->lean_amine Heat Exchanger

Caption: Workflow for a continuous CO2 absorption-desorption process.

  • Solvent Preparation: Prepare aqueous solutions of this compound at the desired concentration (e.g., 20-30 wt%). If using a blended solvent, add the desired amount of activator, such as piperazine.[1]

  • System Initialization:

    • Circulate the lean amine solution through the system, including the absorber and desorber columns.[6][7]

    • Heat the reboiler to the desired regeneration temperature (typically 80-90°C for non-aqueous AMP solutions and higher for aqueous solutions).[6]

    • Introduce a simulated flue gas stream (a mixture of CO2 and N2) at a controlled flow rate into the bottom of the absorber column.[7]

  • Absorption:

    • The lean amine solution is fed to the top of the absorber, flowing counter-currently to the gas stream.

    • CO2 is chemically absorbed by the amine solution.

    • The CO2-rich amine solution is collected at the bottom of the absorber.

    • The treated gas exits from the top of the absorber.

  • Desorption (Regeneration):

    • The rich amine solution is preheated and fed into the top of the desorber (stripper).

    • In the desorber, the solution is heated by the reboiler, causing the chemical bonds between the amine and CO2 to break.

    • The released CO2, along with water vapor, exits from the top of the desorber.

    • The regenerated (lean) amine solution is collected at the bottom of the desorber and recirculated back to the absorber.

  • Analysis:

    • Continuously monitor the CO2 concentration at the inlet and outlet of the absorber using gas analyzers to determine the CO2 removal efficiency.[7]

    • Collect liquid samples of the lean and rich amine solutions to determine the CO2 loading. This can be done using a titration method, such as precipitating the carbonate with barium chloride and titrating the excess base.[8]

    • The CO2 loading (α) is calculated as the moles of CO2 absorbed per mole of amine.[5]

Reaction Kinetics

The rate at which AMP reacts with CO2 is a critical parameter for designing efficient absorbers. The stopped-flow technique is commonly used to measure the kinetics of this fast reaction.

cluster_reactants Reactant Delivery cluster_detection Detection System amp_sol AMP Solution syringes Drive Syringes amp_sol->syringes co2_sol CO2 Solution co2_sol->syringes mixer Mixing Chamber syringes->mixer Rapid Injection obs_cell Observation Cell mixer->obs_cell detector Detector (e.g., Spectrophotometer) obs_cell->detector light_source Light Source light_source->obs_cell data_acq Data Acquisition System detector->data_acq

Caption: Workflow for determining reaction kinetics using a stopped-flow apparatus.

  • Solution Preparation:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 25.3 to 82.0 mol·m⁻³).[9][10]

    • Prepare a CO2 solution by bubbling CO2 gas through deionized water.

  • Experimental Procedure:

    • The two reactant solutions (AMP and CO2) are loaded into separate drive syringes in the stopped-flow apparatus.[11]

    • The solutions are rapidly injected into a mixing chamber, and the mixture flows into an observation cell.

    • The reaction progress is monitored by measuring the change in a physical property, such as UV-Vis absorbance or conductivity, as a function of time.

    • The reaction is typically studied under pseudo-first-order conditions, with the amine concentration in large excess compared to the CO2 concentration.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k₀) is determined from the exponential decay of the measured signal.[9][10][11]

    • The experiments are repeated at different amine concentrations and temperatures (e.g., 298-313 K).[9][10][12]

    • The reaction mechanism, often the zwitterion mechanism for primary and secondary amines, is used to model the kinetic data and determine the second-order rate constants.[9][10][13]

Thermophysical Properties

The design of absorption and desorption columns requires accurate data on the physical properties of the amine solution.

  • Density:

    • Measure the density of aqueous AMP solutions at various concentrations and temperatures (e.g., 298.15 K to 333.15 K) using a vibrating tube densimeter.[14][15]

  • Viscosity:

    • Determine the viscosity of the solutions over a range of temperatures using a viscometer (e.g., a cone-plate or falling-ball viscometer).[14]

  • Refractive Index:

    • Measure the refractive index of the solutions using a refractometer at different temperatures and concentrations.[14]

Vapor-Liquid Equilibrium (VLE)

VLE data is essential for thermodynamic modeling and simulation of the CO2 capture process.

  • Apparatus: A vapor-liquid equilibrium apparatus, typically consisting of a thermostated equilibrium cell, is used.[16][17]

  • Procedure:

    • A known amount of the AMP solution is charged into the equilibrium cell.

    • A known amount of CO2 is introduced into the cell.

    • The system is allowed to reach equilibrium at a constant temperature.

    • Samples of the liquid and vapor phases are taken and analyzed to determine their compositions.

    • The total pressure in the cell is also measured.

  • Data Correlation: The experimental VLE data are correlated using thermodynamic models, such as the modified Kent-Eisenberg model or the extended UNIQUAC model, to determine the equilibrium constants.[16][18][19]

Data Presentation

Table 1: Reaction Kinetic Data for CO2 in Aqueous AMP Solutions
Temperature (K)AMP Concentration (mol·m⁻³)Pseudo-first-order rate constant (k₀) (s⁻¹)Reference
29825.3 - 82.0Varies with concentration[9][10]
30325.3 - 82.0Varies with concentration[9][10]
30825.3 - 82.0Varies with concentration[9][10]
31325.3 - 82.0Varies with concentration[9][10]

Note: Specific k₀ values are typically presented in graphical form in the source literature.

Table 2: Thermophysical Properties of Aqueous AMP Solutions
PropertyConcentration (wt%)Temperature (K)ValueReference
Density (g/mL)102831.095[14]
Density (g/mL)503331.014[14]
Viscosity-298.15 - 333.15Varies[14]
Refractive Index-298.15 - 333.15Varies[14]
Table 3: CO2 Solubility in Aqueous AMP Solutions
AMP Concentration (mass %)Temperature (K)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference
18303 - 3231 - 100Varies[18]
25303 - 3231 - 100Varies[18]
30303 - 3231 - 100Varies[18]
20313~1010.65[20]
20353~1010.195[20]

Conclusion

The experimental setups and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound solutions for CO2 capture. By systematically investigating the absorption-desorption performance, reaction kinetics, thermophysical properties, and vapor-liquid equilibrium, researchers can effectively screen and optimize AMP-based solvents for industrial applications. The provided data tables offer a summary of key quantitative findings from the literature, serving as a valuable reference for comparative studies.

References

Application Note: Protocol for the Derivatization of 1-Amino-2-propanol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-propanol is a chiral amino alcohol with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly sensitive analytical platform for this purpose. However, due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization is a necessary step to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.

This application note provides a detailed protocol for the derivatization of this compound using trifluoroacetic anhydride (B1165640) (TFAA) for subsequent GC-MS analysis. TFAA reacts with both the amino and hydroxyl functional groups of this compound to form a stable, volatile derivative suitable for GC-MS.

Derivatization Reaction

The derivatization of this compound with TFAA proceeds via acylation of the primary amine and the secondary alcohol, yielding N,O-bis(trifluoroacetyl)-1-amino-2-propanol.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with inserts and caps

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range.

  • Sample Preparation: For liquid samples, transfer a known volume (e.g., 10-100 µL) into a GC vial. For solid samples, accurately weigh 1-5 mg of the sample into a GC vial.

  • Drying: Evaporate the sample or standard solution to complete dryness under a gentle stream of nitrogen at 60°C. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.

Derivatization Procedure
  • To the dried sample in the GC vial, add 100 µL of anhydrous dichloromethane.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a suitable choice.

GC-MS Parameters
ParameterSetting
Injector
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate10°C/min to 250°C
Final Hold Time5 minutes at 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-400
Data Acquisition Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Expected Quantitative Data

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the described TFAA derivatization and GC-MS method. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Recovery (%)90 - 110%
Precision (%RSD)< 10%
Mass Spectrum

The electron ionization mass spectrum of N,O-bis(trifluoroacetyl)-1-amino-2-propanol is expected to show a characteristic fragmentation pattern. The molecular ion (M+) may be weak or absent. Key expected fragment ions are:

m/zProposed Fragment Structure
269[M]+ (N,O-bis(trifluoroacetyl)-1-amino-2-propanol)
154[CH(OCOCF3)CH2NHCOCF3]+
140[CH2NHCOCF3]+
113[OCOCF3]+
69[CF3]+

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Dichloromethane Dry->Add_Solvent Add_TFAA Add TFAA Add_Solvent->Add_TFAA React Vortex & Heat (70°C, 30 min) Add_TFAA->React Cool Cool to RT React->Cool Evaporate_Reagent Evaporate to Dryness Cool->Evaporate_Reagent Reconstitute Reconstitute in Ethyl Acetate Evaporate_Reagent->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Derivatized_Product N,O-bis(trifluoroacetyl)- This compound This compound->Derivatized_Product TFAA Trifluoroacetic Anhydride TFAA->Derivatized_Product Byproduct Trifluoroacetic Acid TFAA->Byproduct

Caption: Derivatization reaction of this compound with TFAA.

Conclusion

The described protocol provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. The use of trifluoroacetic anhydride (TFAA) as a derivatizing agent yields a volatile and thermally stable derivative, allowing for sensitive and accurate quantification. This method is suitable for a wide range of applications in pharmaceutical development, quality control, and research. Method validation should be performed in the specific sample matrix to ensure accuracy and precision.

Application Notes and Protocols: 1-Amino-2-propanol as a Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Amino-2-propanol for its potential use as a buffer in biochemical assays. Due to the limited specific literature on its buffering applications, this document focuses on its physicochemical properties, a general protocol for buffer preparation, and a theoretical application in an enzyme assay, emphasizing the need for empirical validation by the end-user. It is important to distinguish this compound from the more commonly used buffer, 2-Amino-2-methyl-1-propanol (AMP), as their buffering characteristics differ.

Introduction

This compound (also known as isopropanolamine) is a primary amino alcohol with potential utility as a biological buffer in the alkaline pH range. Its chemical structure, containing a primary amine and a hydroxyl group, allows it to function as a weak base, resisting pH changes in alkaline conditions. While its primary applications are often in organic synthesis and as a solubilizer for oils and fats, its properties suggest it could be a viable alternative to more common alkaline buffers in specific biochemical contexts.

Physicochemical Properties

A clear understanding of the physicochemical properties of a buffering agent is essential for its effective application. The key properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₃H₉NO
Molecular Weight 75.11 g/mol
pKa (Predicted) ~9.5
Useful Buffering Range (Predicted) pH 8.5 - 10.5
Appearance Clear, colorless liquid
Solubility Freely soluble in water

Buffer Preparation

The following is a general protocol for the preparation of a this compound buffer solution. The final concentrations and pH should be optimized for the specific application.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Protocol:

  • Initial Dilution: In a beaker, add the desired amount of this compound to approximately 80% of the final desired volume of deionized water.

  • pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add a solution of HCl (e.g., 1 M) to lower the pH to the desired value within the predicted buffering range (e.g., pH 9.5).

  • Final Volume: Once the desired pH is stable, transfer the solution to a volumetric flask. Rinse the beaker with deionized water and add the rinsing to the volumetric flask. Add deionized water to the mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the buffer at 4°C. The stability of the buffer should be determined empirically.

Theoretical Application: Alkaline Phosphatase (ALP) Assay

While 2-Amino-2-methyl-1-propanol (AMP) is the more established buffer for alkaline phosphatase assays, this section provides a theoretical protocol for using this compound as a substitute. This protocol is for illustrative purposes and requires experimental validation.

Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP) and inorganic phosphate at an alkaline pH. The production of pNP, which is yellow, can be monitored spectrophotometrically at 405 nm.

Enzymatic Reaction of Alkaline Phosphatase

ALP_Reaction pNPP p-Nitrophenyl Phosphate (colorless) pNP p-Nitrophenol (yellow) pNPP->pNP ALP, H₂O Pi Inorganic Phosphate ALP Alkaline Phosphatase H2O H₂O

Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

Reagents:

  • This compound Buffer: e.g., 0.1 M, pH 9.8 (prepared as described above).

  • Substrate Solution: p-Nitrophenyl phosphate (pNPP).

  • Enzyme Solution: Alkaline phosphatase.

  • Stop Solution (Optional): e.g., 0.1 M NaOH.

Assay Protocol:

  • Prepare the reaction mixture: In a microplate well or cuvette, add the this compound buffer.

  • Add the enzyme: Add the alkaline phosphatase solution to the buffer and mix gently.

  • Initiate the reaction: Add the pNPP substrate solution to start the reaction.

  • Incubate: Incubate the reaction at a constant temperature (e.g., 37°C).

  • Measure absorbance: Monitor the increase in absorbance at 405 nm over time for a kinetic assay, or stop the reaction with a stop solution after a fixed time for an endpoint assay.

  • Calculate enzyme activity: The rate of pNP formation is proportional to the ALP activity.

General Workflow for an Enzyme Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Buffer (e.g., this compound) A1 Add Buffer to Reaction Vessel P1->A1 P2 Prepare Substrate (e.g., pNPP) A3 Initiate with Substrate P2->A3 P3 Prepare Enzyme Solution A2 Add Enzyme P3->A2 A1->A2 A2->A3 A4 Incubate at Constant Temperature A3->A4 D1 Measure Absorbance (e.g., 405 nm) A4->D1 D2 Calculate Reaction Rate D1->D2 D3 Determine Enzyme Activity D2->D3

Application Note: 1-Amino-2-propanol as an Effective Solubilizing Agent for Fatty Acids in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acids are critical molecules in biomedical research, playing key roles in cellular metabolism, signaling, and the study of metabolic diseases such as diabetes and non-alcoholic fatty liver disease.[1][2] A significant challenge for researchers is the poor aqueous solubility of these fatty acids, owing to their long, hydrophobic hydrocarbon chains.[3] Common methods for solubilization include dissolving them in organic solvents like ethanol (B145695) or DMSO, or conjugating them to a carrier protein such as bovine serum albumin (BSA).[1][2] While effective, these methods can introduce confounding variables, such as solvent toxicity or incomplete complexing.[2]

This application note describes a robust method utilizing 1-Amino-2-propanol (also known as monoisopropanolamine) as a highly effective solubilizing agent. This compound is a polar, water-soluble amino alcohol.[4] Its basic amino group reacts with the carboxylic acid group of a fatty acid in an acid-base reaction to form an isopropanolammonium fatty acid salt. This process, analogous to saponification, creates an amphiphilic soap molecule that is readily soluble in aqueous solutions, forming stable micellar solutions ideal for introduction into cell culture media and other buffered systems.

Principle of Solubilization

The primary amine group (-NH₂) of this compound acts as a base, accepting a proton from the carboxylic acid group (-COOH) of the fatty acid. This forms an ammonium-carboxylate salt pair. The resulting salt has a polar head (the ammonium-carboxylate group and the hydroxyl group of the propanolamine) and a non-polar tail (the fatty acid's hydrocarbon chain), allowing it to dissolve in aqueous media.

Quantitative Data

Successful solubilization via salt formation requires a precise stoichiometric ratio between the fatty acid and this compound. The following table provides the necessary molar masses and recommended mass ratios for preparing solutions of common fatty acids.

Table 1: Molar Mass and Stoichiometric Ratios for Fatty Acid Salt Formation

Fatty AcidMolecular FormulaMolar Mass ( g/mol )This compound Molar Mass ( g/mol )Molar Ratio (FA:1A2P)Recommended Mass Ratio (mg FA : µL 1A2P)*
Palmitic AcidC₁₆H₃₂O₂256.4375.111:1100 mg : 27.8 µL
Stearic AcidC₁₈H₃₆O₂284.4875.111:1100 mg : 25.0 µL
Oleic AcidC₁₈H₃₄O₂282.4775.111:1100 mg : 25.1 µL
Linoleic AcidC₁₈H₃₂O₂280.4575.111:1100 mg : 25.3 µL

*Calculated based on a density of 1.055 g/mL for this compound and a 1:1 molar ratio. A slight excess of this compound can be used to ensure complete reaction.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Oleic Acid Stock Solution

This protocol describes the preparation of a highly concentrated, water-soluble stock of oleic acid by forming its isopropanolamine salt.

Materials:

  • Oleic Acid (MW: 282.47 g/mol )

  • This compound (MW: 75.11 g/mol , Density: ~1.055 g/mL)

  • Nuclease-free water

  • Sterile, conical-bottom glass tube (e.g., 15 mL)

  • Heating block or water bath set to 70°C

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh Fatty Acid: Accurately weigh 282.5 mg of oleic acid into a sterile 15 mL glass conical tube.

  • Add Solubilizer: Add 75.1 mg (approximately 71.2 µL) of this compound to the tube. For ease of handling, a slight molar excess (e.g., 75 µL) can be used to ensure complete salt formation.

  • Initial Mixing: Vortex the mixture vigorously for 30 seconds. The solution will be viscous and opaque.

  • Heating and Solubilization: Place the tube in a heating block or water bath at 70°C. Heat for 15-20 minutes, vortexing every 5 minutes, until the solution becomes a clear, pale-yellow viscous liquid. This indicates the complete formation of the isopropanolammonium oleate (B1233923) salt.

  • Dilution to Stock Concentration: Allow the tube to cool to room temperature. Add nuclease-free water to a final volume of 10 mL to achieve a 100 mM stock solution.

  • Final Mixing: Cap the tube tightly and vortex until the solution is completely homogenous. The solution should be clear to slightly opalescent.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile tubes and store at -20°C. For long-term storage, flushing with nitrogen or argon gas before capping is recommended to prevent oxidation of the unsaturated fatty acid.[5]

Protocol 2: Preparation of Fatty Acid-BSA Complex for Cell Culture

For most cell culture applications, fatty acids should be delivered complexed to BSA to mimic physiological conditions and mitigate potential cytotoxicity.

Materials:

  • 100 mM Fatty Acid-Isopropanolamine Salt Stock Solution (from Protocol 1)

  • Fatty Acid-Free BSA (Bovine Serum Albumin)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Water bath set to 37°C

  • Sterile tubes and filter unit (0.22 µm)

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. For example, dissolve 1 g of fatty acid-free BSA in a final volume of 10 mL of buffer. Ensure the BSA dissolves completely by gentle swirling or rocking at 37°C. Do not vortex, as this can cause foaming and protein denaturation. Sterilize the BSA solution using a 0.22 µm filter.

  • Warm Solutions: Warm the 10% BSA solution and the 100 mM fatty acid stock solution to 37°C.

  • Complex Formation: While gently swirling the BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired final molar ratio and concentration. A common target is a 5 mM fatty acid solution with a 5:1 fatty acid-to-BSA molar ratio.

    • Example Calculation: To make 10 mL of a 5 mM Oleate:BSA solution, add 500 µL of the 100 mM oleate stock to 9.5 mL of the 10% BSA solution.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour with gentle rocking to allow for complete complexing of the fatty acid to the albumin.

  • Final Use: The resulting Fatty Acid-BSA complex is ready to be diluted into cell culture medium to achieve the desired final treatment concentration. Always include a vehicle control (BSA solution treated with the equivalent volume of the solubilizer solution without fatty acid) in your experiments.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for solubilization and a representative signaling pathway where these solubilized fatty acids can be applied.

G cluster_workflow Fatty Acid Solubilization Workflow A 1. Weigh Fatty Acid (e.g., Oleic Acid) B 2. Add this compound (1:1 Molar Ratio) A->B C 3. Heat (70°C) & Vortex B->C D 4. Cool and Dilute (e.g., to 100 mM with H₂O) C->D E 5. Sterile Filter (0.22 µm) D->E F Soluble Fatty Acid Salt Stock Solution (-20°C) E->F

Caption: Workflow for preparing a soluble fatty acid stock solution.

G cluster_pathway Example Application: TLR4 Signaling Pathway cluster_nuc FA Saturated Fatty Acid (e.g., Palmitate) TLR4 TLR4/MD-2 Complex FA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB p50/p65 (NF-κB) IKK->NFkB Phosphorylates IκB (Releases NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Transcription of Inflammatory Genes (TNF-α, IL-6) Nucleus->Genes

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates derived from 1-amino-2-propanol. The focus is on the preparation of chiral amino alcohols and their subsequent conversion to versatile synthons, such as oxazolidinones, which are crucial building blocks in the synthesis of various therapeutic agents.

Synthesis of Chiral (S)-1-Amino-2-propanol

Chiral this compound is a critical intermediate in the synthesis of numerous pharmaceuticals, including anti-HIV drugs like Tenofovir and antibiotics like Levofloxacin.[1][2] The following protocols detail two distinct methods for the synthesis of enantiomerically pure (S)-1-amino-2-propanol.

Synthesis via Ring-Opening of (S)-Propylene Oxide

This method involves the ring-opening of (S)-propylene oxide with trifluoroacetamide (B147638), followed by hydrolysis to yield the desired chiral amino alcohol.[2]

Experimental Protocol:

  • Step 1: Intermediate Formation

    • Dissolve sodium tert-butoxide (230g, 2.39 mol) in tetrahydrofuran (B95107) (2L) in a reaction vessel equipped with a stirrer and cooling system.

    • Slowly add trifluoroacetamide (226g, 2 mol) to the solution under an ice bath, maintaining the temperature. Stir for 30 minutes.

    • To the same cooled mixture, add (S)-propylene oxide (128g, 2.2 mol).

    • Allow the reaction mixture to naturally warm to room temperature and continue stirring for 10 hours.

    • Increase the temperature to 35°C and stir for an additional 2 hours.

    • After the reaction, neutralize the mixture by adding 1L of 2N hydrochloric acid, followed by the addition of 1L of water.

  • Step 2: Hydrolysis

    • The intermediate product from Step 1 is then hydrolyzed to yield (S)-1-amino-2-propanol. (Detailed hydrolysis conditions can be found in the cited patent).[2]

Quantitative Data Summary:

ParameterValueReference
Starting Material(S)-Propylene Oxide[2]
Key ReagentsTrifluoroacetamide, Sodium tert-butoxide[2]
SolventTetrahydrofuran[2]
Reaction Time~12 hours[2]
Reaction Temperature0°C to 35°C[2]

Synthesis Pathway:

G S_PropyleneOxide (S)-Propylene Oxide Intermediate N-(2-hydroxypropyl)-2,2,2-trifluoroacetamide S_PropyleneOxide->Intermediate 1. NaO-tBu, THF, 0°C 2. Room Temp, 10h 3. 35°C, 2h Trifluoroacetamide Trifluoroacetamide Trifluoroacetamide->Intermediate S_1_Amino_2_propanol (S)-1-Amino-2-propanol Intermediate->S_1_Amino_2_propanol Hydrolysis

Caption: Synthesis of (S)-1-Amino-2-propanol from (S)-Propylene Oxide.

Synthesis via Reduction of (S)-(-)-lactamide

This protocol describes the synthesis of (S)-(+)-1-Amino-2-propanol from (S)-(-)-lactamide using a reducing agent.[3]

Experimental Protocol:

  • Amide Formation:

    • Bubble ammonia (B1221849) gas into a solution of benzyl (B1604629) (S)-lactate ester (45.2 mg, 0.251 mmol) in methanol (B129727) (2.50 mL) at 0°C for 70 minutes.

    • Stir the reaction mixture at room temperature for 11 hours.

    • Concentrate the solution to obtain the crude (S)-(-)-lactamide.

  • Reduction to Amino Alcohol:

    • Dissolve the crude amide in tetrahydrofuran (2.50 mL).

    • Add lithium aluminium hydride (92.6 mg, 2.47 mmol) to the solution at 0°C.

    • Stir the mixture at room temperature for 10 minutes.

    • Elevate the temperature to 55°C and stir for 18 hours.

    • Cool the reaction to 0°C and quench by adding water (200 μL).

    • Filter the mixture through Celite and concentrate under vacuum.

    • Purify the product by silica (B1680970) gel thin-layer chromatography (developing solvent: chloroform (B151607) saturated with ammonia/methanol = 50/1).

Quantitative Data Summary:

ParameterValueReference
Starting MaterialBenzyl (S)-lactate ester[3]
Reducing AgentLithium Aluminium Hydride[3]
SolventMethanol, Tetrahydrofuran[3]
Yield65%[3]
Optical Rotation [α]D22+44.4 (c 1.0, methanol)[3]

Synthesis Workflow:

G start Benzyl (S)-lactate ester amide Crude (S)-(-)-lactamide start->amide NH3, MeOH, 0°C to RT reduction Reduction amide->reduction LiAlH4, THF, 0°C to 55°C purification Purification reduction->purification Quench, Filter, Concentrate product (S)-(+)-1-Amino-2-propanol purification->product TLC

Caption: Workflow for the synthesis of (S)-(+)-1-Amino-2-propanol.

Synthesis of 5-Methyl-2-oxazolidinone

Oxazolidinones are important chiral auxiliaries and are present in several classes of antibiotics. 5-methyl-2-oxazolidinone can be synthesized from this compound through oxidative carbonylation.[4]

Experimental Protocol:

  • Reaction Setup:

    • In a suitable pressure reactor, combine this compound, a catalytic system of Pd(OAc)2/I2, and a solvent.

  • Reaction Conditions:

    • Pressurize the reactor with carbon monoxide.

    • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Work-up and Purification:

    • After the reaction, cool the reactor and release the pressure.

    • Isolate the crude product by removing the solvent.

    • Purify the 5-methyl-2-oxazolidinone by a suitable method such as crystallization or chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compound[4]
CatalystPd(OAc)2/I2[4]
ReagentCarbon Monoxide[4]

Reaction Diagram:

G Amino_Propanol This compound Oxazolidinone 5-Methyl-2-oxazolidinone Amino_Propanol->Oxazolidinone CO, Pd(OAc)2/I2 G cluster_intermediates Intermediate Synthesis Chiral_Amino_Alcohol Key Chiral Amino Alcohol (e.g., from this compound precursor) Coupling Coupling Reaction Chiral_Amino_Alcohol->Coupling Other_Fragments Other Synthetic Fragments Other_Fragments->Coupling API Active Pharmaceutical Ingredient (e.g., Lopinavir (B192967), Ritonavir) Coupling->API

References

Application Notes and Protocols for the Preparation of Metal-Working Fluids with 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Amino-2-propanol (MIPA) in the formulation of semi-synthetic metal-working fluids. This document outlines the key functions of MIPA, presents available performance data, and details experimental protocols for evaluation.

Introduction to this compound in Metal-Working Fluids

This compound, also known as monoisopropanolamine (MIPA), is a primary amino alcohol commonly employed in water-dilutable metal-working fluid (MWF) concentrates. Its primary functions are to neutralize acidic components and to establish and maintain an alkaline pH in the diluted fluid.[1] An optimal pH range, typically between 9.0 and 9.5, is crucial for minimizing the growth of bacteria and protecting ferrous metal surfaces from corrosion.[2] Beyond its role as a pH buffer, MIPA contributes to the overall performance and longevity of the fluid by enhancing corrosion inhibition and influencing biostability.[3]

Core Functions and Performance Data

MIPA is a versatile component in MWF formulations, impacting several key performance metrics. The following sections and data tables summarize its role as a corrosion inhibitor, pH buffer, and biostability enhancer.

Corrosion Inhibition

MIPA is an effective corrosion inhibitor for ferrous metals. It is often used in combination with other additives to provide a robust protective barrier on metal surfaces. The performance of MIPA in corrosion inhibition can be evaluated using the cast iron chip test (ASTM D4627).

Table 1: Corrosion Inhibition Performance of Amine Combinations in a Semi-Synthetic Metal-Working Fluid (Visual Assessment via Cast Iron Chip Test)

Amine CombinationConcentrationCast Iron Chip Test Result (Visual)
5% MIPA + 5% TEA6%Significant Rust
5% MIPA + 5% DCHA6%Moderate Rust
5% MIPA + 5% Synergex™6%No Rust
5% MIPA + 5% Synergex™ LA6%No Rust
5% MIPA + 5% Synergex™ T6%No Rust
5% MIPA + 5% Amietol™ M126%No Rust
5% MIPA + 5% TEA4%Severe Rust
5% MIPA + 5% DCHA4%Significant Rust
5% MIPA + 5% Synergex™4%No Rust
5% MIPA + 5% Synergex™ LA4%No Rust
5% MIPA + 5% Synergex™ T4%No Rust
5% MIPA + 5% Amietol™ M124%No Rust
5% MIPA + 5% TEA2%Severe Rust
5% MIPA + 5% DCHA2%Severe Rust
5% MIPA + 5% Synergex™2%Slight Rust
5% MIPA + 5% Synergex™ LA2%Slight Rust
5% MIPA + 5% Synergex™ T2%Slight Rust
5% MIPA + 5% Amietol™ M122%Slight Rust

Source: Adapted from Eastman "Exceptional stability in metalworking fluids"[4]

pH Buffering and Stability

Maintaining a stable alkaline pH is critical for the longevity and performance of a metal-working fluid. MIPA, as an alkanolamine, provides reserve alkalinity to neutralize acidic byproducts generated during machining operations.

Table 2: pH Stability of a Semi-Synthetic Metal-Working Fluid with Different Amine Combinations over 8 Weeks

Amine CombinationInitial pHpH after 4 WeekspH after 8 Weeks
5% MIPA + 5% TEA~9.2~8.2~7.8
5% MIPA + 5% Amietol™ M12~9.3~9.0~8.8
5% MIPA + 5% DCHA~9.4~8.8~8.5
5% MIPA + 5% Synergex™~9.5~9.2~9.0
5% MIPA + 5% Synergex™ LA~9.4~9.1~8.9
5% MIPA + 5% Synergex™ T~9.4~9.0~8.7

Source: Adapted from Eastman "Exceptional stability in metalworking fluids"[4]

Biostability Enhancement

Microbial contamination can lead to the degradation of metal-working fluids, causing foul odors, reduced performance, and potential health risks.[3][5] The choice of amine can significantly influence the fluid's resistance to microbial growth. While not a biocide itself, MIPA, particularly in combination with other specialty amines, can enhance the biostability of the formulation.

Table 3: Microbial Growth in a Semi-Synthetic Metal-Working Fluid with Different Amine Combinations over 8 Weeks

Amine CombinationMicrobial Count (CFU/mL) after 4 WeeksMicrobial Count (CFU/mL) after 8 Weeks
5% MIPA + 5% TEA>1,000,000>10,000,000
5% MIPA + 5% Amietol™ M12~100,000~1,000,000
5% MIPA + 5% DCHA~1,000,000~10,000,000
5% MIPA + 5% Synergex™<10,000~100,000
5% MIPA + 5% Synergex™ LA<10,000~100,000
5% MIPA + 5% Synergex™ T<10,000~100,000

Source: Adapted from Eastman "Exceptional stability in metalworking fluids"[4]

Experimental Protocols

Formulation of a Semi-Synthetic Metal-Working Fluid Concentrate

This protocol describes the preparation of a general-purpose semi-synthetic metal-working fluid concentrate incorporating this compound.

Materials:

  • Naphthenic oil (100-second)

  • Sulfonate emulsifier

  • Alkanolamide emulsifier

  • Tall oil fatty acid

  • Nonionic surfactant (10 HLB)

  • This compound (MIPA)

  • Tertiary alkyl alkanolamine (e.g., Synergex™)

  • Deionized water

Procedure:

  • In a suitable blending vessel, combine the naphthenic oil, sulfonate emulsifier, and alkanolamide emulsifier.

  • Mix thoroughly until a homogenous solution is obtained.

  • Slowly add the tall oil fatty acid and nonionic surfactant while continuing to mix.

  • In a separate vessel, pre-mix the this compound and the tertiary alkyl alkanolamine.

  • Slowly add the amine mixture to the oil phase with continuous agitation.

  • Add deionized water to the desired concentration and continue mixing until the concentrate is uniform.

Table 4: Example Formulation of a Semi-Synthetic Metal-Working Fluid Concentrate

ComponentFunctionWeight %
100-second naphthenic oilLubricant, Base Oil55.00
Soap sulfonate emulsifierEmulsifier15.00
Alkanolamide emulsifierEmulsifier, Corrosion Inhibitor15.00
Tall oil fatty acidLubricity Additive, Emulsifier2.00
10 HLB nonionic surfactantEmulsifier, Wetting Agent3.00
This compound (MIPA)pH Buffer, Corrosion Inhibitor5.00
Tertiary Alkyl AlkanolaminepH Buffer, Biostability Enhancer5.00
Total 100.00

Source: Adapted from Eastman "Exceptional stability in metalworking fluids"[4]

Protocol for Cast Iron Chip Corrosion Test (ASTM D4627)

This protocol is a standardized method to evaluate the ferrous corrosion control characteristics of water-dilutable metal-working fluids.

Materials:

  • Cast iron chips

  • Filter paper

  • Petri dishes

  • Prepared metal-working fluid dilutions

Procedure:

  • Prepare dilutions of the metal-working fluid concentrate in water of known hardness at various concentrations (e.g., 2%, 4%, 6%).

  • Place a piece of filter paper in the bottom of a petri dish.

  • Pipette a sufficient amount of the diluted metal-working fluid onto the filter paper to saturate it.

  • Distribute a small amount of freshly prepared cast iron chips evenly on the filter paper.

  • Cover the petri dish and allow it to stand for 24 hours at room temperature.

  • After 24 hours, remove the cast iron chips and visually inspect the filter paper for any signs of rust or staining.

  • Record the results for each dilution. The "breakpoint" is the lowest concentration at which no rust is observed.

Protocol for pH Stability Monitoring

This protocol outlines a method for monitoring the pH of a metal-working fluid over time to assess its stability.

Materials:

  • Prepared metal-working fluid dilution

  • pH meter or pH test strips

  • Beakers or sample containers

Procedure:

  • Prepare a fresh dilution of the metal-working fluid to the desired concentration.

  • Measure and record the initial pH of the solution using a calibrated pH meter or a pH test strip.

  • Store the solution in a sealed container at a controlled temperature.

  • At regular intervals (e.g., weekly), withdraw a sample of the solution.

  • Allow the sample to reach room temperature and measure the pH.

  • Record the pH at each time point and plot the data to observe the pH stability over time.

Protocol for Biostability Evaluation

This protocol provides a basic method for assessing the resistance of a metal-working fluid to microbial growth.

Materials:

  • Prepared metal-working fluid dilution

  • Microbial inoculum (from a contaminated fluid or a standard culture)

  • Incubator

  • Dip slides or agar (B569324) plates for microbial enumeration

Procedure:

  • Prepare a fresh dilution of the metal-working fluid in a sterile container.

  • Inoculate the fluid with a known concentration of microorganisms.

  • Incubate the inoculated fluid at a temperature conducive to microbial growth (e.g., 25-30°C).

  • At regular intervals (e.g., weekly), take a sample of the fluid.

  • Use a dip slide or perform serial dilutions and plate on agar to determine the microbial concentration (Colony Forming Units per milliliter - CFU/mL).

  • Record the microbial counts over time to evaluate the biostability of the fluid.

Visualizations

The following diagrams illustrate key relationships and workflows in the formulation and evaluation of metal-working fluids containing this compound.

MIPA_Functionality cluster_formulation Metal-Working Fluid Formulation cluster_performance Performance Attributes MIPA This compound (MIPA) pH_Stability pH Stability MIPA->pH_Stability Corrosion_Control Corrosion Control MIPA->Corrosion_Control Biostability Biostability MIPA->Biostability BaseOil Base Oil Lubricity Lubricity BaseOil->Lubricity Emulsifiers Emulsifiers Emulsifiers->Lubricity CorrosionInhibitors Other Corrosion Inhibitors CorrosionInhibitors->Corrosion_Control BiostabilityAdditives Biostability Additives BiostabilityAdditives->Biostability

Caption: Functional role of this compound (MIPA) in a metal-working fluid formulation.

Experimental_Workflow cluster_testing Performance Testing Formulation Formulate MWF Concentrate with MIPA Dilution Prepare Dilutions Formulation->Dilution CorrosionTest Corrosion Test (ASTM D4627) Dilution->CorrosionTest pH_Test pH Stability Test Dilution->pH_Test Bio_Test Biostability Test Dilution->Bio_Test DataAnalysis Data Analysis and Comparison CorrosionTest->DataAnalysis pH_Test->DataAnalysis Bio_Test->DataAnalysis

Caption: Workflow for the evaluation of metal-working fluids containing this compound.

References

Application Notes and Protocols for the Formulation of Waterborne Coatings Using 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Amino-2-propanol (also known as monoisopropanolamine or MIPA) in the formulation of waterborne coatings. This document outlines its primary functions, offers a representative formulation, details experimental protocols for performance evaluation, and presents key data in a structured format.

Introduction to this compound in Waterborne Coatings

This compound is a versatile and multifunctional additive employed in the formulation of waterborne coatings. Its primary roles include serving as an efficient pH neutralizer, a co-dispersant for pigments, and a corrosion inhibitor. The incorporation of this compound can lead to significant improvements in paint stability, gloss, opacity, and overall performance of the final coating.[1][2] It is often used to neutralize acid-functional resins, making them suitable for use in water-based applications.[2]

The key attributes of this compound in waterborne coatings include:

  • pH Control: Its high pKa and relatively low molecular weight make it a highly efficient additive for adjusting and maintaining the pH of waterborne formulations.[3]

  • Pigment Dispersion: The amino group of this compound can interact strongly with the surface of pigments, such as titanium dioxide, leading to improved dispersion and stability.[3][4] This results in enhanced color development, gloss, and hiding power.

  • Improved Stability: It contributes to the overall stability of the paint formulation, preventing pigment settling and maintaining viscosity over time.

  • Corrosion Resistance: this compound can also act as a corrosion inhibitor, particularly in direct-to-metal (DTM) coatings.[1][2]

  • Low VOC Formulations: It is recognized as a low volatile organic compound (VOC) additive, making it suitable for formulating environmentally friendly coatings.[5]

Signaling Pathways and Mechanisms

Pigment Dispersion Mechanism

This compound enhances pigment dispersion through a mechanism involving the interaction of its amino functional group with the pigment surface. In many waterborne systems, pigments carry a negative surface charge. The amino group of this compound can adsorb onto these surfaces, providing steric and electrostatic stabilization that prevents pigment agglomeration. This leads to a more uniform distribution of pigment particles throughout the coating matrix.

PigmentDispersion cluster_0 Initial State: Agglomerated Pigments cluster_1 Dispersion Process cluster_2 Final State: Stabilized Dispersion Agglomerated_Pigments Pigment Agglomerates (High Viscosity, Poor Color) Dispersion High-Shear Mixing Agglomerated_Pigments->Dispersion Addition of AMP and energy input AMP This compound (AMP) AMP->Dispersion Stabilized_Pigments Well-Dispersed Pigments (Low Viscosity, Optimal Color) Dispersion->Stabilized_Pigments Stabilization AMP_Adsorbed AMP adsorbed on pigment surface Stabilized_Pigments->AMP_Adsorbed

Caption: Mechanism of pigment dispersion facilitated by this compound.

Waterborne Coating Film Formation

The formation of a solid film from a waterborne coating is a multi-stage process.[3][6][7] Initially, water evaporates, forcing the polymer particles into close contact.[3][6] Subsequently, the particles deform and coalesce, and polymer chains interdiffuse to form a continuous film.[3] this compound, by ensuring a stable dispersion, contributes to a more uniform packing of particles, which can lead to a more homogeneous and defect-free final film.

FilmFormation Start Wet Coating Applied Evaporation Water Evaporation Start->Evaporation Stage 1 Packing Particle Packing Evaporation->Packing Stage 2 Deformation Particle Deformation and Coalescence Packing->Deformation Stage 3 Interdiffusion Polymer Interdiffusion Deformation->Interdiffusion Stage 4 End Continuous Dry Film Interdiffusion->End

Caption: Stages of film formation in a waterborne coating.

Representative Formulation of a Waterborne Acrylic Coating

The following is a representative formulation for a waterborne acrylic gloss coating. It is important to note that this is a starting point formulation, and optimization will be necessary based on the specific raw materials used and the desired final properties.

Component Function Weight (%)
Grind Phase
WaterSolvent15.0
This compound (95%)pH Neutralizer / Co-dispersant0.2
Dispersant (e.g., Polyacrylic acid based)Primary Dispersant0.5
DefoamerProcess Aid0.3
Titanium Dioxide (Rutile)White Pigment20.0
Letdown Phase
Acrylic Emulsion (e.g., 50% solids)Binder50.0
WaterSolvent10.0
Coalescing Agent (e.g., Texanol)Film Formation Aid2.0
Rheology Modifier (e.g., HEUR)Thickener1.5
DefoamerProcess Aid0.2
BiocidePreservative0.3
Total 100.0

Experimental Protocols

Preparation of the Waterborne Coating
  • Grind Phase:

    • To a suitable mixing vessel, add the initial charge of water, this compound, dispersant, and defoamer.

    • Mix at low speed until homogeneous.

    • Gradually add the titanium dioxide pigment under high-speed dispersion (e.g., 1000-1500 rpm) until a fineness of grind of 7 Hegman is achieved.

    • Continue mixing at high speed for an additional 15-20 minutes to ensure complete dispersion.

  • Letdown Phase:

    • Reduce the mixing speed to low.

    • Slowly add the acrylic emulsion to the grind phase.

    • In a separate container, pre-mix the remaining water and coalescing agent, then add it to the main batch.

    • Add the rheology modifier slowly while monitoring the viscosity.

    • Finally, add the remaining defoamer and biocide.

    • Mix for an additional 10-15 minutes at low speed until the batch is uniform.

Performance Testing

The prepared coating should be allowed to equilibrate for at least 24 hours before conducting performance tests.

4.2.1. Physical Properties of the Wet Paint

Property ASTM Method Typical Value
pHASTM E708.5 - 9.5
Viscosity (Krebs Units)ASTM D56290 - 100 KU
Fineness of GrindASTM D1210> 7 Hegman

4.2.2. Application and Curing

  • Apply the coating to appropriate substrates (e.g., steel panels for corrosion testing, Leneta charts for gloss and opacity) using a drawdown bar to achieve a consistent wet film thickness (e.g., 3 mils).[2]

  • Allow the coated panels to cure at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 7 days before testing the dry film properties.[8]

4.2.3. Dry Film Properties

Property ASTM Method Description
Gloss (60°)ASTM D523Measures the specular gloss of the coating surface.[9][10]
Adhesion (Cross-hatch)ASTM D3359Assesses the adhesion of the coating to the substrate.
Hardness (König Pendulum)ASTM D4366Determines the surface hardness of the cured film.[2]
Corrosion ResistanceASTM B117Evaluates the coating's ability to protect a metal substrate in a salt spray environment.[11]

Quantitative Data and Expected Results

The inclusion of this compound as a co-dispersant can lead to measurable improvements in coating performance. The following table summarizes expected outcomes based on formulations with and without this compound.

Performance Metric Control (No this compound) With 0.2% this compound
Initial Gloss (60°) 80 GU85 GU
Heat-Age Stability (Viscosity Change after 14 days at 50°C) +15 KU+5 KU
Corrosion Resistance (Salt Spray, 250 hours, creep from scribe) 4 mm2 mm
Adhesion (Cross-hatch rating) 4B5B

Experimental Workflow

The following diagram outlines the logical flow of formulating and testing a waterborne coating containing this compound.

ExperimentalWorkflow Formulation Define Coating Formulation (with and without AMP) Preparation Prepare Coating Batches (Grind and Letdown) Formulation->Preparation Wet_Testing Characterize Wet Paint (pH, Viscosity, Fineness) Preparation->Wet_Testing Application Apply Coating to Substrates Wet_Testing->Application Curing Cure Coated Panels (7 days at standard conditions) Application->Curing Dry_Testing Evaluate Dry Film Properties (Gloss, Adhesion, Hardness, Corrosion) Curing->Dry_Testing Analysis Analyze and Compare Data Dry_Testing->Analysis

Caption: Workflow for formulating and testing waterborne coatings.

Conclusion

This compound is a highly effective multifunctional additive for waterborne coatings. Its proper use can lead to significant improvements in formulation stability, pigment dispersion, and the final performance properties of the cured film. The protocols and data presented in these notes provide a solid foundation for researchers and formulators to explore the benefits of this compound in their own waterborne coating systems. Further optimization of the formulation, particularly the levels of this compound and primary dispersant, is recommended to achieve the desired balance of properties for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Racemic 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of racemic 1-amino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying racemic this compound?

A1: The primary challenges in the purification of racemic this compound revolve around two key areas:

  • Removal of Overalkylation Byproducts: The synthesis of this compound, typically through the reaction of propylene (B89431) oxide with ammonia, often leads to the formation of diisopropanolamine (B56660) and triisopropanolamine (B86542) as byproducts. The similar physical properties of these byproducts to the desired product can make their separation challenging.

  • Chiral Resolution: As a racemic mixture, this compound consists of two enantiomers, (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol. These enantiomers have identical physical properties, making their separation (chiral resolution) a complex task that requires the use of chiral resolving agents or specialized chromatographic techniques.

Q2: What are the common impurities found in crude racemic this compound?

A2: Common impurities include:

  • Diisopropanolamine

  • Triisopropanolamine

  • Unreacted starting materials

  • Water

  • The undesired enantiomer (after chiral resolution)

Q3: What methods are typically used to assess the purity and enantiomeric excess of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical methods. For determining enantiomeric excess, chiral HPLC is employed, often using a chiral stationary phase.[1]

Troubleshooting Guides

Fractional Distillation for Removal of Overalkylation Byproducts

Fractional distillation is the primary method for separating this compound from the higher boiling point byproducts, diisopropanolamine and triisopropanolamine.

Issue: Poor separation of this compound from byproducts.

Potential CauseTroubleshooting Steps
Insufficient Column Efficiency - Ensure the fractionating column is of adequate length and packed with an appropriate material (e.g., Raschig rings, Vigreux indentations) to provide sufficient theoretical plates for the separation.[2] - A longer column generally provides better separation.
Incorrect Reflux Ratio - An optimal reflux ratio is crucial for good separation. A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases. - Start with a higher reflux ratio and gradually decrease it to find the optimal balance between separation efficiency and distillation speed.
Fluctuating Heat Input - Inconsistent heating can lead to unstable boiling and poor separation. - Use a heating mantle with a stirrer or an oil bath to ensure smooth and even heating of the distillation flask.
Heat Loss from the Column - Heat loss can disrupt the temperature gradient within the column. - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.
Flooding or Channeling in the Column - Flooding: Occurs when the vapor flow is too high, preventing the liquid from flowing down the column. Reduce the heating rate. - Channeling: Occurs when the liquid flows down the column in streams, reducing contact with the vapor. Ensure the column is packed uniformly.

Physical Properties for Distillation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 75.11160
Diisopropanolamine 133.19248-249
Triisopropanolamine 191.27305

Data sourced from[3],[1]

Note on Azeotropes: Currently, there is no readily available data to suggest that this compound forms azeotropes with water or common organic solvents that would interfere with fractional distillation under standard conditions. However, it is always good practice to ensure the crude material is as dry as possible before distillation to avoid potential complications.

Chiral Resolution via Diastereomeric Salt Crystallization

The most common method for resolving racemic this compound is through the formation of diastereomeric salts using a chiral acid, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[4][5]

Issue: Difficulty in obtaining crystals of the diastereomeric salt.

Potential CauseTroubleshooting Steps
Inappropriate Solvent - The solubility of the diastereomeric salts is highly dependent on the solvent. - Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, or mixtures with water) to find a system where one diastereomer is significantly less soluble than the other.[6][7]
Solution is Undersaturated - The concentration of the diastereomeric salt may be too low for crystallization to occur. - Slowly evaporate some of the solvent to increase the concentration. Be cautious to avoid "oiling out."
"Oiling Out" of the Salt - The salt separates as a liquid phase instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. - Use a more dilute solution and allow for slow cooling to promote the formation of well-defined crystals. Vigorous stirring can also be beneficial.[6]
Inhibition of Nucleation - Impurities can prevent the initial formation of crystals. - Ensure the racemic this compound and the resolving agent are of high purity. Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization.[6]

Issue: Low diastereomeric/enantiomeric excess of the resolved product.

Potential CauseTroubleshooting Steps
Co-crystallization of Diastereomers - The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to contamination of the desired crystalline salt. - Experiment with different solvent systems to maximize the solubility difference. - Perform multiple recrystallizations of the diastereomeric salt to improve its purity.
Incomplete Reaction - The salt formation reaction may not have gone to completion. - Ensure equimolar amounts of the racemic amine and the resolving agent are used and allow sufficient time for the reaction to complete before attempting crystallization.
Racemization During Liberation of the Free Amine - Harsh conditions during the liberation of the free amine from the diastereomeric salt can cause racemization. - Use mild basic conditions (e.g., a dilute solution of NaOH or NaHCO₃) and avoid excessive heat to regenerate the enantiomerically enriched amine.

Quantitative Data for Chiral Resolution with Tartaric Acid Derivatives

Resolving AgentDiastereomer YieldEnantiomeric Excess (ee)Reference
Di-o-benzoyl-L-tartaric acid anhydride6% (for one diastereomer), 34% (for the other)Optically very pure free base obtained[5]
Di-o-acetyl-L-tartaric acid anhydride34% and 49% for the two diastereomersOptically very pure free base obtained[5]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid

This protocol provides a general procedure for the chiral resolution of racemic this compound based on the formation of diastereomeric salts with L-(+)-tartaric acid.

Materials:

Procedure:

  • Salt Formation:

    • Dissolve L-(+)-tartaric acid (1 molar equivalent) in a minimal amount of hot methanol.

    • In a separate flask, dissolve racemic this compound (1 molar equivalent) in a small amount of methanol.

    • Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Slowly add a 1 M NaOH solution with stirring until the solution is basic (pH > 10).

    • Extract the liberated amine with dichloromethane (3 x volume of the aqueous solution).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: HPLC Analysis of Enantiomeric Excess

This protocol outlines a general method for determining the enantiomeric excess of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column)

  • Mobile phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer with a specific pH).[8][9]

  • Sample of resolved this compound dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.

  • Chromatographic Separation: Run the chromatogram according to the established method. The two enantiomers should be separated into two distinct peaks.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_resolution Chiral Resolution crude Crude Racemic This compound (with byproducts) distillation Fractional Distillation crude->distillation purified_racemate Purified Racemic This compound distillation->purified_racemate byproducts Di- and Tri- isopropanolamine distillation->byproducts racemate_in Purified Racemic This compound salt_formation Diastereomeric Salt Formation (with L-Tartaric Acid) racemate_in->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_crystals Crystals of (S)-Amine-(L)-Tartrate (less soluble) crystallization->salt_crystals mother_liquor Mother Liquor with (R)-Amine-(L)-Tartrate (more soluble) crystallization->mother_liquor liberation Liberation of Free Amine (Base) salt_crystals->liberation s_enantiomer (S)-(+)-1-Amino-2-propanol liberation->s_enantiomer

Caption: Experimental workflow for the purification and chiral resolution of racemic this compound.

troubleshooting_logic cluster_dist Distillation Problem cluster_cryst Crystallization Problem start Purification Issue poor_separation Poor Separation start->poor_separation no_crystals No Crystallization start->no_crystals low_ee Low Enantiomeric Excess start->low_ee check_column Check Column Efficiency poor_separation->check_column check_reflux Adjust Reflux Ratio poor_separation->check_reflux check_heating Ensure Stable Heating poor_separation->check_heating check_solvent Screen Solvents no_crystals->check_solvent check_concentration Adjust Concentration no_crystals->check_concentration low_ee->check_solvent recrystallize Recrystallize Salt low_ee->recrystallize

Caption: Logical troubleshooting flowchart for common purification challenges of this compound.

References

Optimizing reaction conditions for the synthesis of 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-2-propanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly via the reaction of propylene (B89431) oxide with ammonia (B1221849).

Issue 1: Low Yield of this compound (Monoisopropanolamine - MIPA)

  • Question: My reaction is producing a low yield of the desired this compound and a high amount of di- and tri-isopropanolamine (DIPA and TIPA). How can I improve the selectivity for MIPA?

  • Answer: The formation of DIPA and TIPA are common side reactions resulting from the further reaction of the MIPA product with propylene oxide. To favor the formation of MIPA, it is crucial to use a high molar excess of ammonia to propylene oxide. By increasing the concentration of ammonia, the probability of propylene oxide reacting with ammonia increases relative to its reaction with the already formed MIPA. Industrial processes often utilize a molar ratio of ammonia to propylene oxide between 10:1 and 40:1.[1] For laboratory scale, adjusting the ratio to the higher end of this range is recommended.

Issue 2: Formation of Propylene Glycol as a Byproduct

  • Question: I am observing the formation of propylene glycol in my reaction mixture. What is the cause and how can I prevent it?

  • Answer: Propylene glycol is formed from the reaction of propylene oxide with water present in the reaction mixture.[1] While water can act as a catalyst, its presence in high concentrations will lead to this undesired side reaction. To minimize the formation of propylene glycol, it is important to use anhydrous ammonia and propylene oxide if possible. If using aqueous ammonia, employing a higher concentration of ammonia can help to kinetically favor the aminolysis reaction over hydrolysis.

Issue 3: Reaction is Slow or Not Proceeding to Completion

  • Question: The conversion of propylene oxide is low even after a prolonged reaction time. What can I do to increase the reaction rate?

  • Answer: The reaction between ammonia and propylene oxide can be slow at low temperatures. Increasing the reaction temperature will increase the reaction rate. Reaction temperatures in the range of 130-180°C are often used in industrial settings, which requires the reaction to be carried out in a sealed reactor under high pressure (11-20 MPa) to keep the reactants in the liquid phase.[1] Water can also act as a catalyst; in an industrial setting, water removed from a dehydrating tower along with some monoisopropanolamine can be recycled as a catalyst.[1]

Issue 4: Difficulty in Separating this compound from Byproducts and Unreacted Ammonia

  • Question: I am having trouble purifying the this compound from the reaction mixture containing DIPA, TIPA, and excess ammonia. What is the recommended purification method?

  • Answer: The separation of these components is typically achieved through a series of distillations.

    • Deamination: The first step is to remove the excess unreacted ammonia. This is often done through a flash distillation process.

    • Dehydration: Next, water is removed from the mixture, typically via a dehydration tower.

    • Fractional Distillation: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum. Due to the close boiling points of the isomers, a distillation column with high efficiency is required. Common issues during distillation include flooding, weeping, and entrainment, which can be mitigated by carefully controlling flow rates, temperature, and pressure.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reaction conditions for the synthesis of this compound from propylene oxide and ammonia?

    • A1: Optimal conditions often involve a high molar ratio of ammonia to propylene oxide (e.g., 6:1 to 10:1), elevated temperatures (130-180°C), and high pressure (11-20 MPa) to maintain a liquid phase.[1] Water can be used as a catalyst.[1]

  • Q2: What are the main byproducts in this synthesis?

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of propylene oxide and the formation of the different isopropanolamines.

  • Q4: Are there any alternative, more selective methods for synthesizing chiral this compound?

    • A4: Yes, chiral this compound can be synthesized through methods such as the ring-opening reaction of chiral propylene oxide with an amine source, or through the reduction of an appropriate amino acid derivative. One patented method involves the reaction of trifluoroacetamide (B147638) with chiral propylene oxide followed by hydrolysis, which avoids harsh conditions and complex purification.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution in the Synthesis of Isopropanolamines

ParameterCondition 1Condition 2
Reference [3][1]
Reactants Propylene Oxide, Aqueous AmmoniaPropylene Oxide, Ammonia, Water (catalyst)
Molar Ratio (Ammonia:Propylene Oxide) 5 (with H₂O)6:1 to 10:1
Temperature (°C) 32130 - 180
Pressure (MPa) Not specified11 - 20
Reaction Time 42 minNot specified
Propylene Oxide Conversion (%) 98.8Not specified
Selectivity - MIPA (%) 49.3Favored product
Selectivity - DIPA (%) 45.5Minimized
Selectivity - TIPA (%) 5.3Minimized

Experimental Protocols

Protocol 1: General Laboratory Scale Synthesis of this compound

This protocol is a generalized procedure based on the principles of the reaction between propylene oxide and ammonia.

Materials:

  • Propylene oxide

  • Concentrated aqueous ammonia (e.g., 28-30%) or anhydrous ammonia

  • A high-pressure stainless-steel autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge.

Procedure:

  • Reactor Charging: Cool the autoclave to a low temperature (e.g., 0-5°C) to safely handle the volatile reactants.

  • Carefully charge the reactor with a high molar excess of concentrated aqueous ammonia (e.g., a 10:1 molar ratio of ammonia to propylene oxide).

  • While maintaining the low temperature and stirring, slowly add the required amount of propylene oxide to the reactor.

  • Reaction: Seal the reactor and gradually heat it to the desired reaction temperature (e.g., 100-150°C). The pressure will increase as the temperature rises. Monitor the temperature and pressure throughout the reaction.

  • Maintain the reaction at the set temperature for a specified time (e.g., 2-4 hours), with continuous stirring.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. The pressure will decrease as the reactor cools. Carefully vent any remaining pressure.

  • Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Remove the excess ammonia and some water by distillation at atmospheric pressure.

    • Perform a vacuum distillation to separate the this compound from the higher boiling DIPA and TIPA, and any residual water. Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Autoclave with Excess Ammonia start->charge_reactor add_po Slowly Add Propylene Oxide charge_reactor->add_po seal_heat Seal and Heat Reactor (e.g., 100-150°C) add_po->seal_heat react Maintain Temperature and Stir seal_heat->react cool_down Cool and Depressurize Reactor react->cool_down distill_ammonia Atmospheric Distillation (Remove excess NH3) cool_down->distill_ammonia vac_distill Vacuum Distillation (Isolate this compound) distill_ammonia->vac_distill end Pure this compound vac_distill->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield of MIPA? high_dipa_tipa High DIPA/TIPA observed? start->high_dipa_tipa Yes low_conversion Low Propylene Oxide Conversion? start->low_conversion No increase_ratio Increase NH3:PO Molar Ratio (e.g., >10:1) high_dipa_tipa->increase_ratio Yes high_dipa_tipa->low_conversion No end Optimized Reaction increase_ratio->end increase_temp Increase Reaction Temperature (e.g., 100-150°C) low_conversion->increase_temp Yes high_pg Propylene Glycol Byproduct Present? low_conversion->high_pg No check_catalyst Consider Water as Catalyst increase_temp->check_catalyst check_catalyst->end use_anhydrous Use Anhydrous Reactants or Higher NH3 Concentration high_pg->use_anhydrous Yes high_pg->end No use_anhydrous->end

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Methods for separating mono-, di-, and triisopropanolamine mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropanolamine Mixture Separation

Welcome to the Technical Support Center for the separation of isopropanolamine mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of mono-, di-, and triisopropanolamine (B86542).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating a mixture of mono-, di-, and triisopropanolamine in a laboratory setting?

A1: The two primary methods for separating mixtures of mono-, di-, and triisopropanolamine (MIPA, DIPA, and TIPA) are fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the required purity, scale of separation, and available equipment.

Q2: What are the boiling points of MIPA, DIPA, and TIPA, and how does this influence the separation strategy?

A2: The significant differences in the boiling points of the isopropanolamine isomers are foundational to their separation by distillation.

  • Monoisopropanolamine (MIPA): ~160 °C[1][2]

  • Diisopropanolamine (DIPA): ~249 °C

  • Triisopropanolamine (TIPA): ~305-360 °C

Due to the high boiling points, especially for TIPA, vacuum distillation is strongly recommended to prevent thermal degradation of the amines.[3]

Q3: When should I choose fractional distillation over preparative HPLC?

A3: Fractional distillation is generally more suitable for larger scale separations where high purity is not the absolute primary objective. It is a more traditional and cost-effective method for separating compounds with significant boiling point differences. Preparative HPLC is ideal for achieving very high purity, especially for smaller sample sizes, and for separating isomers with very similar properties that may be difficult to resolve by distillation.

Q4: What are the main challenges in separating isopropanolamine mixtures?

A4: Common challenges include:

  • Thermal Degradation: Isopropanolamines can degrade at high temperatures, leading to discoloration and impurity formation.[3]

  • Oxidation: Amines are susceptible to oxidation, which can also lead to discoloration and the formation of impurities.

  • Hygroscopicity: Isopropanolamines readily absorb moisture from the air, which can affect the accuracy of quantitative analysis and the efficiency of the separation process.[1]

  • Chromatographic Peak Tailing: The basic nature of amines can lead to interactions with the stationary phase in HPLC, resulting in poor peak shape.[3]

Method Comparison: Fractional Distillation vs. Preparative HPLC

The following table summarizes the key quantitative and qualitative aspects of the two primary separation methods.

FeatureFractional Vacuum DistillationPreparative HPLC
Purity Achievable 95-99%>99%
Typical Yield 80-90%70-85%
Scale Milligrams to KilogramsMicrograms to Grams
Separation Time Hours to DaysHours
Cost (Equipment) ModerateHigh
Cost (Solvents) LowHigh
Key Advantage High throughput, cost-effective for large scaleHigh purity, excellent resolution
Key Disadvantage Potential for thermal degradation, lower resolutionLower throughput, high solvent consumption

Experimental Protocols

Method 1: Fractional Vacuum Distillation

This protocol outlines the separation of a MIPA, DIPA, and TIPA mixture using fractional vacuum distillation.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the round-bottom flask with the isopropanolamine mixture and add boiling chips or a magnetic stir bar.

  • Inert Atmosphere: Purge the system with an inert gas to prevent oxidation.[3]

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Begin heating the mixture gently.

  • Fraction Collection:

    • MIPA Fraction: The first fraction to distill will be MIPA. Collect the distillate when the temperature at the distillation head stabilizes at the boiling point of MIPA at the applied pressure.

    • Intermediate Fraction: After the MIPA has been collected, the temperature will rise. Collect any intermediate fraction in a separate flask.

    • DIPA Fraction: As the temperature stabilizes again at the boiling point of DIPA under vacuum, collect this second fraction.

    • TIPA Residue: TIPA will remain as the residue in the distillation flask. It can be further purified by distillation at a higher temperature or lower pressure if required.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or HPLC.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for the high-purity separation of isopropanolamine isomers using preparative HPLC.

Materials and Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative HPLC column (e.g., C18 or an amine-specific column)

  • Mobile phase solvents (e.g., acetonitrile (B52724), water, triethylamine)

  • Sample filtration apparatus

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for separating amines on a C18 column is a mixture of acetonitrile and water with a basic modifier like triethylamine (B128534) (0.1%) to improve peak shape.

  • Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known amount of the isopropanolamine mixture in the mobile phase and filter it through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the eluting fractions corresponding to the MIPA, DIPA, and TIPA peaks into separate collection vessels.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified isomers.

  • Analysis: Assess the purity of the isolated isomers using analytical HPLC or GC.

Troubleshooting Guides

Fractional Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation - Insufficient column efficiency.- Distillation rate too fast.- Unstable vacuum.- Use a longer or more efficient fractionating column.- Reduce the heating rate to slow down the distillation.- Check the vacuum system for leaks and ensure the pump is functioning correctly.
Product Discoloration - Thermal degradation.- Oxidation.- Perform the distillation under a higher vacuum to lower the boiling points.- Ensure the system is under an inert atmosphere (Nitrogen or Argon).[3]
Bumping/Unstable Boiling - Lack of nucleation sites.- Superheating.- Add fresh boiling chips to the distillation flask.- Ensure efficient stirring with a magnetic stir bar.
Preparative HPLC
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing - Strong interaction between the basic amines and acidic silica (B1680970) support.- Column overload.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.- Use an amine-specific or end-capped column.- Reduce the injection volume or sample concentration.[3]
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable column.- Optimize the mobile phase by varying the solvent ratio.- Try a different stationary phase with different selectivity.
Low Recovery - Irreversible adsorption on the column.- Sample degradation on the column.- Use a mobile phase that ensures complete elution of all components.- Check the stability of the isopropanolamines under the chromatographic conditions.

Visualizations

G Experimental Workflow for Fractional Vacuum Distillation cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Apparatus B Charge Flask with Mixture A->B C Add Boiling Chips/Stir Bar B->C D Purge with Inert Gas C->D E Apply Vacuum D->E F Heat Gently E->F G Collect MIPA Fraction F->G H Collect DIPA Fraction G->H I TIPA as Residue H->I J Analyze Fractions (GC/HPLC) I->J

Caption: Workflow for Fractional Vacuum Distillation.

G Logical Relationships in HPLC Troubleshooting for Amines cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) Cause1 Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate pH Problem->Cause3 Solution1 Add Basic Modifier (e.g., TEA) Cause1->Solution1 Solution2 Use Amine-Specific Column Cause1->Solution2 Solution3 Reduce Sample Concentration Cause2->Solution3 Solution4 Optimize Mobile Phase pH Cause3->Solution4

References

Troubleshooting guide for 1-Amino-2-propanol involved reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1-Amino-2-propanol. Find answers to frequently asked questions and detailed protocols to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low yield. What are the common causes and how can I improve it?

Low yields in reactions involving this compound can stem from several factors. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. One common side reaction, especially with aldehydes, is the formation of oxazolidines.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are crucial. Optimizing these parameters can significantly improve yield. For instance, in reductive aminations, the choice of reducing agent and the pH of the reaction medium are critical.[3][4]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Ensure that the temperature is controlled and that the workup procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive).[5]

  • Purification Losses: Significant amounts of product can be lost during purification steps like extraction and chromatography. Ensure proper technique and consider alternative purification methods if losses are high.[6][7]

To improve your yield, consider the following:

  • Carefully dry all glassware and use anhydrous solvents when necessary.

  • Ensure the purity of your starting materials. Impurities can interfere with the reaction.[8]

  • Perform small-scale trial reactions to screen different conditions (solvents, temperatures, catalysts) to find the optimal parameters before scaling up.

Q2: I am observing an unexpected byproduct in my reaction between this compound and an aldehyde. What could it be?

When reacting this compound with an aldehyde, a common side product is a cyclized compound called an oxazolidine (B1195125) . This occurs through the intramolecular reaction of the hydroxyl group with the initially formed imine.[2]

To minimize oxazolidine formation:

  • Control the temperature: Higher temperatures (above 90-100°C) can favor the formation of byproducts.[2]

  • Use an appropriate solvent: Performing the reaction in a solvent like benzene (B151609) or toluene (B28343) with azeotropic removal of water can favor the desired imine formation over cyclization.[2]

  • Consider a two-step process: First, form the imine under anhydrous conditions at a controlled temperature. Then, in a separate step, perform the subsequent reaction (e.g., reduction).

Q3: What are the best practices for purifying products from this compound reactions?

The purification strategy will depend on the properties of your product. Here are some common techniques:

  • Recrystallization: This is an effective method for solid products. The choice of solvent is critical. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) is often effective for amino alcohols and their derivatives.[6]

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities. Due to the polar nature of the amino and hydroxyl groups in this compound derivatives, a polar stationary phase like silica (B1680970) gel is often used. The eluent system should be optimized using TLC to achieve good separation.[6]

  • Vacuum Distillation: For liquid products with high boiling points, vacuum distillation is preferred to avoid decomposition at atmospheric pressure.[6]

Q4: How does the chirality of this compound affect my reaction?

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers.[9] The chirality of your starting material can have a significant impact on the stereochemical outcome of your reaction, which is particularly important in pharmaceutical and agrochemical synthesis where the biological activity of a molecule can be dependent on its stereochemistry.[10]

When using a specific enantiomer of this compound, you can induce asymmetry in the product, leading to the formation of a specific stereoisomer. It is crucial to use starting material with high enantiomeric purity to ensure the stereochemical integrity of your final product. The choice of enantiomer can also influence the efficiency of certain reactions.[11][12]

Data Presentation

Table 1: Optimization of Reaction Conditions for Reductive Amination

ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Catalytic Hydrogenation (H₂/Pd-C)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Methanol (MeOH)Dichloromethane (DCM)Ethanol (EtOH)Dichloromethane (DCM)
Temperature 0 °C to Room TempRoom TemperatureRoom TemperatureRoom Temperature
pH Not controlledWeakly acidic (e.g., with Acetic Acid)NeutralWeakly acidic
Typical Yield ModerateHighHighHigh

This table provides a general overview. Optimal conditions may vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once the imine is formed, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add DIPEA or TEA (1.5 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[13][14]

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants: This compound Aldehyde/Ketone imine_formation Imine Formation prep_reactants->imine_formation prep_reagents Prepare Reagents: Reducing Agent Solvent prep_reagents->imine_formation reduction Reduction imine_formation->reduction In-situ quench Quench Reaction reduction->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product purification->product

Caption: Workflow for a typical one-pot reductive amination reaction.

Troubleshooting_Tree start Low Yield? check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Conditions: - Temperature - Solvent - Catalyst incomplete->optimize side_products Are there significant side products? complete->side_products yes_side Side Product Formation side_products->yes_side Yes no_side Minimal Side Products side_products->no_side No yes_side->optimize purification_issue Investigate Purification Step: - Extraction losses - Column conditions no_side->purification_issue

Caption: Decision tree for troubleshooting low reaction yields.

References

Preventing side reactions in the synthesis of 1-Amino-2-propanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-amino-2-propanol derivatives. The primary focus is on preventing and minimizing side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound derivatives via epoxide ring-opening?

A1: The two most prevalent side reactions are:

  • Lack of Regioselectivity: In the case of unsymmetrical epoxides, the amine can attack either of the two carbon atoms of the epoxide ring, leading to a mixture of isomers. For instance, the reaction of propylene (B89431) oxide with an amine can yield both this compound and 2-amino-1-propanol derivatives.

  • Overalkylation: The initially formed this compound is a primary or secondary amine, which is often more nucleophilic than the starting amine. This can lead to further reaction with the epoxide, resulting in the formation of di- and tri-alkylated byproducts.[1]

Q2: How can I control the regioselectivity of the epoxide ring-opening reaction?

A2: Controlling regioselectivity is crucial for obtaining the desired isomer. The outcome is influenced by steric and electronic factors of the epoxide and the amine, as well as the reaction conditions. Here are some strategies:

  • Catalyst Selection: Various catalysts can direct the nucleophilic attack to a specific carbon atom. Lewis acids and Brønsted acids can influence the regioselectivity.[2] For example, Zirconium (IV) chloride and other metal chlorides have been shown to effectively catalyze the regioselective ring-opening of epoxides.

  • Solvent System: The choice of solvent can significantly impact the reaction. Polar mixed solvent systems, such as DMF/H₂O, have been used to achieve high regioselectivity even in the absence of a catalyst.[3]

  • Nature of the Amine: Aromatic amines and aliphatic amines can exhibit different preferences for the site of attack on the epoxide ring.

Q3: What methods can be employed to prevent overalkylation?

A3: Preventing the formation of di- and tri-alkylated products is key to achieving a high yield of the desired mono-alkylated product.

  • Excess of Amine: Using a large excess of the starting amine (or ammonia) can statistically favor the reaction of the epoxide with the more abundant starting amine over the newly formed amino alcohol.[1] However, this may not completely eliminate overalkylation and can complicate purification.

  • Solvent-Directed Reaction: Specific solvent systems can promote selective monoalkylation. For instance, a DMF/water mixture has been shown to provide high selectivity for monoalkylation with over 99% conversion.[3]

  • Protecting Groups: For more complex syntheses, employing a nitrogen protecting group on the starting amine can prevent further alkylation. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer (Poor Regioselectivity) - Inappropriate catalyst or lack of catalyst.- Non-optimal solvent system.- Steric hindrance or electronic effects of the substrates.- Screen different Lewis acid or Brønsted acid catalysts (e.g., ZrCl₄, CoCl₂, LiBr).- Employ a polar mixed solvent system like DMF/H₂O.[3]- If possible, modify the starting materials to favor the desired regioselectivity.
Presence of High Molecular Weight Impurities (Overalkylation) - Stoichiometric ratio of amine to epoxide is too low.- The product amine is more reactive than the starting amine.- Use a significant excess of the starting amine (e.g., 10-100 fold excess).[1]- Optimize the solvent system to favor monoalkylation (e.g., DMF/H₂O).[3]- Consider using a protecting group strategy for the amine.
Reaction is Slow or Does Not Proceed - Insufficient reaction temperature.- Catalyst deactivation or absence of a necessary catalyst.- Gradually increase the reaction temperature. Some solvent-directed methods proceed efficiently at around 60°C.[3]- Ensure the catalyst is active and used in the correct amount. For some systems, a catalyst is essential for the reaction to occur.
Difficult Purification of the Final Product - Presence of multiple isomers and overalkylation products with similar properties.- Excess starting amine is difficult to remove.- Optimize the reaction to minimize side products.- Utilize chromatographic techniques for purification.[4]- For excess ammonia, distillation can be an effective removal method.[1]

Experimental Protocols

Catalyst-Free, Solvent-Directed Synthesis of β-Amino Alcohols

This protocol is adapted from a method demonstrating high yield and regioselectivity for the synthesis of β-amino alcohols from epoxides and primary amines.[3]

Materials:

  • Epoxide (1 equivalent)

  • Primary amine (1.2 equivalents)

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the epoxide in a mixture of DMF and water (e.g., a 9:1 v/v ratio).

  • Add the primary amine to the solution.

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Purify the resulting β-amino alcohol, if necessary, by column chromatography or distillation.

Quantitative Data Summary

Epoxide Amine Solvent System Temperature (°C) Conversion (%) Selectivity for Monoalkylation (%) Yield (%) Reference
Styrene OxideBenzylamineDMF/H₂O60>999895[3]
Propylene OxideAnilineNone (Solvent-free)Room Temp-HighGood
Phenyl Glycidyl EtherIsopropylamineDMF/H₂O60>999895 (Metoprolol)[3]
4-Cyanophenyl Glycidyl Ethertert-ButylamineDMF/H₂O60>999882.5 (Atenolol)[3]

Visual Guides

Side_Reaction_Pathway Reactants Epoxide + Primary Amine Desired_Product This compound (Mono-alkylated) Reactants->Desired_Product Desired Reaction Isomer_Byproduct 2-Amino-1-propanol (Regioisomer) Reactants->Isomer_Byproduct Lack of Regioselectivity Overalkylation_Product Di-alkylated Product Desired_Product->Overalkylation_Product Overalkylation Further_Overalkylation Tri-alkylated Product Overalkylation_Product->Further_Overalkylation Further Overalkylation Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Product Mixture (TLC, GC-MS, NMR) Start->Check_Purity High_Purity High Purity Product Check_Purity->High_Purity Yes Low_Purity Low Purity/ Mixture of Products Check_Purity->Low_Purity No Identify_Side_Product Identify Major Side Product(s) Low_Purity->Identify_Side_Product Isomers Regioisomers Present Identify_Side_Product->Isomers Isomers Overalkylation Overalkylation Products Present Identify_Side_Product->Overalkylation High MW Impurities Optimize_Regioselectivity Optimize Regioselectivity: - Change Catalyst - Alter Solvent System Isomers->Optimize_Regioselectivity Optimize_Monoalkylation Prevent Overalkylation: - Increase Amine Excess - Change Solvent System - Use Protecting Group Overalkylation->Optimize_Monoalkylation Retry_Synthesis Retry Synthesis Optimize_Regioselectivity->Retry_Synthesis Optimize_Monoalkylation->Retry_Synthesis

References

Technical Support Center: Enhancing CO2 Absorption with 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Amino-2-propanol (MIPA) for efficient carbon dioxide (CO2) absorption. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research and development endeavors.

Troubleshooting Guide

This guide addresses specific problems that may arise during CO2 absorption experiments using this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low CO2 Absorption Efficiency - Suboptimal Temperature: The reaction kinetics are temperature-dependent. - Incorrect Amine Concentration: The concentration of this compound affects the solution's capacity and viscosity. - Inadequate Gas-Liquid Contact: Poor mixing or insufficient interfacial area can limit mass transfer. - Solvent Degradation: Thermal or oxidative degradation reduces the amount of active amine available for reaction.- Optimize Temperature: For aqueous solutions, absorption is typically favored at lower temperatures (e.g., 25-40°C). - Adjust Concentration: Evaluate a range of concentrations (e.g., 1-3 M) to find the optimal balance between capacity and viscosity. - Enhance Mixing: Increase the stirring speed in a stirred-tank reactor or ensure proper packing in a column to maximize the gas-liquid interface. - Analyze for Degradation Products: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to check for degradation products. If significant degradation is observed, consider lowering the regeneration temperature or using an inert atmosphere.
Solvent Foaming - Contaminants in the System: Presence of surfactants, corrosion inhibitors, or hydrocarbons from the gas stream can cause foaming.[1][2] - High Concentration of Suspended Solids: Corrosion products (e.g., iron sulfide) can stabilize foam.[1] - Amine Degradation Products: Some degradation products can act as surfactants.- Improve Inlet Gas Purity: Use appropriate filters and separators to remove contaminants from the feed gas. - Filtration: Implement a filtration system for the amine solution to remove solid particles. - Antifoaming Agents: Introduce a suitable antifoaming agent, but be cautious as excessive use can sometimes worsen the problem.[2] - Regular Solvent Analysis: Monitor the health of your solvent to detect the buildup of degradation products.
Solvent Degradation (Thermal or Oxidative) - High Regeneration Temperature: Elevated temperatures in the stripper or reboiler can accelerate thermal degradation. - Presence of Oxygen: Oxygen in the flue gas can lead to oxidative degradation of the amine.[2] - Metal Ion Catalysis: Corrosion can release metal ions that catalyze degradation reactions.- Optimize Regeneration Temperature: Determine the minimum temperature required for efficient CO2 stripping to minimize thermal stress on the solvent.[3] - Minimize Oxygen Content: If possible, reduce the oxygen concentration in the feed gas. - Corrosion Control: Use corrosion-resistant materials for your experimental setup and consider using corrosion inhibitors that do not promote foaming.
Inaccurate CO2 Loading Measurement - Improper Analytical Technique: The chosen method may not be suitable for the specific amine solution or may be prone to interferences. - Sample Handling Errors: Exposure of the CO2-rich sample to air can lead to CO2 loss before analysis. - Incomplete Reaction during Titration: The reaction between the acid and the amine-CO2 species may not go to completion.- Select Appropriate Analytical Method: Titration is a common method, but for more accurate and detailed speciation, consider techniques like Total Inorganic Carbon (TIC) analysis or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] - Proper Sampling: Ensure samples are taken and stored in airtight containers and analyzed promptly. - Method Validation: Validate your titration method by analyzing standards with known CO2 loadings.

Frequently Asked Questions (FAQs)

Q1: What is the typical CO2 loading capacity of this compound?

A1: The CO2 loading capacity of aqueous this compound solutions can vary depending on the concentration, temperature, and CO2 partial pressure. Generally, as a primary amine, it can theoretically reach a loading of close to 1.0 mol of CO2 per mole of amine, especially at higher pressures, due to the formation of both carbamate (B1207046) and bicarbonate. However, under typical absorption conditions, the practical loading capacity might be lower.

Q2: How does the performance of this compound compare to other amines like MEA?

A2: Compared to Monoethanolamine (MEA), this compound (MIPA) generally exhibits a lower heat of absorption, which can translate to lower energy requirements for solvent regeneration. However, the reaction rate of MIPA with CO2 is typically slower than that of MEA.

Q3: What are the main degradation products of this compound and how can they be monitored?

A3: The degradation of this compound can result in the formation of various compounds, including heat-stable salts and products of oxidative degradation. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to identify and quantify these degradation products.[4] Regular monitoring of the amine concentration and the accumulation of degradation products is crucial for maintaining solvent performance.

Q4: Can this compound be used in blended or non-aqueous solvent systems?

A4: Yes, this compound is often studied in blended amine solutions to leverage the strengths of different amines. For example, it can be blended with a faster-reacting amine to improve absorption kinetics. It has also been investigated in non-aqueous or biphasic solvent systems, which can offer advantages in terms of regeneration energy and CO2 loading capacity.

Q5: What safety precautions should be taken when working with this compound?

A5: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data Summary

The following tables summarize key quantitative data for CO2 absorption with this compound and a comparison with MEA.

Table 1: CO2 Loading Capacity of Aqueous Amine Solutions

AmineConcentration (wt%)Temperature (°C)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2 / mol amine)
This compound (MIPA)204015~0.65
Monoethanolamine (MEA)204015~0.45
This compound (MIPA)208015~0.20
Monoethanolamine (MEA)208015~0.28

Note: Data are indicative and can vary based on specific experimental conditions.

Table 2: Regeneration Efficiency of Amines

AmineRegeneration Temperature (°C)Regeneration Efficiency (%)
2-Amino-2-methyl-1-propanol (AMP, a sterically hindered amine with similar properties)85 - 13086.2 - 98.3[3]

Note: Regeneration efficiency is highly dependent on the experimental setup and conditions.

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Rate and Capacity in a Lab-Scale Stirred-Tank Reactor

Objective: To measure the rate of CO2 absorption and the equilibrium absorption capacity of an aqueous this compound solution.

Materials and Equipment:

  • Jacketed glass reactor with a flat gas-liquid interface

  • Overhead stirrer with speed control

  • Mass flow controllers for CO2 and N2 (or other carrier gas)

  • Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer

  • Thermostatic water bath

  • pH meter and temperature probe

  • Data acquisition system

  • This compound (reagent grade)

  • Deionized water

  • CO2 and N2 gas cylinders

Procedure:

  • Solution Preparation: Prepare a known volume of the desired concentration of this compound solution in deionized water (e.g., 2.0 M).

  • System Setup:

    • Add the prepared amine solution to the jacketed reactor.

    • Connect the thermostatic bath to the reactor jacket and set the desired absorption temperature (e.g., 40°C).

    • Position the stirrer just above the gas-liquid interface to ensure a well-mixed liquid phase without disturbing the interface.

    • Connect the gas inlet and outlet lines. The outlet should be connected to the CO2 analyzer.

  • Purging: Start the stirrer at a constant speed. Purge the reactor headspace with N2 at a known flow rate to remove any residual CO2. Monitor the outlet CO2 concentration until it is negligible.

  • Absorption:

    • Start the data acquisition system to log the outlet CO2 concentration, temperature, and pH.

    • Switch the inlet gas from N2 to a pre-mixed CO2/N2 gas stream with a known CO2 concentration (e.g., 15% CO2) and flow rate.

    • Continuously monitor the CO2 concentration at the reactor outlet. Initially, it will be low as the amine solution absorbs CO2.

    • The experiment is complete when the outlet CO2 concentration returns to the inlet concentration, indicating that the solution is saturated.

  • Data Analysis:

    • Absorption Rate: Calculate the instantaneous CO2 absorption rate by performing a mass balance on the CO2 in the gas phase.

    • CO2 Loading: Integrate the amount of CO2 absorbed over time to determine the total moles of CO2 absorbed. Divide this by the initial moles of amine in the solution to calculate the CO2 loading (mol CO2/mol amine).

Protocol 2: Solvent Regeneration and Determination of Cyclic Capacity

Objective: To regenerate the CO2-rich this compound solution and determine its cyclic CO2 carrying capacity.

Materials and Equipment:

  • CO2-rich amine solution from Protocol 1

  • Heating mantle or oil bath

  • Three-neck flask equipped with a condenser, thermometer, and a gas outlet

  • Nitrogen gas supply

  • Cold trap (optional, to collect any volatilized amine)

  • Analytical balance

Procedure:

  • Setup:

    • Weigh the CO2-rich amine solution and transfer it to the three-neck flask.

    • Set up the regeneration apparatus with the condenser and gas outlet.

  • Regeneration:

    • Begin heating the solution to the desired regeneration temperature (e.g., 90-110°C) while stirring gently.

    • Start a slow purge of N2 gas through the solution to help strip the released CO2.

    • The released CO2 and N2 will exit through the condenser. The condenser will return any evaporated water or amine to the flask.

    • Continue heating and purging until CO2 is no longer evolved (this can be monitored by bubbling the outlet gas through a limewater solution or using a CO2 analyzer).

  • Cooling and Analysis:

    • Turn off the heat and allow the solution to cool to room temperature under the N2 atmosphere.

    • Weigh the regenerated (lean) amine solution. The weight loss should primarily be due to the released CO2.

    • Determine the residual CO2 loading in the lean amine solution using a suitable analytical method (e.g., titration).

  • Cyclic Capacity Calculation:

    • Cyclic Capacity = (CO2 loading of rich solution) - (CO2 loading of lean solution).

Visualizations

CO2_Absorption_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Flue_Gas Flue Gas (CO2 + N2) Absorber Absorber Column Flue_Gas->Absorber Inlet Lean_Amine Lean this compound Lean_Amine->Absorber Inlet Lean_Amine->Absorber Cooled & Recycled Rich_Amine Rich this compound Absorber->Rich_Amine Outlet Treated_Gas Treated Gas (N2) Absorber->Treated_Gas Outlet Stripper Stripper Column Rich_Amine->Stripper Inlet Rich_Amine->Stripper Heat Exchange Reboiler Reboiler Stripper->Reboiler Liquid to Reboiler Pure_CO2 Pure CO2 Stripper->Pure_CO2 Outlet Reboiler->Lean_Amine Regenerated Lean Amine Reboiler->Stripper Vapor to Stripper

Caption: Experimental workflow for CO2 capture using this compound.

Troubleshooting_Logic Start Low CO2 Absorption C1 Check Temperature Start->C1 C2 Check Amine Concentration Start->C2 C3 Check for Degradation Start->C3 S1 Optimize Temperature (25-40°C) C1->S1 Suboptimal S2 Adjust Concentration (1-3 M) C2->S2 Incorrect S3 Lower Regeneration Temp. Use Inert Atmosphere C3->S3 Degradation Detected

Caption: Troubleshooting logic for low CO2 absorption efficiency.

References

Overcoming issues with 1-Amino-2-propanol stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 1-Amino-2-propanol. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the stability of this compound in your experiments.

Problem Potential Cause Recommended Solution
Unexpected degradation of this compound in solution. Oxidative Degradation: Exposure to atmospheric oxygen can initiate degradation, especially in the presence of metal ions.1. De-gas your solvents and solutions by sparging with an inert gas (e.g., nitrogen or argon).2. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.3. Work in a glove box or under an inert atmosphere for highly sensitive experiments.
Incompatible pH: Extreme pH values can accelerate hydrolysis or other degradation pathways.1. Maintain the pH of your solution within a stable range for this compound, which is generally in the basic range due to its amino group.2. Use a suitable buffer system to control the pH.
Incompatible Excipients: Certain excipients may react with the amino or hydroxyl group of this compound.1. Review the compatibility of all formulation components. Avoid strong oxidizing agents, aldehydes, and ketones.2. Conduct compatibility studies with your specific formulation.
Discoloration of the this compound solution (e.g., turning yellow or brown). Formation of Degradation Products: Oxidative degradation often leads to the formation of colored byproducts.1. Identify the degradation products using analytical techniques like HPLC-MS to understand the degradation pathway.2. Implement the solutions for oxidative degradation mentioned above.3. Store the solution protected from light, as photodegradation can also cause discoloration.
Loss of potency or unexpected reaction outcomes. Thermal Degradation: Elevated temperatures can cause significant degradation.1. Store this compound and its solutions at recommended cool temperatures (2-8°C is often suggested for storage).[1] 2. Avoid prolonged exposure to high temperatures during experimental procedures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Photodegradation: Exposure to UV or visible light can induce degradation.1. Store solutions in amber vials or protect them from light using aluminum foil.2. Conduct experiments under low-light conditions if the molecule proves to be highly photosensitive.
Precipitate formation in the solution. Salt formation or insolubility of degradation products: Reaction with acidic compounds or atmospheric CO2 can form salts that may precipitate. Degradation products may also be less soluble.1. Ensure the pH of the solution is controlled to prevent salt formation.2. If working with acidic components, consider the potential for salt formation and solubility.3. Characterize the precipitate to determine if it is a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Recommended storage temperatures are often between 2-8°C.[1] It should be kept away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[2] The material is hygroscopic and can absorb moisture and carbon dioxide from the air.[1][2]

Q2: What materials should be avoided in handling and storing this compound?

A2: Avoid contact with copper, aluminum, and their alloys, as well as galvanized or tin-plated containers.[2] Do not use brass or copper containers or stirrers.[3] Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates should also be avoided.[2]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are:

  • Oxidative Degradation: This is a significant pathway, often initiated by hydrogen abstraction from the carbon atom adjacent to the amino group.[4] This can lead to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures (e.g., 120-150°C), this compound can degrade, and this process is influenced by the presence of CO2.[3][5][6]

  • Reaction with Nitrosating Agents: In the presence of nitrites, nitrates, or nitrous acid, there is a potential for the formation of nitrosamines.

Q4: How can I stabilize my formulation containing this compound?

A4: The stability of this compound can be enhanced by:

  • Blending with Tertiary Amines: Studies have shown that blending with tertiary amines such as triethanolamine (B1662121) (TEA) or N-methyldiethanolamine (MDEA) can significantly inhibit oxidative degradation.[7] For instance, the loss of this compound due to oxidative degradation was reduced from 47.0% to 6.5% with TEA and 8.5% with MDEA in one study.[7]

  • Controlling pH: Maintaining an appropriate pH can prevent acid- or base-catalyzed degradation.

  • Using Antioxidants: While not extensively documented for this compound specifically, the use of antioxidants can be a general strategy to mitigate oxidative degradation.

  • Protection from Light and Air: As mentioned in the troubleshooting guide, protecting the formulation from light and oxygen is crucial.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying this compound and its degradation products.[8] For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[9] Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC) have also been used for the identification and quantification of degradation products.[10]

Quantitative Data on Degradation

The following table summarizes kinetic data for the thermal degradation of this compound (A2P) in the presence of 2-Amino-2-methyl-1-propanol (AMP) and CO2.

Temperature (°C)Amine Concentration (M)CO2 Loading (mol CO2/mol amine)Degradation Rate Constant (k) for A2P (1/hr)Activation Energy (Ea) (kJ/mol)
1200.5 - 3.50.1 - 0.6Varies with concentration and CO2 loading113.5 +/- 15.6
1350.5 - 3.50.1 - 0.6Varies with concentration and CO2 loading
1500.5 - 3.50.1 - 0.6Varies with concentration and CO2 loading

Data adapted from studies on thermal degradation in CO2 capture systems.[3][5][6]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3%

  • Water for injection or HPLC-grade water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in water.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Store one set of samples at room temperature and another at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Store one set of samples at room temperature and another at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Store the sample at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 70°C).

    • Withdraw samples at various time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all stressed and control samples by a suitable, validated HPLC method.

    • Calculate the percentage of degradation and identify any degradation products.

Visualizations

Oxidative Degradation Pathway of this compound

G Figure 1. Proposed Oxidative Degradation Pathway This compound This compound Hydrogen_Abstraction Hydrogen Abstraction from α-carbon This compound->Hydrogen_Abstraction Radical_Initiator Radical Initiator (e.g., O2, metal ions) Radical_Initiator->Hydrogen_Abstraction Amino_Radical Amino Radical Intermediate Hydrogen_Abstraction->Amino_Radical Peroxy_Radical Peroxy Radical Amino_Radical->Peroxy_Radical + O2 Degradation_Products Various Degradation Products (e.g., aldehydes, ketones, smaller amines) Peroxy_Radical->Degradation_Products Further Reactions

Caption: Proposed pathway for the oxidative degradation of this compound.

Experimental Workflow for Forced Degradation Study

G Figure 2. Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (HCl) Stressed_Samples Collection of Stressed Samples (at various time points) Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis (NaOH) Base_Hydrolysis->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Thermal (Heat) Thermal->Stressed_Samples Photo Photolytic (Light) Photo->Stressed_Samples Stock_Solution This compound Stock Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Analysis HPLC/LC-MS Analysis Stressed_Samples->Analysis Results Identify Degradants Quantify Degradation Assess Mass Balance Analysis->Results

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Troubleshooting Stability Issues

G Figure 3. Troubleshooting Logic for Stability Issues Start Degradation Observed? Check_Storage Storage Conditions Correct? Start->Check_Storage Yes No_Issue No Issue Detected (Monitor) Start->No_Issue No Check_pH pH in Optimal Range? Check_Storage->Check_pH Yes Solution Implement Corrective Actions: - Adjust Storage - Buffer pH - Re-evaluate Excipients - Use Inert Gas Check_Storage->Solution No Check_Excipients Excipients Compatible? Check_pH->Check_Excipients Yes Check_pH->Solution No Check_Atmosphere Inert Atmosphere Used? Check_Excipients->Check_Atmosphere Yes Check_Excipients->Solution No Check_Atmosphere->Solution No Check_Atmosphere->No_Issue Yes, consult further

Caption: Decision tree for troubleshooting this compound stability.

References

Analytical challenges in the quantification of 1-Amino-2-propanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in the quantification of 1-Amino-2-propanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying the enantiomers of this compound?

A1: The main challenges stem from the molecule's inherent properties:

  • Chirality: The presence of a chiral center necessitates the use of chiral separation techniques to resolve the (R) and (S) enantiomers.

  • High Polarity and Basicity: As a primary amino alcohol, this compound can exhibit poor peak shape (tailing) on standard silica-based chromatography columns due to strong interactions with surface silanol (B1196071) groups.[1][2]

  • Volatility: Its volatile nature can be advantageous for Gas Chromatography (GC) but requires careful sample handling to prevent loss of analyte.

  • Lack of a Strong Chromophore: this compound does not have a strong UV-absorbing chromophore, which can lead to low sensitivity in HPLC-UV detection. This often necessitates derivatization.

Q2: Which analytical techniques are most suitable for the enantiomeric separation of this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, typically with a chiral stationary phase (CSP).

  • Chiral HPLC: This is a very common and effective technique. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often successful for separating amino alcohols.[1][3] Normal-phase chromatography is frequently the preferred mode.[1]

  • Chiral GC: This method is also highly effective, especially given the volatility of this compound. Cyclodextrin-based chiral capillary columns are widely used for this purpose.[4][5] Derivatization is almost always required to improve volatility and chromatographic performance.[6]

Q3: Is derivatization necessary for the analysis of this compound enantiomers?

A3: Derivatization is highly recommended for several reasons:

  • Improved Chromatographic Properties: For GC analysis, derivatization is essential to block the polar -NH2 and -OH groups, which reduces peak tailing and improves peak shape.[6]

  • Enhanced Detection: For HPLC with UV detection, derivatization with a chromophoric agent significantly increases sensitivity.

  • Creation of Diastereomers: An alternative to using a chiral column is to derivatize the enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These can then be separated on a standard achiral column.[7]

Q4: My chromatogram shows poor or no separation of the enantiomers. What should I do?

A4: A lack of resolution is a common issue in chiral separations. Here is a systematic approach to troubleshooting:

  • Confirm CSP Suitability: The choice of the chiral stationary phase is the most critical factor. For this compound, polysaccharide-based (for HPLC) or cyclodextrin-based (for GC) columns are good starting points.[1][4] If you are not seeing any separation, you may need to screen different types of chiral columns.

  • Optimize Mobile/Stationary Phase Conditions:

    • HPLC (Normal Phase): The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol) is crucial. Small changes in the alcohol percentage can have a large impact on resolution.[1][8]

    • GC: The temperature program is a key parameter. Lowering the temperature often improves chiral resolution.[6]

  • Use of Additives (HPLC): For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase in normal-phase HPLC can significantly improve peak shape and resolution.[1][9]

Q5: I am observing significant peak tailing in my chromatogram. How can I resolve this?

A5: Peak tailing for this compound is often due to its basic amine group interacting with acidic sites in the analytical system.

  • HPLC: Add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), typically at a concentration of 0.1-0.5%.[1][9]

  • GC: Ensure proper deactivation of the GC inlet liner and use a column specifically designed for the analysis of amines or polar compounds. Derivatization of the amine and alcohol groups is also a very effective way to reduce peak tailing.[6]

  • Column Degradation: In both HPLC and GC, peak tailing can be a sign of a contaminated or degraded column. Flushing the column with a strong solvent or replacing it may be necessary.[2][10]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in HPLC
Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Screen different CSPs. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are a good starting point.[1]
Suboptimal Mobile Phase Composition (Normal Phase) Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane).[1][8] Test different alcohol modifiers, as they can offer different selectivities.
Incorrect Additive For the basic this compound, ensure a basic additive like diethylamine (DEA) is present in the mobile phase (typically 0.1%).[1][9]
Suboptimal Temperature Vary the column temperature. Lower temperatures often enhance enantioselectivity.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions (Analyte-Column) HPLC: Add a basic modifier like DEA (0.1-0.5%) to the mobile phase to mask active silanol sites.[1][9] GC: Use a deactivated inlet liner and a column designed for amines. Ensure complete derivatization of the analyte.[6]
Column Overload Reduce the injection volume or dilute the sample.[2]
Column Contamination/Degradation Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.[2][10]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[2]

Experimental Protocols

While a specific, validated method for the enantiomeric separation of this compound was not found in the search results, the following protocols for structurally similar compounds can serve as excellent starting points for method development.

Protocol 1: Chiral HPLC Method Development (Normal Phase)

This protocol is based on common practices for the separation of amino alcohols on polysaccharide-based CSPs.

  • Column Selection:

    • Primary recommendation: Chiralpak® AD-H or Chiralcel® OD-H (amylose and cellulose-based, respectively).

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (or lower, as this compound lacks a strong chromophore).

    • Injection Volume: 5 µL.

  • Optimization:

    • Resolution: Adjust the percentage of isopropanol. Decreasing the alcohol content generally increases retention and can improve resolution. Test different alcohols (e.g., ethanol) as modifiers.

    • Peak Shape: If peak tailing is observed, increase the DEA concentration in small increments (e.g., to 0.2%).

Protocol 2: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol allows for the separation of the resulting diastereomers on a standard achiral reversed-phase column.

  • Materials:

    • This compound sample.

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

    • Acetone.

    • 1 M Sodium Bicarbonate (NaHCO₃).

    • 2 M Hydrochloric Acid (HCl).

  • Derivatization Procedure: [7]

    • In a small reaction vial, dissolve approximately 5 µmol of this compound in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Add 40 µL of 1 M NaHCO₃ to initiate the reaction.

    • Heat the mixture at 40 °C for 1 hour.

    • Cool the vial to room temperature.

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • The sample is now ready for dilution and injection onto an achiral C18 column.

  • HPLC Conditions for Diastereomer Separation:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., triethylamine phosphate) is often used.

    • Detection: UV at 340 nm, which is the λmax for the FDAA derivative.[7]

Quantitative Data for Structurally Similar Compounds

The following table presents typical validation parameters for the analysis of aminothiols using HPLC with fluorescence detection after derivatization with o-Phthalaldehyde (OPA). While not specific to this compound, it provides an indication of the performance that can be expected from a validated derivatization-based HPLC method.

Parameter Typical Performance for Aminothiols Reference
Linearity (R²) > 0.999[11]
Limit of Detection (LOD) pmol range[11]
Limit of Quantitation (LOQ) pmol range[11]
Precision (%RSD) < 2%[11]
Accuracy (% Recovery) 98-102%[11]

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

G Troubleshooting Workflow for Poor Chiral HPLC Resolution start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for amino alcohols? (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase - Vary % of alcohol modifier - Test different alcohols (IPA, EtOH) csp->mobile_phase Yes end_bad Screen Different CSPs csp->end_bad No additive Optimize Additive - Add/adjust basic additive (e.g., DEA) for peak shape improvement mobile_phase->additive temperature Vary Column Temperature - Lower temperature often  improves resolution additive->temperature derivatize Consider Derivatization - Forms diastereomers for separation  on achiral columns temperature->derivatize Still Poor end_good Resolution Achieved temperature->end_good Success derivatize->end_good G General Workflow for Chiral Method Development start Define Analyte (this compound) lit_review Literature Review for Similar Compounds start->lit_review method_selection Select Technique (HPLC or GC) lit_review->method_selection hplc_path Select Chiral HPLC Column (e.g., Polysaccharide) method_selection->hplc_path HPLC gc_path Select Chiral GC Column (e.g., Cyclodextrin) method_selection->gc_path GC hplc_mobile_phase Screen Mobile Phases (Normal Phase Recommended) hplc_path->hplc_mobile_phase derivatization Derivatize Analyte (e.g., TFAA, HFBA) gc_path->derivatization gc_conditions Optimize GC Parameters (Temp. Program, Flow Rate) derivatization->gc_conditions optimization Optimize Separation (Resolution, Peak Shape) hplc_mobile_phase->optimization gc_conditions->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation end Final Analytical Method validation->end

References

Best practices for handling and disposal of 1-Amino-2-propanol waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and disposal of 1-Amino-2-propanol waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or absorbed through the skin.[4][5] The vapor can cause respiratory irritation.[1] Additionally, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: Appropriate PPE includes chemical-resistant gloves (e.g., neoprene or PVC), safety goggles and a face shield, and a lab coat or chemical-resistant apron.[6][7] All handling of open containers should be conducted in a well-ventilated area or under a chemical fume hood.[6][7]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: In general, untreated this compound waste should not be disposed of down the drain. However, after proper neutralization to a pH between 6.0 and 8.0, small quantities of the resulting salt solution may be permissible for drain disposal, followed by flushing with a large amount of water.[7] Always consult your institution's specific guidelines and local regulations before any drain disposal.[6]

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in a cool, dry, well-ventilated area away from incompatible materials.[4][6] Keep waste containers tightly sealed and clearly labeled.[4][6] Containers should be made of compatible materials such as plastic or lined metal; avoid aluminum, copper, brass, and their alloys.[4][6]

Troubleshooting Guides

Scenario 1: Accidental Mixing of Waste Streams

  • Problem: I accidentally mixed this compound waste with an incompatible chemical, such as a strong oxidizing agent or a strong acid.

  • Solution:

    • Immediate Action: If there is no immediate violent reaction, ensure the container is not sealed to prevent pressure buildup. If a reaction is occurring (e.g., fuming, heat generation), evacuate the immediate area and alert your lab supervisor and safety officer.

    • Consult SDS: Refer to the Safety Data Sheets (SDS) for all chemicals involved to understand the potential hazards of the mixture.

    • Do Not Attempt to Neutralize: Do not attempt to neutralize the mixture without expert guidance, as this could exacerbate the reaction.

    • Professional Disposal: Label the container clearly as "Mixed Hazardous Waste" with all components listed and arrange for professional hazardous waste disposal.

Scenario 2: Incomplete Neutralization

  • Problem: After following the neutralization protocol, the pH of my this compound waste is still outside the acceptable range of 6.0-8.0.

  • Solution:

    • Continue Neutralization: Slowly add more of the weak acid (e.g., 1M citric acid) dropwise while continuously monitoring the pH.[6]

    • Stir Thoroughly: Ensure the solution is well-mixed to get an accurate pH reading.

    • Check Neutralizing Agent: If the pH is not changing, your neutralizing agent may be old or too dilute. Prepare a fresh solution and repeat the process.

    • Small Scale Test: Before adding more neutralizing agent to the bulk solution, you can take a small aliquot and test the neutralization on that smaller volume to gauge the required amount.

Scenario 3: Spill During Handling or Disposal

  • Problem: I have spilled a small amount of this compound waste in the lab.

  • Solution:

    • Alert Personnel: Inform others in the immediate area of the spill.

    • Ventilate: Ensure the area is well-ventilated.

    • Wear Appropriate PPE: Don the necessary PPE, including gloves, goggles, and a lab coat.

    • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill.[6]

    • Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.

    • Collect Waste: Once absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste disposal.[6]

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Appearance Colorless liquid with a slight ammonia-like odor[8][9]
Boiling Point 159.9 °C
Melting Point 1.4 °C
Flash Point 77 °C (170.6 °F)
Density 0.962 g/cm³ at 20 °C
Solubility in Water Miscible
Vapor Pressure 1.448 mmHg at 20 °C
log Pow -0.96

Table 2: Hazard and Exposure Data for this compound

ParameterValue/Classification
GHS Hazard Statements H227 (Combustible liquid), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life)
Oral LD50 (Rat) 2813 mg/kg
Dermal LD50 (Rabbit) 1851 mg/kg
OSHA PEL Not Established
NIOSH REL Not Established
ACGIH TLV Not Established

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

This protocol describes the neutralization of this compound waste using a weak acid (citric acid) to form a less hazardous salt.

Materials:

  • This compound waste

  • 1M Citric Acid solution

  • Large beaker

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate PPE (gloves, goggles, face shield, lab coat)

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood. Place the beaker containing the this compound waste on a stir plate and begin stirring.

  • Slow Addition of Acid: Slowly add the 1M citric acid solution to the stirring waste. The neutralization reaction is exothermic, so monitor the temperature. If the temperature increases by more than 10°C, pause the addition until the solution cools.[6]

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding citric acid until the pH is stable between 6.0 and 8.0.[6]

  • Final Disposal: Once neutralized, the resulting solution can be disposed of according to local regulations, which may permit drain disposal with copious amounts of water.

Protocol 2: Small-Scale Spill Cleanup

This protocol outlines the steps for cleaning up a spill of less than 100 mL of this compound.

Materials:

  • Spill kit containing inert absorbent material (e.g., vermiculite, sand)

  • Non-sparking scoop or brush

  • Sealable waste container

  • Appropriate PPE

  • Soap and water

Procedure:

  • Safety First: Evacuate non-essential personnel and ensure adequate ventilation. Don appropriate PPE.

  • Containment: Create a dike around the spill using absorbent material to prevent it from spreading.

  • Absorption: Gently cover the spill with more absorbent material, working from the outside in.

  • Collection: Once the liquid is fully absorbed, use a non-sparking scoop to collect the material and place it in a sealable container.

  • Labeling: Securely close the container and label it as "Hazardous Waste: this compound Spill Debris."

  • Decontamination: Clean the affected surface with soap and water. Collect any cleaning materials (e.g., paper towels) and place them in the hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office.

Visualizations

experimental_workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood add_acid Slowly Add 1M Citric Acid fume_hood->add_acid monitor_temp Monitor Temperature add_acid->monitor_temp monitor_ph Monitor pH monitor_temp->monitor_ph check_ph Is pH 6.0-8.0? monitor_ph->check_ph check_ph->add_acid No dispose Dispose per Local Regulations check_ph->dispose Yes end End dispose->end

Caption: Workflow for the neutralization of this compound waste.

logical_relationship spill Spill of this compound Occurs assess Assess Spill Size spill->assess small_spill < 100 mL assess->small_spill Small large_spill > 100 mL assess->large_spill Large cleanup Follow Small-Scale Spill Cleanup Protocol small_spill->cleanup evacuate Evacuate Area large_spill->evacuate end_small Disposal of Waste cleanup->end_small notify Notify EH&S / Emergency Services evacuate->notify end_large Professional Cleanup notify->end_large

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Comparative Analysis of 1-Amino-2-propanol and Monoethanolamine for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and scientists in the field of carbon capture technologies, this report provides a detailed comparative analysis of two prominent amine solvents: 1-Amino-2-propanol (AMP) and Monoethanolamine (MEA). This guide delves into their performance metrics, supported by experimental data, and outlines the methodologies for key evaluation experiments.

The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of amine-based post-combustion CO2 capture processes. Monoethanolamine (MEA) has historically been the benchmark solvent due to its high reactivity and low cost. However, its high energy requirement for regeneration, susceptibility to degradation, and corrosive nature have driven the search for alternative solvents. This compound (AMP), a sterically hindered primary amine, has emerged as a promising alternative, offering several potential advantages. This guide provides a side-by-side comparison of these two amines across key performance indicators.

Performance Comparison: this compound vs. Monoethanolamine

The following tables summarize the key performance indicators for aqueous solutions of AMP and MEA based on experimental data from various studies. It is important to note that performance can vary depending on the experimental conditions such as temperature, pressure, and amine concentration.

Performance IndicatorThis compound (AMP)Monoethanolamine (MEA)Key Observations
CO2 Absorption Capacity (mol CO2/mol amine) ~0.65 - 0.83[1]~0.44 - 0.6[1]AMP generally exhibits a higher CO2 loading capacity, which can lead to lower solvent circulation rates and reduced energy consumption.[1]
Absorption Rate SlowerFasterMEA has a faster reaction kinetic with CO2.[1][2] However, the absorption rate of AMP can be enhanced by blending with promoters.
Heat of Absorption (kJ/mol CO2) ~82 - 85[1]~95 - 101[1]The lower heat of absorption for AMP is a significant advantage, as it translates to lower energy requirements for solvent regeneration.[1]
Cyclic Capacity (mol CO2/mol amine) > 0.4[1]Varies, generally lower than AMPAMP's higher absorption capacity and efficient regeneration contribute to a larger cyclic capacity.[1]
Degradation Susceptible to oxidative degradation.Prone to both oxidative and thermal degradation, forming heat-stable salts.[3][4]Both amines degrade, but the degradation pathways and products differ.[5][6] Blending AMP with tertiary amines can inhibit its oxidative degradation.[5]
Corrosivity (B1173158) Generally considered less corrosive than MEA.More corrosive, particularly at higher concentrations and temperatures.[7]The two-carbon chain in MEA is suggested to contribute to higher corrosion rates compared to the three-carbon chain in similar structures.[7]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of solvent selection. Below are detailed methodologies for key experiments used to evaluate the performance of CO2 capture solvents.

CO2 Absorption and Desorption Performance

This experiment measures the CO2 loading capacity, absorption/desorption rates, and cyclic capacity of the amine solution.

Apparatus: A typical setup consists of a gas absorption column (packed or bubble column), a gas flow control system, a temperature-controlled water bath, a stripping unit (e.g., a heated flask with a condenser), and analytical equipment to measure CO2 concentration in the gas and liquid phases (e.g., gas chromatograph, titration).[8]

Procedure:

  • Preparation: Prepare aqueous amine solutions of known concentrations (e.g., 20 wt%).

  • Absorption:

    • A simulated flue gas (e.g., 15% CO2 in N2) is passed through the amine solution at a controlled flow rate and temperature (e.g., 40°C).

    • Samples of the liquid phase are taken at regular intervals and analyzed for CO2 content to determine the absorption rate and equilibrium loading.

  • Desorption:

    • The CO2-rich amine solution is heated in the stripping unit to a specific temperature (e.g., 100-120°C) to release the captured CO2.[9]

    • The amount of CO2 released is measured to determine the desorption rate and the lean loading.

  • Analysis: The cyclic capacity is calculated as the difference between the rich and lean CO2 loadings.

Heat of Absorption Measurement

The heat of absorption is a critical parameter for determining the energy required for solvent regeneration.

Apparatus: A reaction calorimeter is used to measure the heat evolved during the absorption of CO2.

Procedure:

  • A known volume of the amine solution is placed in the calorimeter and allowed to reach thermal equilibrium.

  • A known amount of CO2 is introduced into the solution, and the temperature change is precisely measured.

  • The heat of absorption is calculated from the temperature change and the heat capacity of the system. This can be done in a semi-differential manner by adding CO2 in steps.

Amine Degradation Studies

These studies assess the chemical stability of the amine under process conditions.

Apparatus: A heated and pressurized reactor, often equipped with a gas sparging system to introduce oxygen or simulated flue gas. Analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to identify and quantify degradation products.[3][4]

Procedure:

  • Oxidative Degradation: The amine solution is heated (e.g., to absorber temperatures) in the presence of oxygen or air to simulate conditions in the absorber.

  • Thermal Degradation: The amine solution is heated to higher temperatures (e.g., stripper temperatures) in an inert atmosphere to simulate conditions in the stripper.

  • Samples are taken over time and analyzed to identify and quantify the parent amine and any degradation products.

Corrosion Rate Measurement

This experiment evaluates the corrosive effect of the amine solution on materials of construction.

Apparatus: A corrosion test cell containing metal coupons (e.g., carbon steel) immersed in the amine solution. The cell is typically heated and can be pressurized.

Procedure:

  • Pre-weighed metal coupons are placed in the amine solution.

  • The solution is maintained at conditions simulating the absorber or stripper for a specified duration.

  • The coupons are then removed, cleaned, and re-weighed to determine the mass loss due to corrosion. The corrosion rate is then calculated.

Visualizing the Process and Chemistry

To better understand the CO2 capture process and the underlying chemical reactions, the following diagrams have been generated using Graphviz.

CO2_Capture_Workflow cluster_absorption Absorption Section cluster_regeneration Regeneration Section FlueGas Flue Gas (with CO2) Absorber Absorber FlueGas->Absorber CleanGas Clean Flue Gas Absorber->CleanGas RichAmine Rich Amine Absorber->RichAmine LeanAmine Lean Amine LeanAmine->Absorber Stripper Stripper RichAmine->Stripper Stripper->LeanAmine PureCO2 Pure CO2 Stripper->PureCO2 Reboiler Reboiler Stripper->Reboiler Condenser Condenser

Caption: A simplified workflow of a typical amine-based CO2 capture process.

Amine_Reactions cluster_MEA Monoethanolamine (MEA) Reaction cluster_AMP This compound (AMP) Reaction MEA 2 RNH2 (MEA) Carbamate RNHCOO- (Carbamate) MEA->Carbamate + CO2_MEA CO2 CO2_MEA->Carbamate + ProtonatedAmine RNH3+ Carbamate->ProtonatedAmine AMP R'NH2 (AMP) Bicarbonate HCO3- AMP->Bicarbonate + CO2_AMP CO2 CO2_AMP->Bicarbonate + H2O H2O H2O->Bicarbonate + ProtonatedAMP R'NH3+ Bicarbonate->ProtonatedAMP

Caption: Predominant chemical reactions of MEA and AMP with CO2 in an aqueous solution.

Conclusion

The choice between this compound and Monoethanolamine for CO2 capture is not straightforward and depends on the specific requirements of the application. MEA offers the advantage of faster reaction kinetics, which can be beneficial in processes where rapid absorption is critical. However, its high regeneration energy, corrosivity, and degradation issues present significant operational challenges and costs.

On the other hand, AMP's higher CO2 absorption capacity and lower heat of absorption make it a more energy-efficient option for solvent regeneration. While its absorption rate is slower than MEA's, this can be addressed by blending with activators. Its lower corrosivity also suggests the potential for reduced maintenance costs and a wider range of compatible construction materials.

For researchers and drug development professionals exploring CO2 capture technologies, a thorough evaluation of these and other emerging solvents is crucial. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to identify the most suitable solvent for a given industrial application, balancing performance, cost, and environmental impact.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous characterization of key chemical intermediates are paramount. 1-Amino-2-propanol, a vital building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data and detailed spectroscopic validation protocols.

This document outlines two prevalent methods for the synthesis of this compound: the ammonolysis of propylene (B89431) oxide and the reduction of the amino acid L-alanine. A comprehensive evaluation of these methods is presented, focusing on yield and reaction conditions. Furthermore, this guide details the spectroscopic techniques used to confirm the identity and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthesis Methods

The selection of a synthetic route for this compound often depends on factors such as desired stereochemistry, scale, cost, and available starting materials. Below is a comparative summary of two common methods.

Synthesis MethodStarting MaterialsReagents & SolventsTypical YieldKey Considerations
Ammonolysis of Propylene Oxide Propylene oxide, Liquid ammonia (B1221849)Water (as catalyst) or p-toluenesulfonic acidVariable, can be highPrimarily used for racemic mixtures. The reaction can produce di- and tri-substituted byproducts, requiring careful control of the ammonia to propylene oxide ratio.[1][2] The use of a large excess of ammonia can help to favor the formation of the primary amine.[2]
Reduction of L-Alanine Derivatives L-AlanineLithium aluminum hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF) or Sodium borohydride/1,1'-Carbonyldiimidazole>50% to 89%Yields enantiomerically pure (S)-1-Amino-2-propanol. The use of metal hydrides like LiAlH₄ can be expensive and require careful handling.[3][4] Milder reducing agents have also been employed with high yields.[5]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis Method 1: Ammonolysis of Propylene Oxide

This method is a common industrial process for producing racemic this compound.

Procedure:

  • Propylene oxide and liquid ammonia are introduced into a fixed-bed reactor.

  • The reaction is typically carried out in the presence of water, which acts as a catalyst.[1]

  • To favor the formation of the mono-substituted product (this compound), a high molar ratio of ammonia to propylene oxide is maintained, often in the range of 10:1 to 40:1.[1]

  • The reaction is conducted at elevated temperatures (e.g., 130-180°C) and pressures (e.g., 11-20 MPa).[1]

  • Following the reaction, the excess ammonia is removed, and the product mixture is subjected to distillation to separate this compound from di- and tri-isopropanolamine byproducts.

Synthesis Method 2: Reduction of L-Alanine using Lithium Aluminum Hydride

This method is suitable for laboratory-scale synthesis of enantiomerically pure (S)-1-Amino-2-propanol.

Procedure:

  • L-alanine is first converted to its corresponding ester (e.g., ethyl ester) through standard esterification procedures.

  • In a flask under an inert atmosphere, a solution of the L-alanine ester in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared.

  • The solution is cooled in an ice bath, and a suspension of lithium aluminum hydride (LiAlH₄) in THF is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • The resulting solids are removed by filtration, and the organic layer is separated.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield (S)-1-Amino-2-propanol. A reported yield for a similar reduction of an amide derivative is 65%.[6]

Spectroscopic Validation of this compound

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR (Proton NMR) Data: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~1.06Doublet3H-CH₃J = 6.3 Hz
~2.44Doublet of Doublets1H-CH₂- (one proton)J = 12.7, 8.1 Hz
~2.65Doublet of Doublets1H-CH₂- (other proton)J = 12.7, 2.7 Hz
~3.65Multiplet1H-CH-
Broad SignalSinglet3H-NH₂ and -OH

Note: The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom.

Chemical Shift (δ) ppmAssignment
~21.0-CH₃
~51.0-CH₂-NH₂
~67.0-CH-OH
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A drop of the liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

Interpretation of the FTIR Spectrum:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretch, N-H stretch-OH, -NH₂
2960-2850C-H stretchAliphatic
~1600N-H bend-NH₂
~1460C-H bendAliphatic
~1100C-O stretchSecondary alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS), and ionized by electron impact (EI).

Fragmentation Analysis: The mass spectrum of this compound (Molecular Weight: 75.11 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 75. Common fragmentation patterns for amino alcohols include alpha-cleavage.[7]

  • Molecular Ion (M⁺): m/z = 75

  • Base Peak: A prominent peak is often observed at m/z = 30, resulting from the cleavage of the C-C bond adjacent to the amino group, forming the stable [CH₂NH₂]⁺ ion.[8]

  • Other Fragments: Another significant fragment may appear at m/z = 45, corresponding to the [CH(OH)CH₃]⁺ ion from cleavage on the other side of the chiral center.

Visualizing the Workflow

To illustrate the logical flow of synthesis and validation, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Choose Synthesis Method method1 Ammonolysis of Propylene Oxide start->method1 method2 Reduction of L-Alanine Derivative start->method2 product Crude this compound method1->product method2->product purification Purification (Distillation/Chromatography) product->purification pure_product Pure this compound purification->pure_product nmr NMR Analysis (¹H and ¹³C) pure_product->nmr Characterize Structure ftir FTIR Analysis pure_product->ftir Identify Functional Groups ms Mass Spectrometry pure_product->ms Determine MW and Fragmentation validation_outcome Structure and Purity Confirmed nmr->validation_outcome ftir->validation_outcome ms->validation_outcome

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Spectroscopic_Analysis_Logic cluster_data Experimental Data cluster_interpretation Interpretation nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr_interp Determine Connectivity and Stereochemistry nmr_data->nmr_interp ftir_data FTIR Spectrum (Wavenumbers) ftir_interp Identify -OH, -NH₂, C-H, C-O bonds ftir_data->ftir_interp ms_data Mass Spectrum (m/z values) ms_interp Confirm Molecular Weight and Fragmentation Pattern ms_data->ms_interp conclusion Validated Structure of This compound nmr_interp->conclusion ftir_interp->conclusion ms_interp->conclusion

Caption: Logical flow of spectroscopic data interpretation for this compound validation.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries, with a Focus on 1-Amino-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecular targets. Chiral auxiliaries remain a foundational and powerful strategy for inducing chirality, temporarily guiding the stereochemical course of a reaction before being cleaved. This guide provides an objective comparison of the efficacy of several widely used chiral auxiliaries against derivatives of the readily available and cost-effective building block, 1-amino-2-propanol, in key asymmetric transformations.

This analysis focuses on three cornerstone carbon-carbon bond-forming reactions: asymmetric alkylation, asymmetric aldol (B89426) reactions, and asymmetric Diels-Alder reactions. The performance of a chiral auxiliary derived from (S)-1-amino-2-propanol (leading to (S)-4-methyloxazolidin-2-one) is compared with established and highly effective auxiliaries, including Evans' oxazolidinones (derived from L-valinol and L-phenylalaninol), Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. The comparison is based on quantitative data for reaction yield and diastereoselectivity.

General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind the use of a chiral auxiliary involves the covalent attachment of a chiral molecule to a prochiral substrate. This creates a new chiral molecule with a diastereotopic face, allowing for stereoselective reactions. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Chiral Substrate Chiral Substrate Prochiral Substrate->Chiral Substrate Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Chiral Substrate Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Product->Auxiliary Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary Recovery G cluster_1 Asymmetric Aldol Reaction Workflow N-Acyloxazolidinone N-Acyloxazolidinone Enolate Formation Enolate Formation N-Acyloxazolidinone->Enolate Formation Base, Lewis Acid Z-enolate Z-enolate Enolate Formation->Z-enolate Aldehyde Addition Aldehyde Addition Z-enolate->Aldehyde Addition R-CHO Aldol Adduct Aldol Adduct Aldehyde Addition->Aldol Adduct Work-up Work-up Aldol Adduct->Work-up Purified Adduct Purified Adduct Work-up->Purified Adduct G cluster_2 Lewis Acid Catalyzed Diels-Alder Dienophile-Auxiliary Dienophile-Auxiliary Complex Complex Dienophile-Auxiliary->Complex Lewis Acid Lewis Acid Lewis Acid->Complex Cycloaddition Cycloaddition Complex->Cycloaddition Diene Diene Diene->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct

A Researcher's Guide to the Performance Evaluation of 1-Amino-2-propanol and Other Amino Alcohols as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the performance evaluation of 1-Amino-2-propanol as a ligand in comparison to other structurally related amino alcohols such as ethanolamine, 2-amino-1-propanol, and 3-amino-1-propanol. Direct comparative quantitative data for these simple amino alcohols as ligands for specific biological targets is not extensively available in published literature. Therefore, this guide focuses on equipping researchers with the necessary experimental protocols and data presentation frameworks to conduct such evaluations in their own laboratories.

Performance Evaluation Framework

To comprehensively evaluate the performance of these amino alcohols as ligands, a multi-faceted approach assessing both binding affinity and functional activity is recommended. The following table provides a template for summarizing the key quantitative data that should be generated from the experimental protocols detailed in this guide.

Data Presentation: Comparative Performance of Amino Alcohol Ligands (Hypothetical Data)

LigandTarget ReceptorBinding Affinity (Kᵢ, nM)Binding Affinity (Kₐ, M⁻¹)Functional Potency (EC₅₀, µM)Functional Efficacy (% of Max Response)
This compound Adrenergic Receptor β₂150 ± 126.7 x 10⁶2.5 ± 0.385 ± 5
Ethanolamine Adrenergic Receptor β₂>10,000<1 x 10⁵>100Not Determined
2-Amino-1-propanol Adrenergic Receptor β₂850 ± 501.2 x 10⁶15 ± 260 ± 8
3-Amino-1-propanol Adrenergic Receptor β₂2500 ± 2004.0 x 10⁵45 ± 540 ± 6

Key Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of the amino alcohol ligands.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of the test amino alcohols by measuring their ability to compete with a known radioligand for binding to a target receptor.[1][2]

a. Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Test amino alcohol ligands (this compound, ethanolamine, etc.) at a range of concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation counter.

b. Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target receptor and resuspend them in Assay Buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and Assay Buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of a non-radiolabeled competitor.

    • Competitive Binding: Radioligand and serial dilutions of the test amino alcohol.

  • Initiate Binding: Add the membrane preparation to all wells to start the binding reaction. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the reaction by vacuum filtration using a cell harvester to separate the bound from free radioligand. Wash the filters multiple times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test amino alcohol.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of binding (association and dissociation rates) and to determine the binding affinity (Kₐ).[3][4][5]

a. Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target receptor protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Amine coupling kit (EDC, NHS).

  • Running buffer (e.g., HBS-EP+).

  • Test amino alcohol ligands at a range of concentrations.

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

b. Procedure:

  • Ligand Immobilization: Immobilize the purified target receptor onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Inject the test amino alcohols (analytes) at various concentrations over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Collection: Record the sensorgrams, which show the change in response units (RU) over time.

c. Data Analysis:

  • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ).

  • Calculate the equilibrium dissociation constant (Kₐ) from the ratio of the rate constants: Kₐ = kₐ / kₐ .

cAMP Functional Assay

This assay measures the ability of the amino alcohol ligands to modulate the intracellular concentration of cyclic AMP (cAMP), a common second messenger in GPCR signaling.[6][7][8] This protocol describes a competitive immunoassay format.[5][9][10][11]

a. Materials:

  • Cells expressing the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor like IBMX).

  • Forskolin (an activator of adenylyl cyclase, for Gᵢ-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[8][12]

  • Test amino alcohol ligands at a range of concentrations.

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen assay kit.

b. Procedure:

  • Cell Preparation: Culture cells to the desired confluency and then harvest and resuspend them in Assay Buffer.

  • Assay Setup:

    • For Gₛ-coupled receptors (stimulate cAMP): Add cells and serial dilutions of the test amino alcohol to the wells.

    • For Gᵢ-coupled receptors (inhibit cAMP): Add cells, a fixed concentration of forskolin, and serial dilutions of the test amino alcohol to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and add the detection reagents from the cAMP assay kit (e.g., labeled cAMP and a specific antibody).

  • Second Incubation: Incubate the plate as per the kit's instructions to allow for the competitive binding reaction to occur.

  • Measurement: Read the plate on a compatible plate reader.

c. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signals to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log concentration of the test amino alcohol.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (Eₘₐₓ).

Calcium Flux Assay

This functional assay measures changes in intracellular calcium concentration upon ligand binding, which is a common downstream signaling event for Gₐ-coupled GPCRs.[12][13]

a. Materials:

  • Cells expressing the target Gₐ-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[14][15][16][17][18]

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Test amino alcohol ligands at a range of concentrations.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

b. Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in Assay Buffer for a specified time (e.g., 1 hour at 37°C).

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Ligand Addition: Inject the test amino alcohols at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

  • Data Collection: Monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

c. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot ΔF against the log concentration of the test amino alcohol.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Mandatory Visualizations

G Protein-Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a generalized signaling cascade initiated by ligand binding to a G protein-coupled receptor (GPCR), leading to the modulation of a second messenger like cAMP.[19][20][21][22][23]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Amino Alcohol Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates (Activates/Inhibits) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

A generalized G protein-coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Ligand Performance Evaluation

This diagram outlines a typical experimental workflow for screening and characterizing the performance of amino alcohol ligands.

Ligand_Evaluation_Workflow start Start: Select Amino Alcohol Ligands receptor_prep Target Receptor Preparation (e.g., Membrane Prep, Purified Protein) start->receptor_prep binding_assay Primary Screen: Binding Affinity Assay (e.g., Radioligand Binding) receptor_prep->binding_assay data_analysis1 Data Analysis: Determine IC₅₀/Kᵢ binding_assay->data_analysis1 hit_selection Hit Selection: Prioritize Ligands Based on Affinity data_analysis1->hit_selection functional_assay Secondary Screen: Functional Assays (cAMP, Calcium Flux) hit_selection->functional_assay High Affinity Hits end End hit_selection->end Low/No Affinity data_analysis2 Data Analysis: Determine EC₅₀/IC₅₀ and Efficacy functional_assay->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis2->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->end

Experimental workflow for ligand performance evaluation.

References

Cross-Validation of Analytical Methods for 1-Amino-2-propanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Amino-2-propanol (isopropanolamine), a key intermediate and building block in the synthesis of various pharmaceuticals and other chemical products, is critical for process control, quality assurance, and regulatory compliance. The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and throughput. This guide provides a comparative overview of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

While direct cross-validation studies comparing multiple methods for this compound are not extensively found in publicly available literature, this guide extrapolates from established methods for this compound in specific matrices and for structurally similar amino alcohols to provide a robust framework for method selection, development, and validation.

Comparative Analysis of Analytical Methods

Both HPLC and GC offer reliable platforms for the quantification of this compound. Due to the compound's polarity and lack of a strong chromophore, derivatization is often employed to enhance chromatographic retention, selectivity, and detection sensitivity, particularly for trace-level analysis.

ParameterHPLC with UV Detection (Post-derivatization)GC-MS (with Derivatization)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 99.1 - 99.6%[1]95 - 105% (typical for related amino alcohols)[2]
Precision (% RSD) < 2% (typical for related amino alcohols)[2]< 5% (typical for related amino alcohols)[2]
Limit of Detection (LOD) 0.64 µ g/sample (as derivative)[1]pg to low ng/mL range (typical for related amino alcohols)[2]
Limit of Quantification (LOQ) 2.14 µ g/sample (as derivative)[1]pg to low ng/mL range (typical for related amino alcohols)[2]
Selectivity HighVery High
Throughput Moderate to HighModerate
Cost ModerateHigh
Expertise Required IntermediateHigh

Table 1: Comparative Performance of HPLC and GC-MS for Amino Alcohol Quantification. Data for HPLC is derived from the OSHA method for this compound.[1] Data for GC-MS is generalized from studies on similar amino alcohols.[2]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or substituting an established method with a new one.[2]

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_Sample Sample Set A_Prep Sample Preparation (e.g., Derivatization) A_Sample->A_Prep A_Analysis HPLC Analysis A_Prep->A_Analysis A_Data Data Set A A_Analysis->A_Data Comparison Statistical Comparison (e.g., Bland-Altman, t-test) A_Data->Comparison B_Sample Same Sample Set B_Prep Sample Preparation (e.g., Derivatization) B_Sample->B_Prep B_Analysis GC-MS Analysis B_Prep->B_Analysis B_Data Data Set B B_Analysis->B_Data B_Data->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Workflow for the cross-validation of analytical methods.

The principles of separation and detection for HPLC and GC methods adapted for this compound are depicted below.

Separation_Principles cluster_HPLC HPLC Principle cluster_GC GC Principle hplc_start Derivatized Analyte in Mobile Phase hplc_column Stationary Phase (e.g., C18 Column) hplc_start->hplc_column hplc_separation Differential Partitioning hplc_column->hplc_separation hplc_detection UV Detector hplc_separation->hplc_detection gc_start Volatilized Derivatized Analyte in Carrier Gas gc_column Stationary Phase (e.g., Capillary Column) gc_start->gc_column gc_separation Differential Partitioning gc_column->gc_separation gc_detection Mass Spectrometer gc_separation->gc_detection

References

A Comparative Guide to the Buffering Capacity of 1-Amino-2-propanol and Common Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. An ideal buffer maintains a stable pH in the desired range without interfering with biological processes. This guide provides a comprehensive benchmark of 1-Amino-2-propanol's buffering capacity against commonly used biological buffers: Tris, HEPES, and PBS. Through a presentation of their physicochemical properties, a detailed experimental protocol for evaluating buffering capacity, and illustrations of their application in key biological workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Comparative Analysis of Buffer Properties

The efficacy of a buffer is primarily determined by its pKa, the pH at which the buffer exhibits its maximum buffering capacity, and its effective pH range. The following table summarizes the key properties of this compound alongside Tris, HEPES, and PBS.

BufferpKa (at 25°C)Effective pH RangeKey Characteristics
This compound ~9.7 (Predicted)8.7 - 10.7 (Predicted)Used as a buffer and solubilizer for oils and fats.[1][2]
Tris ~8.17.1 - 9.1Widely used in enzyme kinetics; pKa is temperature-dependent.[3][4]
HEPES ~7.56.8 - 8.2Commonly used in cell culture; less dependent on CO2 levels.[5]
PBS (Phosphate-Buffered Saline) ~7.25.8 - 8.0Isotonic and non-toxic to cells; used for cell washing and transport.[5]

Experimental Protocol: Determination of Buffering Capacity by Titration

This protocol outlines a standardized method to experimentally determine and compare the buffering capacity of different solutions through acid-base titration.[5]

Objective: To quantify and compare the buffering capacity of this compound, Tris, HEPES, and PBS.

Materials:

  • This compound

  • Tris(hydroxymethyl)aminomethane

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Phosphate-Buffered Saline (PBS) tablets or components

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks (100 mL)

Procedure:

  • Buffer Preparation:

    • Prepare 100 mL of a 0.1 M solution for each buffer: this compound, Tris, and HEPES.

    • For PBS, dissolve tablets or components in deionized water to achieve a 1X concentration.

    • Adjust the initial pH of each buffer solution to the midpoint of its expected effective buffering range using either HCl or NaOH. For this compound, start at a pH of approximately 9.7. For Tris, adjust to pH 8.1. For HEPES, adjust to pH 7.5. For PBS, the pH should be approximately 7.2.

  • Titration with Acid:

    • Place 50 mL of one of the prepared buffer solutions into a 250 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Fill a burette with 0.1 M HCl.

    • Add the HCl in 0.5 mL increments, recording the pH after each addition.

    • Continue the titration until the pH has dropped by at least 2 pH units from the starting pH.

  • Titration with Base:

    • Rinse the pH electrode and beaker thoroughly.

    • Place a fresh 50 mL aliquot of the same buffer solution into the beaker.

    • Fill a separate burette with 0.1 M NaOH.

    • Repeat the titration process, this time adding 0.1 M NaOH in 0.5 mL increments until the pH has increased by at least 2 pH units.

  • Repeat for All Buffers:

    • Perform the acid and base titrations for each of the four buffers being tested.

Data Analysis:

  • Plot the pH values against the volume (mL) of HCl and NaOH added for each buffer. This will generate a titration curve.

  • The buffering capacity (β) is the amount of acid or base in moles required to change the pH of one liter of the buffer by one pH unit. It can be calculated from the slope of the titration curve. The region with the shallowest slope indicates the maximum buffering capacity.

G Experimental Workflow for Determining Buffering Capacity cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_buffers Prepare 0.1M solutions of This compound, Tris, HEPES and 1X PBS adjust_ph Adjust pH to pKa of each buffer prep_buffers->adjust_ph titrate_acid Titrate with 0.1M HCl adjust_ph->titrate_acid Take 50mL aliquot titrate_base Titrate with 0.1M NaOH adjust_ph->titrate_base Take fresh 50mL aliquot plot_curve Plot pH vs. Volume of Titrant titrate_acid->plot_curve titrate_base->plot_curve calc_capacity Calculate Buffering Capacity (β) plot_curve->calc_capacity

Workflow for Determining Buffering Capacity

Applications in Biological Research

The choice of buffer is often dictated by the specific requirements of the experimental system. Below are examples of common applications for Tris, HEPES, and PBS, along with diagrams illustrating their roles in these workflows.

Tris Buffer in Enzyme Kinetics: Kinase Assay Workflow

Tris buffer is frequently used in enzyme kinetic studies due to its pKa in the physiological range.[4] A common application is in kinase assays, which measure the activity of protein kinases.

G Kinase Assay Workflow with Tris Buffer cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_detection Detection kinase Kinase incubation Incubate components at 30°C kinase->incubation substrate Substrate substrate->incubation atp ATP (γ-32P) atp->incubation tris_buffer Tris-HCl Buffer (pH 7.5) tris_buffer->incubation sds_page SDS-PAGE incubation->sds_page Stop reaction autoradiography Autoradiography sds_page->autoradiography G Simplified mTOR Signaling Pathway GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 AminoAcids Amino Acids AminoAcids->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis G Immunofluorescence Staining Workflow using PBS cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with Paraformaldehyde wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilize Permeabilize with Triton X-100 in PBS wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 primary_ab Incubate with Primary Antibody wash3->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount coverslip on slide wash5->mount image Image with fluorescence microscope mount->image

References

A Comparative Analysis of the Solvent Properties of 1-Amino-2-propanol and Other Alkanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. This guide provides a comparative study of the solvent properties of 1-Amino-2-propanol and its alternatives—Ethanolamine, Diethanolamine, and N-Methyldiethanolamine—supported by experimental data and detailed methodologies.

Introduction to this compound as a Solvent

This compound (also known as monoisopropanolamine or MIPA) is a versatile organic compound featuring both a primary amine and a secondary alcohol functional group. This bifunctionality allows it to act as a weak base and engage in hydrogen bonding, rendering it soluble in water and other polar solvents.[1][2][3][4][5][6] Its utility as a solvent is found in various applications, including as an emulsifying agent, in corrosion inhibition, and as a component in the synthesis of pharmaceuticals and other specialty chemicals. This guide aims to provide a quantitative comparison of its solvent characteristics against other commonly used alkanolamines.

Comparative Analysis of Physicochemical Properties

The selection of a solvent often begins with an evaluation of its fundamental physical and chemical properties. These parameters influence the solvent's behavior in various conditions and its compatibility with different solutes. The table below summarizes key properties for this compound and its alternatives.

PropertyThis compoundEthanolamineDiethanolamineN-Methyldiethanolamine
Molecular Weight ( g/mol ) 75.11[2]61.08[7]105.14119.16[8]
Density (g/mL at 20°C) 0.962[9]1.012[7]1.0971.043
Boiling Point (°C) 159.9[9]170[10]268-270247
Melting Point (°C) 1.4[9]10.3[10]28-21
Dielectric Constant (ε) at 25°C Data not available37.72[11]24.69 (at 30°C)[1][12]28.5 (at 30°C)[1][12]
Dipole Moment (Debye) Data not availableData not availableData not availableData not available
Kamlet-Taft Parameters
α (Hydrogen Bond Acidity)Data not availableData not availableData not availableData not available
β (Hydrogen Bond Basicity)Data not availableData not availableData not availableData not available
π* (Dipolarity/Polarizability)Data not availableData not availableData not availableData not available

Note: Some data points for dielectric constant and dipole moment were not consistently available in the reviewed literature. Kamlet-Taft parameters for these specific alkanolamines were not found in the surveyed resources.

Experimental Protocols

The quantitative data presented in this guide are determined through established experimental methodologies. Below are detailed protocols for key solvent property measurements.

Determination of Dielectric Constant

The dielectric constant, a measure of a solvent's ability to separate charge, is a crucial indicator of its polarity. It is experimentally determined using a dielectric analyzer.

Methodology:

  • Calibration: The instrument is calibrated using standard reference materials with known dielectric constants.

  • Sample Preparation: The pure solvent is placed in a sample holder, which is a capacitor-like cell.

  • Measurement: The capacitance of the cell with the sample is measured at a specific frequency (typically in the range of 260 to 300 kHz) and temperature.[1] The dielectric constant is calculated from the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell.

  • Temperature Control: The temperature of the sample is precisely controlled throughout the measurement, as the dielectric constant is temperature-dependent.[1]

Determination of Kamlet-Taft Solvatochromic Parameters

The Kamlet-Taft parameters (α, β, and π*) provide a more nuanced understanding of solvent-solute interactions by quantifying hydrogen bond acidity, hydrogen bond basicity, and dipolarity/polarizability, respectively.[13] These are determined spectrophotometrically using solvatochromic dyes, which change color in response to the polarity of the solvent.

Methodology:

  • Probe Selection: A set of solvatochromic dyes is selected. Commonly used probes include Reichardt's dye for determining the ET(30) value (related to α and π), and N,N-diethyl-4-nitroaniline and 4-nitroaniline (B120555) for determining π and β, respectively.[14][15]

  • Solution Preparation: Dilute solutions of each dye are prepared in the solvent under investigation.

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded, and the wavelength of maximum absorbance (λmax) is determined.

  • Calculation: The λmax values are converted to wavenumbers (ṽmax in cm-1). These values are then used in the Kamlet-Taft equations to calculate the α, β, and π* parameters. The specific equations are dependent on the set of solvatochromic dyes used.[7][15]

experimental_workflow cluster_dielectric Dielectric Constant Determination cluster_kamlet_taft Kamlet-Taft Parameter Determination d1 Instrument Calibration d2 Sample Preparation d1->d2 d3 Capacitance Measurement d2->d3 d4 Calculation of ε d3->d4 kt1 Probe Dye Selection kt2 Solution Preparation kt1->kt2 kt3 UV-Vis Spectroscopy (λmax) kt2->kt3 kt4 Calculation of α, β, π* kt3->kt4

Fig. 1: Experimental workflow for determining solvent properties.

Logical Framework for Solvent Selection

The choice of a solvent for a particular application is a multi-faceted decision. The following diagram illustrates a logical pathway for solvent selection, taking into account key solvent properties.

solvent_selection_logic start Define Application Requirements (e.g., solubility, reaction type) prop_eval Evaluate Solvent Properties start->prop_eval polarity Polarity (Dielectric Constant, Dipole Moment) prop_eval->polarity h_bond Hydrogen Bonding Capacity (Kamlet-Taft α and β) prop_eval->h_bond dipolarity Dipolarity/Polarizability (Kamlet-Taft π*) prop_eval->dipolarity solubility Solubility of Reactants/Products polarity->solubility h_bond->solubility dipolarity->solubility compatibility Chemical Compatibility solubility->compatibility decision Select Optimal Solvent compatibility->decision

Fig. 2: Logical flow for solvent selection based on key properties.

Discussion and Conclusion

This compound presents itself as a viable solvent with properties that are broadly comparable to other small alkanolamines. Its capacity for hydrogen bonding, a consequence of its amine and hydroxyl groups, is a key determinant of its solvent behavior.[16] The basicity of the amine group also plays a significant role in its interactions with acidic solutes.[17]

The alternatives, Ethanolamine, Diethanolamine, and N-Methyldiethanolamine, offer a range of polarities and hydrogen bonding capabilities. Ethanolamine, with its lower molecular weight and high dielectric constant, is a highly polar protic solvent.[11] Diethanolamine, a secondary amine, and N-Methyldiethanolamine, a tertiary amine, exhibit different hydrogen bonding profiles and basicities which can be advantageous in specific applications. For instance, the steric hindrance around the nitrogen atom in tertiary amines like MDEA can influence their reactivity and selectivity in certain reactions.

While a complete quantitative comparison is hampered by the lack of comprehensive Kamlet-Taft data for these specific alkanolamines in the literature, the available physical property data provides a solid foundation for initial solvent screening. For applications requiring a deep understanding of specific solvent-solute interactions, it is recommended that researchers experimentally determine the Kamlet-Taft parameters using the protocols outlined in this guide. This will enable a more precise and informed solvent selection, ultimately leading to improved outcomes in research, development, and manufacturing processes.

References

A Comparative Environmental Impact Assessment: 1-Amino-2-propanol Versus Other Common Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of 1-Amino-2-propanol against other widely used amines, namely Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). The assessment is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by experimental data from standardized testing protocols.

Quantitative Environmental Impact Data

The following table summarizes the key environmental impact data for this compound and the selected alternative amines. This data is essential for making informed decisions in chemical selection and process development to minimize ecological footprint.

Environmental ParameterThis compound (Isopropanolamine)Monoethanolamine (MEA)Diethanolamine (DEA)Methyldiethanolamine (MDEA)
Biodegradability Readily biodegradable (>= 78% in 28 days, OECD 301F)[1]Readily biodegradable[2]Readily biodegradable (93% in 28 days, OECD 301F)[3]Inherently biodegradable[4][5]
Bioaccumulation Potential (Log P) -0.93[1]-1.91-2.46[3]-1.16[4]
Aquatic Toxicity - Fish (LC50) >100 mg/L (96h, Leuciscus idus)3682 mg/L (96h, Danio rerio)[2][6]460 mg/L (96h, Fish)[7]1466 mg/L (96h, Leuciscus idus)[8][9]
Aquatic Toxicity - Invertebrates (EC50) 109 mg/L (48h, Daphnia magna)27 mg/L (48h, Daphnia magna)[2][6]55 mg/L (48h, Daphnia magna)[10]230 mg/L (48h, Daphnia magna)[8][9]
Aquatic Toxicity - Algae (EC50) 32.7 mg/L (72h, Desmodesmus subspicatus)[1]2.8 mg/L (72h, Pseudokirchneriella subcapitata)[2][11]2.2 mg/L (96h, Pseudokirchneriella subcapitata)[10]20 mg/L (96h, Desmodesmus subspicatus)[8][9]

Experimental Protocols

The data presented in this guide is derived from standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of the results.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method evaluates the ready biodegradability of a chemical substance by microorganisms. The test substance is incubated in a mineral medium with an inoculum of activated sludge. The consumption of oxygen is measured over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test, typically 60%.[1][4][12]

Acute Fish Toxicity - OECD 203

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to the test substance in a static or semi-static system. Observations of mortality are made at 24, 48, 72, and 96 hours.

Acute Immobilisation Test for Daphnia sp. - OECD 202

This protocol assesses the acute toxicity of a substance to Daphnia magna (water flea). The test determines the concentration that causes immobilization in 50% of the daphnids (EC50) after a 48-hour exposure.

Alga, Growth Inhibition Test - OECD 201

This test evaluates the effect of a substance on the growth of freshwater algae. The test measures the reduction in algal growth after a 72 or 96-hour exposure period to determine the concentration that inhibits growth by 50% (EC50).

Visualizing Environmental Impact Assessment and Effects

To further clarify the processes and concepts involved in assessing the environmental impact of amines, the following diagrams have been generated.

Environmental_Risk_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization A Identify Chemical Properties (e.g., structure, pKa) C Characterize Environmental Release Scenarios (e.g., wastewater, air emissions) A->C B Review Existing Toxicological and Ecotoxicological Data E Conduct Standardized Ecotoxicity Tests (e.g., OECD 201, 202, 203) B->E D Model Environmental Fate and Transport (e.g., partitioning, degradation) C->D G Compare Predicted Environmental Concentration (PEC) with PNEC D->G F Determine No-Observed-Effect-Concentration (NOEC) and Predicted-No-Effect-Concentration (PNEC) E->F F->G H Determine Risk Quotient (RQ = PEC/PNEC) G->H I Risk Management and Mitigation Measures H->I

Environmental Risk Assessment Workflow for Chemicals.

Amine_Aquatic_Toxicity_Pathway cluster_0 Exposure cluster_1 Organism Interaction cluster_2 Cellular and Physiological Effects cluster_3 Adverse Outcomes A Amine in Aquatic Environment B Uptake by Aquatic Organism (e.g., fish, algae) A->B C Disruption of Cell Membranes B->C D Inhibition of Enzyme Activity B->D E Induction of Oxidative Stress B->E F Impaired Growth and Reproduction C->F G Behavioral Changes C->G D->F D->G E->F E->G H Mortality F->H G->H

Conceptual Pathway of Amine Aquatic Toxicity.

OECD_301F_Workflow cluster_0 Preparation cluster_1 Incubation and Measurement cluster_2 Data Analysis and Interpretation A Prepare Mineral Medium B Add Inoculum (Activated Sludge) A->B C Add Test Substance (and Reference Substance) B->C D Incubate in Closed Respirometer at Constant Temperature (28 days) C->D E Continuously Measure Oxygen Consumption D->E F Calculate Percentage Biodegradation vs. Theoretical Oxygen Demand (ThOD) E->F G Assess 'Ready Biodegradability' (Pass/Fail based on 10-day window) F->G

References

A Comparative Guide to the Applications of (R)- and (S)-1-Amino-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomers of 1-Amino-2-propanol, (R)-(-)-1-Amino-2-propanol and (S)-(+)-1-Amino-2-propanol, are versatile chiral building blocks crucial in the stereoselective synthesis of a wide array of chemical compounds, particularly in the pharmaceutical industry. Their distinct spatial arrangements lead to different biological activities and applications, making the choice of enantiomer a critical decision in synthesis design. This guide provides an objective comparison of their applications, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions.

General Applications Overview

Both (R)- and (S)-1-amino-2-propanol serve as foundational molecules in asymmetric synthesis, leveraging their inherent chirality to produce enantiomerically pure target molecules. Their primary applications are in the synthesis of pharmaceuticals and agrochemicals, and as chiral auxiliaries to control stereoselectivity in various chemical reactions.

(R)-1-Amino-2-propanol is notable for its role as a neuromodulator and a precursor to neurotransmitters like norepinephrine (B1679862) and dopamine.[1] It is a key intermediate in the synthesis of certain anesthetics, such as hexylcaine, and is involved in the biosynthesis of cobalamin (vitamin B12).[1][2] Its derivatives are also being explored for therapeutic applications in mood disorders and addiction treatment.[1]

(S)-1-Amino-2-propanol is a critical intermediate in the synthesis of important pharmaceuticals. Most notably, it is a precursor for the synthesis of the widely used broad-spectrum antibiotic, Levofloxacin.[3][4] Like its enantiomer, it serves as a chiral building block for various therapeutic agents, including beta-blockers, and is employed as a chiral auxiliary in asymmetric synthesis.[3]

Beyond pharmaceuticals, both enantiomers find use in the formulation of personal care products, polymers, and as surfactant neutralizers.[1][3]

Quantitative Performance Comparison

A direct quantitative comparison of the two enantiomers in the same synthetic reaction is not extensively documented in the literature. However, their differential behavior as substrates for enzymes provides a clear example of stereoselectivity at a molecular level.

One such example is their phosphorylation by aminopropanol (B1366323) kinase (APK) from Mycobacterium smegmatis. The enzyme shows a clear preference for the (S)-enantiomer.

Table 1: Steady-State Kinetic Parameters for Aminopropanol Kinase (APKMSM0270)

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
(S)-1-Amino-2-propanol 8.7 ± 0.050.373 ± 0.0062.3 x 10⁴
(R)-1-Amino-2-propanol 3.2 ± 0.21.54 ± 0.152.1 x 10³

Data sourced from Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis.[5]

The data clearly indicates that while both enantiomers are substrates for the enzyme, the catalytic efficiency (kcat/Km) for the (S)-enantiomer is approximately 10-fold higher than for the (R)-enantiomer, highlighting the significant impact of stereochemistry on biological activity.[5]

Key Application in Pharmaceutical Synthesis: (S)-Propranolol

Beta-blockers are a major class of drugs where stereochemistry is critical. The therapeutic activity of propranolol, a widely used beta-blocker, resides almost exclusively in the (S)-enantiomer, which is about 100 times more potent than the (R)-enantiomer. Below is a representative synthetic workflow for preparing (S)-propranolol.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Enantioselective Ring Opening naphthol α-Naphthol glycidyl_ether α-Naphthyl Glycidyl (B131873) Ether naphthol->glycidyl_ether  KOH, DMSO epichlorohydrin (B41342) Epichlorohydrin epichlorohydrin->glycidyl_ether glycidyl_ether_res α-Naphthyl Glycidyl Ether s_propranolol (S)-(-)-Propranolol glycidyl_ether_res->s_propranolol  Zn(NO₃)₂ / (+)-Tartaric Acid (Kinetic Resolution) isopropylamine (B41738) Isopropylamine isopropylamine->s_propranolol

Synthesis of (S)-Propranolol via Kinetic Resolution.
Experimental Protocol: Synthesis of (S)-(-)-Propranolol via Kinetic Resolution

This protocol is adapted from a method utilizing a chiral catalyst system to achieve kinetic resolution of the intermediate epoxide.[2]

Step 1: Synthesis of (±)-α-Naphthyl Glycidyl Ether

  • In a round-bottom flask, dissolve α-naphthol (1 eq.) in DMSO.

  • Add powdered KOH (1.1 eq.) and stir the mixture at room temperature.

  • Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 6 hours.

  • After completion (monitored by TLC), pour the reaction mixture into cold water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude α-naphthyl glycidyl ether. The yield is typically high (approx. 95%).[2]

Step 2: Kinetic Resolution and Synthesis of (S)-(-)-Propranolol

  • In a reaction vessel, prepare a solution of the catalyst system by dissolving Zn(NO₃)₂·6H₂O (0.5 eq.) and (+)-tartaric acid (1.0 eq.) in a suitable solvent like 2-butanone.

  • Add the racemic α-naphthyl glycidyl ether (1.0 eq.) to the catalyst solution.

  • Add isopropylamine (excess, e.g., 2.0 eq.) to the mixture.

  • Stir the reaction at an elevated temperature (e.g., reflux) and monitor its progress.

  • Upon completion, cool the mixture and filter the resulting solid.

  • The solid is washed and then treated with an aqueous base (e.g., 10% NaOH) and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude (S)-propranolol.

  • This method can yield (S)-propranolol with high enantiomeric excess (e.g., 89% ee) and an overall yield of around 84% over the two steps.[2]

Application as Chiral Auxiliaries: Asymmetric Alkylation

Both (R)- and (S)-1-amino-2-propanol can be converted into oxazolidinone chiral auxiliaries. These auxiliaries are temporarily attached to a prochiral substrate to direct subsequent reactions, such as alkylation, in a highly diastereoselective manner. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage amino_alcohol (R)- or (S)-1-Amino-2-propanol oxazolidinone N-Acyloxazolidinone amino_alcohol->oxazolidinone 1. Phosgene or equivalent 2. Acylation acyl_chloride Acyl Chloride (R'-COCl) acyl_chloride->oxazolidinone oxazolidinone_2 N-Acyloxazolidinone enolate Chelated (Z)-Enolate oxazolidinone_2->enolate Deprotonation base Base (e.g., NaHMDS, LDA) base->enolate alkylated_product Alkylated Product (High Diastereoselectivity) enolate->alkylated_product Alkylation alkyl_halide Alkyl Halide (R''-X) alkyl_halide->alkylated_product alkylated_product_2 Alkylated Product chiral_acid Enantiopure Carboxylic Acid alkylated_product_2->chiral_acid Hydrolysis (e.g., LiOH/H₂O₂) recovered_aux Recovered Auxiliary alkylated_product_2->recovered_aux

General workflow for asymmetric alkylation using an oxazolidinone auxiliary.
General Experimental Protocol: Asymmetric Alkylation of an Oxazolidinone Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from an amino alcohol.[3]

  • Acylation of the Auxiliary: The chiral oxazolidinone (derived from either (R)- or (S)-1-amino-2-propanol) is N-acylated using an appropriate acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere (e.g., Argon). The solution is cooled to -78 °C. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq.) is added slowly to generate the corresponding (Z)-enolate. The mixture is stirred for approximately 30-60 minutes at -78 °C.

  • Alkylation: The electrophile (e.g., an alkyl halide, 1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing the temperature to rise slowly to room temperature as needed, while monitoring by TLC.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to separate the major diastereomer.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added. The mixture is stirred until the starting material is consumed. The reaction is then quenched, and the chiral auxiliary can be recovered by extraction. The desired enantiomerically enriched carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Table 2: Representative Performance of Evans-Type Oxazolidinone Auxiliaries in Asymmetric Alkylation

Auxiliary SubstituentElectrophileDiastereomeric Ratio (dr)Yield
BenzylAllyl Iodide98 : 2High
IsopropylBenzyl Bromide>99 : 180-95%
PhenylMethyl Iodide97 : 385-90%

Note: This data is for commonly used Evans auxiliaries derived from Phenylalanine and Valine, which are structurally similar to those that would be derived from this compound. The high diastereoselectivity is representative of this class of auxiliaries.[3]

The stereochemical outcome is dictated by the substituent on the chiral auxiliary. For an auxiliary derived from (S)-1-amino-2-propanol, the methyl group would direct the alkylation to afford one diastereomer, while the auxiliary from (R)-1-amino-2-propanol would produce the opposite diastereomer, providing a reliable method to access either enantiomer of the final product.

Conclusion

Both (R)- and (S)-1-Amino-2-propanol are indispensable chiral building blocks with distinct and overlapping applications. The (S)-enantiomer is crucial for the synthesis of specific high-impact drugs like levofloxacin, while the (R)-enantiomer has unique biological roles and is a precursor to other bioactive molecules. Their conversion into chiral auxiliaries provides a robust and predictable method for controlling stereochemistry in a wide range of asymmetric reactions. The choice between the (R) and (S) enantiomer is therefore a critical strategic decision, dictated by the desired stereochemistry of the final target molecule, whether it is for a specific biological interaction, as seen with propranolol, or for building complex molecular architectures.

References

Safety Operating Guide

1-Amino-2-propanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 1-Amino-2-propanol are critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste responsibly, in accordance with safety regulations.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling. Key quantitative data are summarized below.

PropertyValueSource
CAS Number78-96-6
UN NumberUN 2735, UN 3259, UN 3267[1][2][3][4]
Density0.954 - 0.973 g/cm³ at 25°C[2]
Boiling Point160°C[2]
Melting Point-2°C to 26°C (isomer dependent)[2]
Flash Point71°C (closed cup)[2]
Partition Coefficient (log Pow)-0.93

Essential Safety and Disposal Procedures

Adherence to proper operational and disposal plans is mandatory to ensure safety and compliance.

Personal Protective Equipment (PPE) for Handling and Disposal

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Hand Protection: Wear suitable chemical-resistant gloves.[3]

  • Skin and Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[2]

  • Respiratory Protection: In case of vapor or aerosol generation, use a NIOSH (US) or EN 166 (EU) approved respirator.[2]

Spill Containment and Cleanup Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Evacuate the danger area and ensure adequate ventilation. Keep away from all sources of ignition as vapors can form explosive mixtures with air upon intense heating.[5]

  • Contain the Spill: Cover drains to prevent the chemical from entering them. Collect leaking liquid in sealable containers.[5]

  • Absorb Remaining Liquid: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the remaining liquid.[5][6]

  • Collect Waste: Using spark-proof tools and explosion-proof equipment, collect the absorbed material and place it into a suitable, closed container for disposal.[5]

  • Decontaminate: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[7]

Step-by-Step Disposal Procedure

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1][3] this compound is generally considered a corrosive hazardous waste (US EPA waste number D002).[6]

  • Do Not Dispose in General Waste or Sewer: This product must not be disposed of with household garbage.[4] Discharge into the environment, including sewage systems, must be avoided. Neutralization may be required before any potential sewage disposal, but this should only be done in accordance with local regulations.

  • Use Original or Approved Containers: Leave the chemical in its original container if possible. Do not mix it with other waste. Uncleaned containers should be handled and disposed of as if they contained the product itself.

  • Label Waste Containers: Clearly label the waste container with the chemical name and associated hazards.

  • Store Waste Securely: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][6] The storage area should be locked up or accessible only to authorized personnel.[7]

  • Engage a Licensed Disposal Company: Contact a licensed professional waste disposal service to handle the disposal of this material. Surplus and non-recyclable solutions should be offered to an approved disposal company.[2]

  • Approved Disposal Methods: The licensed facility may use one of the following methods:

    • Incineration: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Neutralization and Landfill: The treatment may involve neutralization with a suitable dilute acid, followed by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain Contain & Absorb Spill (Use inert material) spill->contain Yes package Package Waste in Labeled, Sealed Container spill->package No contain->package store Store in a Cool, Dry, Ventilated, Secure Area package->store contact_pro Contact Licensed Waste Disposal Service store->contact_pro transport Arrange for Professional Waste Transport & Disposal contact_pro->transport end Disposal Complete transport->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1-Amino-2-propanol is critical for protecting researchers and ensuring a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to mitigate the risks associated with this corrosive and hazardous chemical.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if it comes into contact with the skin.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment for routine laboratory operations. For high-risk scenarios such as large spills, a full-body chemical-resistant suit and a self-contained breathing apparatus (SCBA) are necessary.[2][3]

Body Part Required PPE Rationale
Respiratory Full-face respirator with cartridges for organic vapors and particulates. An SCBA may be required for spills or in poorly ventilated areas.[3][4][5][6]Protects against the inhalation of harmful vapors, which can cause respiratory irritation.[2][7]
Eyes/Face Chemical safety goggles and a face shield.[4][5][6][8]Provides a barrier against splashes that can cause severe eye damage.[2]
Hands Chemical-resistant gloves. Butyl rubber or Viton® are recommended for extended contact. Double gloving is advised.Prevents skin contact, which can lead to severe burns and toxicity.[2][7]
Body Chemical-resistant apron or a full-body suit.[2][4]Protects against skin exposure from splashes and spills.
Feet Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills.
Glove Selection: Quantitative Data for Enhanced Safety

The selection of appropriate gloves is critical. The following table provides permeation breakthrough times for various glove materials when exposed to this compound. Breakthrough time is the time it takes for the chemical to penetrate the glove material. A longer breakthrough time indicates greater protection.

Glove Material Concentration (%) Breakthrough Time (minutes) Recommendation
Neoprene100120-240Suitable for short-duration tasks
Nitrile100120-240Suitable for short-duration tasks
Butyl Rubber100> 480Recommended for extended contact
Viton®100> 480Recommended for extended contact

Source: Ansell Chemical Guardian Report[9]

Note: Always inspect gloves for any signs of degradation before use. Contaminated gloves should be disposed of immediately as hazardous waste.[6]

Operational Plan: Safe Handling Protocol

All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

1. Preparation:

  • Ensure a chemical fume hood is operational.[4]

  • Confirm that an emergency eyewash station and safety shower are accessible.

  • Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available.

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Dispense the required amount of this compound slowly and carefully to avoid splashing.

  • Keep all containers tightly sealed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Remove PPE carefully, avoiding contact with contaminated surfaces.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan: Managing this compound Waste

All waste containing this compound is considered hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations.[1][8][10]

1. Waste Collection:

  • Collect all contaminated materials (e.g., gloves, absorbent pads, disposable lab coats) in a designated, sealed, and properly labeled hazardous waste container.[7]

  • Collect liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

2. Neutralization (for small spills):

  • Small spills can be cautiously neutralized with a suitable dilute acid. This should only be performed by trained personnel with appropriate PPE in a fume hood.

3. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Waste may be incinerated in a licensed facility after being mixed with a suitable combustible material.[2]

  • Alternatively, waste may be treated and neutralized at an approved treatment plant before disposal in a licensed landfill.[2]

Below is a workflow diagram for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Prep_Area Prepare Work Area (Fume Hood, Emergency Equipment) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Handle_Chem Handle this compound Don_PPE->Handle_Chem Clean_Area Clean Work Area Handle_Chem->Clean_Area Collect_Waste Collect Contaminated Waste Handle_Chem->Collect_Waste Spill Spill or Exposure Occurs Handle_Chem->Spill Doff_PPE Doff PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste Emergency_Response Follow Emergency Procedures (First Aid, Spill Cleanup) Spill->Emergency_Response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.